TMP269 specifically inhibits Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9 [1] [2]. Its inhibitory potency (IC50) varies for each enzyme, making it a valuable tool for probing the specific biological functions of this HDAC subclass.
| Target HDACs | Immediate Biochemical Effect | Downstream Cellular Consequences |
|---|---|---|
| HDAC4 (IC50: 126 nM), HDAC5 (IC50: 80 nM), HDAC7 (IC50: 36 nM), HDAC9 (IC50: 9 nM) [1] | Increased histone acetylation (e.g., H2A) [1]; Altered acetylation of non-histone proteins. | Modulation of gene transcription; Activation of specific signaling pathways (e.g., BMP-Smad) [3]; Regulation of cell survival, proliferation, and metabolism. |
This compound's epigenetic action translates into significant effects across various disease models, from neurological disorders to viral infections and cancer.
The following table summarizes key experimental findings that demonstrate the biological potency of this compound across different models.
| Disease Model | Experimental System | Key Efficacy Findings |
|---|---|---|
| Ischemic Stroke [1] | Rat (MCAO) | Reduced infarct volume; optimal neuroprotective dose: 4 mg/kg (i.p.) [1]. |
| Acute Myeloid Leukemia [2] | Human cell lines (MOLM-13) | Downregulated ribosomal proteins; inhibited cell proliferation; induced additive apoptosis with venetoclax. |
| Rabies Virus [5] | HEK-293T cells | Inhibited RABV replication in a dose-dependent manner at non-cytotoxic concentrations. |
| Lumpy Skin Disease [6] | MDBK cells | Inhibited early-stage LSDV replication in a dose-dependent manner. |
| Angiogenesis [8] | TeloHAEC fibrin bead assay | Inhibited endothelial sprout formation in a 3D model. |
To evaluate the effects of this compound in research settings, several standard protocols are commonly used. The workflow for a typical in vitro study is summarized in the diagram below.
This compound's multifaceted mechanisms can be visualized as a network of interactions stemming from its core inhibition of Class IIa HDACs. The diagram below integrates its primary targets with the key downstream pathways and ultimate biological effects.
This guide synthesizes the established and emerging mechanisms of this compound, highlighting its value as a research tool and potential therapeutic agent. The field continues to evolve, and further research may uncover additional applications and deeper mechanistic insights.
The methodology below outlines a standard protocol for treating cancer cell lines with TMP269, based on experiments from the search results [1] [2].
This compound exerts its effects through a unique mechanism at the molecular level, as revealed by crystallographic data [3].
This compound has demonstrated significant effects across various disease models. Key findings from recent research include:
To provide context for this compound's profile, the table below compares it with other HDAC inhibitors.
| Compound | HDAC Selectivity | Key Characteristics / Findings |
|---|---|---|
| This compound | Class IIa Selective | Prototypical TFMO inhibitor; used extensively as a tool compound; poor solubility noted [6]. |
| YAK540 | Class IIa Selective | Novel TFMO inhibitor; improved cellular potency and solubility compared to this compound; showed synergistic cytotoxicity with Bortezomib in leukemia cells [6]. |
| Vorinostat (SAHA) | Pan-Inhibitor | First FDA-approved HDAC inhibitor for cancer; inhibits classes I, II, and IV; different safety and efficacy profile compared to selective inhibitors [1] [5]. |
| Valproate | Pan-Inhibitor | Broad-acting inhibitor; most frequently studied in preclinical spinal cord injury models for neuroprotective effects [7]. |
TMP269 demonstrates varying potency against different Class IIa HDAC isoforms. The following table summarizes its reported half-maximal inhibitory concentration (IC50) values and key chemical characteristics.
| HDAC Isoform | Reported IC50 Value 1 | Reported IC50 Value 2 |
|---|---|---|
| HDAC4 | 157 nM [1] | 126 nM [2] |
| HDAC5 | 97 nM [1] | 80 nM [2] |
| HDAC7 | 43 nM [1] | 36 nM [2] |
| HDAC9 | 23 nM [1] | 9 nM [2] |
This compound's primary mechanism involves selectively inhibiting Class IIa HDACs, which play key roles in gene expression regulation and various cellular processes [1] [3]. Its unique trifluoromethyloxadiazole (TFMO) group serves as a non-chelating zinc-binding group, binding directly to the zinc ion within the catalytic pocket of these enzymes without strong chelation. This mechanism provides superior selectivity for Class IIa HDACs over Class I HDACs compared to traditional hydroxamate-based inhibitors [1]. The diagram below illustrates this binding interaction based on the HDAC7-TMP269 crystal structure (PDB: 3ZNR) [1].
Diagram of this compound's selective inhibition mechanism via non-chelating zinc binding [1].
Commonly used experimental methods to evaluate this compound's biological activity are outlined below.
| Method | Key Details | Application Example |
|---|---|---|
| Cell Viability Assay (CCK-8) | Treat cells with this compound/DMSO for 48h; add CCK-8 solution; measure OD at 450nm after 2h incubation [4]. | Determine non-cytotoxic concentration ranges for subsequent experiments (e.g., antiviral studies) [4]. |
| Western Blot Analysis | Separate proteins via SDS-PAGE; transfer to PVDF membrane; block; incubate with primary/secondary antibodies; detect signal [4] [3]. | Assess protein acetylation levels (e.g., histone H2A) or expression of target proteins (e.g., LC3, ATG5) upon this compound treatment [4] [3]. |
| Viral Titer Assay (TCID₅₀) | Infect cell monolayers with 10-fold serial dilutions of virus-containing supernatant; incubate 72h; calculate titer using Reed-Muench method [4]. | Quantify the effect of this compound on viral replication (e.g., Rabies virus) [4]. |
| In Vivo Disease Models | Administer this compound intraperitoneally (e.g., 1-16 mg/kg in rats) 0.5h before inducing injury [3]. | Evaluate neuroprotective efficacy in models of cerebral ischemia/reperfusion or Parkinson's disease [5] [3]. |
This compound has demonstrated therapeutic potential in various preclinical research models:
Neuroprotection: In rat models of cerebral ischemia/reperfusion injury, this compound (4 mg/kg) reduced brain infarct volume, alleviated blood-brain barrier damage, and improved outcomes by increasing histone acetylation and tissue kallikrein expression [3]. It also showed neuroprotective effects in a Parkinson's disease model by promoting BMP-Smad signaling [5].
Antiviral Effects: this compound inhibited Rabies virus (RABV) replication in a dose-dependent manner at early stages of the viral life cycle by modulating autophagy-related genes in host cells [4].
Cancer Research: In multiple myeloma cell lines, this compound induced caspase-mediated apoptosis and enhanced the cytotoxicity of the proteasome inhibitor carfilzomib [2].
The following diagram summarizes the key signaling pathways and cellular processes modulated by this compound in these research contexts.
Key cellular pathways and research findings associated with this compound inhibition of Class IIa HDACs [4] [5] [3].
TMP269 demonstrates significant effects across various preclinical disease models, as summarized in the table below.
| Disease Area | Model/Assay | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Ischemic Stroke | Rat MCAO model (in vivo) | Reduced infarct volume, improved blood-brain barrier (BBB) integrity, improved neurological function [1] | Increased histone H2A acetylation; upregulation of tissue kallikrein and tight junction proteins (ZO-1, Occludin, Claudin-5) [1] | [1] |
| Acute Lung Injury | LPS-induced model (in vitro & in vivo) | Attenuated endothelial barrier disruption, improved lung function [2] | Decreased myosin light chain phosphorylation and reduced expression of ArgBP2 protein, stabilizing cytoskeleton [2] | [2] |
| Viral Infections (RABV) | In vitro (HEK-293T cells) | Inhibited Rabies virus (RABV) replication in a dose-dependent manner [3] | Suppression of virus-induced autophagy [3] | [3] |
| Viral Infections (PPRV) | In vitro (Vero, caprine cells) | Suppressed Peste des Petits Ruminants virus (PPRV) replication [4] | Inhibition of viral replication and reduction of pro-inflammatory chemokines/cytokines (CCL2, CCL5, IL-6) [4] | [4] |
| Angiogenesis | 3D fibrin bead assay (in vitro) | Exhibited anti-angiogenic effects [5] | Downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [5] | [5] |
For researchers looking to replicate these studies, here is a summary of key methodologies from the literature.
This is a standard method to detect protein acetylation and expression changes.
The neuroprotective mechanism of this compound in stroke models can be visualized through the following pathway:
Diagram 1: this compound exerts neuroprotective effects in stroke models by inhibiting Class IIa HDACs, leading to increased histone acetylation and upregulation of protective factors.
The antiviral and anti-inflammatory mechanisms against viruses like RABV and PPRV involve a different pathway:
Diagram 2: this compound inhibits viral replication and inflammation by modulating host cell processes like autophagy and the production of pro-inflammatory factors.
This compound serves as an important research tool for investigating Class IIa HDAC functions. Key evidence from preclinical studies highlights its potential as a therapeutic candidate for several conditions:
Future work should focus on further elucidating its precise molecular targets and evaluating its efficacy and safety in more complex disease models.
Here are detailed methodologies for two key areas of TMP269 research to guide your experimental design.
This protocol is used to identify compounds that regulate the formation of new blood vessels.
This protocol assesses the effect of this compound on the growth and survival of acute myeloid leukemia cells.
The following table provides specific quantitative data on this compound's potency, cytotoxicity, and effective concentrations.
| Parameter | Value / Concentration | Context / Notes |
|---|
| IC₅₀ (Enzymatic) [3] | HDAC4: 157 nM HDAC5: 97 nM HDAC7: 43 nM HDAC9: 23 nM | Potency in cell-free assays; demonstrates high selectivity for Class IIa HDACs. | | In Vitro Working Concentration [2] | Not specified | Stock solution in DMSO (e.g., 10 mM). Final DMSO concentration should be low (e.g., 0.1%) to avoid cytotoxicity. | | In Vivo Dosage (Rat) [4] | 1, 4, 10, 16 mg/kg | Administered intraperitoneally; 4 mg/kg identified as the optimal neuroprotective dose. | | Cytotoxicity (CCK-8 Assay) [5] | No significant cytotoxicity | Observed in HEK-293T cells at concentrations that effectively inhibit RABV replication. | | Antiviral Efficacy (TCID₅₀) [5] | Significant reduction in viral titers | Observed in a dose-dependent manner at the early stage of the RABV life cycle. |
The diagram below illustrates the core mechanisms of this compound as identified across multiple studies.
The diverse effects of this compound highlight its significant therapeutic potential:
TMP269 is a synthetic organic molecule that acts as a potent and selective inhibitor of Class IIa HDACs. Its mechanism is distinct from classical hydroxamate-based inhibitors, as it utilizes a Trifluoromethyloxadiazole (TFMO) group as a non-chelating zinc-binding group [1].
Biochemical Profiling and Selectivity this compound exhibits nanomolar potency against Class IIa HDACs with high selectivity over other HDAC classes [2]. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values:
| HDAC Target | IC₅₀ (nM) | Class |
|---|---|---|
| HDAC9 | 23 | Class IIa |
| HDAC7 | 43 | Class IIa |
| HDAC5 | 97 | Class IIa |
| HDAC4 | 157 | Class IIa |
| HDAC8 | 2,706 | Class I |
Source: Selleckchem [2] and related biochemical assays [1]
This selectivity profile is crucial as it minimizes off-target effects associated with broad-spectrum HDAC inhibitors, making this compound a valuable chemical probe for dissecting Class IIa HDAC functions [1].
This compound demonstrates significant efficacy in preclinical models of neurological injury, protecting brain tissue and improving functional outcomes through multiple pathways.
Key Neuroprotective Pathways Research in a rat model of middle cerebral artery occlusion (MCAO) demonstrated that a 4 mg/kg dose (intraperitoneal, administered 0.5 hours before ischemia) was the optimal neuroprotective concentration [3] [4]. The mechanisms involve:
Quantitative Neuroprotection Data The efficacy of this compound is demonstrated by key outcome measures in the MCAO model [3] [4]:
| Experimental Group | Infarct Volume Reduction | BBB Protection | H2A Acetylation Increase |
|---|---|---|---|
| I/R + 1 mg/kg this compound | Moderate | Observed | Observed |
| I/R + 4 mg/kg this compound | Significant (Optimal) | Significant | Significant |
| I/R + 10 mg/kg this compound | Significant | Observed | Observed |
| I/R + 16 mg/kg this compound | Significant | Observed | Observed |
Beyond neuroprotection, this compound exhibits broad-spectrum antiviral activity by modulating host cell pathways that viruses exploit for replication.
Key Antiviral Pathways Recent studies show this compound inhibits viral replication through several interconnected mechanisms:
Quantitative Antiviral Efficacy this compound's antiviral effects have been demonstrated across multiple virus families [5] [6] [7]:
| Virus | Virus Family | Reported Effect of this compound |
|---|---|---|
| RABV | Rhabdoviridae | Inhibits replication at early stage; reduces viral titers & protein |
| LSDV | Poxviridae | Inhibits early-stage replication in dose-dependent manner |
| PPRV | Paramyxoviridae | Suppresses viral replication; decreases pro-inflammatory cytokines |
To facilitate further research, here are detailed methodologies for critical experiments demonstrating this compound's activity.
1. In Vitro Cell Viability and Efficacy Testing (CCK-8 Assay)
2. In Vivo Cerebral Ischemia/Reperfusion Model (MCAO)
3. Viral Titer Quantification (TCID₅₀ Assay)
4. Western Blot Analysis for Autophagy Markers
The diverse therapeutic effects of this compound originate from its core inhibition of Class IIa HDACs, which then modulates multiple downstream pathways. The following diagram integrates these mechanisms:
This compound's core mechanism and downstream therapeutic effects.
For antiviral activity, this compound particularly impacts viral replication through metabolic and autophagic pathways:
Antiviral mechanisms of this compound through host pathway modulation.
This compound represents a significant advancement in selective HDAC inhibition with demonstrated efficacy across neurological and infectious disease models. Its core mechanism—selective Class IIa HDAC inhibition via a novel TFMO zinc-binding group—drives diverse downstream effects including epigenetic modulation, cellular metabolism reprogramming, and immune response regulation.
The compound's well-defined experimental protocols and dose-response characteristics make it an excellent chemical probe for further investigating Class IIa HDAC biology. Future research directions could include exploring its therapeutic potential in other HDAC-related pathologies, combination therapy strategies, and further elucidating the precise molecular links between HDAC inhibition and its observed phenotypic effects.
This compound represents a selective class IIa histone deacetylase (HDAC) inhibitor with significant potential across multiple therapeutic areas. This trifluoromethyloxadiazole (TFMO)-containing compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC₅₀ values of 126 nM, 80 nM, 36 nM, and 9 nM, respectively [1]. Unlike pan-HDAC inhibitors that target multiple HDAC classes, this compound's selective mechanism of action provides a more targeted approach to epigenetic regulation, potentially minimizing off-target effects while maintaining therapeutic efficacy. This specificity has made this compound a valuable research tool for investigating class IIa HDAC functions in various disease models, leading to exploration of its applications in virology, oncology, neuroscience, and vascular biology.
The compound's mechanism centers on epigenetic modulation through inhibition of histone deacetylase activity, resulting in increased histone acetylation and subsequent alterations in gene expression patterns [2]. However, emerging research indicates that this compound's effects extend beyond transcriptional regulation through histone modification, influencing critical cellular processes including autophagy, inflammatory signaling, and apoptotic pathways [3]. This comprehensive technical guide synthesizes current in vitro research on this compound, providing detailed experimental data, standardized methodologies, and mechanistic insights to support further research and drug development efforts.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Trifluoromethyloxadiazole (TFMO) |
| Molecular Target | Class IIa Histone Deacetylases (HDAC4, 5, 7, 9) |
| IC₅₀ Values | HDAC4: 126 nM, HDAC5: 80 nM, HDAC7: 36 nM, HDAC9: 9 nM [1] |
| Selectivity Profile | Highly selective for Class IIa over Class I, IIb, and IV HDACs |
| Solubility | DMSO-soluble, stored at -80°C [4] [3] |
| Commercial Source | MedChemExpress (Cat# HY-18360) [4] |
This compound's target specificity stems from its unique interaction with the class IIa HDAC active site, which differs significantly from that of class I HDACs. This selectivity profile has made it a valuable tool for dissecting the specific biological functions of class IIa HDACs without confounding effects from inhibition of other HDAC classes. The compound demonstrates favorable stability in solution when properly stored and shows consistent activity across various cell culture models, making it suitable for in vitro investigation.
This compound exerts its primary effects through competitive inhibition of the zinc-dependent catalytic domain of class IIa HDACs. This inhibition leads to accumulation of acetylated histones, particularly histone H2A, resulting in altered chromatin structure and gene expression patterns [1]. Beyond its effects on histone acetylation, this compound influences the acetylation status of non-histone proteins, including transcription factors, chaperones, and signaling molecules, thereby modulating their stability, localization, and functional activity [2].
The downstream effects of this compound treatment vary significantly by cellular context and biological system. In viral infection models, this compound demonstrates immunomodulatory activity through suppression of pro-inflammatory chemokine production [4]. In cancer models, it downregulates ribosomal proteins and induces cell cycle arrest [2] [5]. In neuronal systems, this compound activates protective signaling pathways including BMP-Smad and upregulates tissue kallikrein expression [6] [1]. The compound's ability to modulate autophagy represents another mechanism contributing to its antiviral and potentially other biological activities [3].
Figure 1: this compound Molecular Mechanism and Functional Outcomes. This compound selectively inhibits Class IIa HDACs, increasing histone acetylation and altering gene expression, resulting in diverse functional outcomes across biological systems.
Table 2: this compound Antiviral Effects Against PPRV
| Experimental Parameter | Details/Findings |
|---|---|
| Virus Model | PPRV vaccine strain Nigeria 75/1 |
| Cell Models | Vero cells (monkey kidney) and caprine endometrial epithelial cells (EECs) |
| Infection Multiplicity | MOI 0.1 |
| This compound Treatment | Pre-treatment for 12 hours before infection |
| Key Findings | Significant suppression of PPRV replication in both cell types |
| Inflammatory Modulation | Decreased pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 [4] |
| Primary Mechanism | Reversal of PPRV-induced inflammatory response genes via RNA-seq analysis |
The antiviral efficacy of this compound against PPRV demonstrates its potential as a broad-spectrum antiviral candidate. Through comprehensive analysis including western blotting, quantitative RT-PCR, and RNA sequencing, researchers established that this compound significantly suppresses PPRV replication in both non-native (Vero) and native host (caprine endometrial epithelial) cell lines [4]. This finding is particularly significant as it demonstrates activity in physiologically relevant cells, strengthening the translational potential of these findings.
The anti-inflammatory properties of this compound contribute substantially to its antiviral mechanism against PPRV. RNA sequencing data revealed that this compound markedly reverses the upregulation of inflammatory response genes induced by PPRV infection [4]. Further validation through ELISA and qRT-PCR demonstrated significant reductions in key pro-inflammatory mediators including CCL2, CCL5, CCL7, CXCL8, and IL-6 [4]. This suppression of virus-induced inflammatory response represents a novel antiviral mechanism that could potentially be exploited against other viral pathogens that trigger damaging inflammatory cascades.
Table 3: this compound Antiviral Effects Against RABV
| Experimental Parameter | Details/Findings |
|---|---|
| Virus Model | RABV-GFP (SAD B19 strain expressing GFP) |
| Cell Model | HEK-293T cells |
| Treatment Duration | 48 hours |
| Key Findings | Significant inhibition of RABV replication in dose-dependent manner |
| Stage of Inhibition | Early stage of viral life cycle |
| Autophagy Modulation | Downregulation of autophagy-related genes (LC3B, ATG5) [3] |
| Cytotoxicity | No significant cytotoxicity at effective concentrations |
The dose-dependent inhibition of RABV replication by this compound demonstrates its potency against neurotropic viruses. Research findings indicate that this compound reduces both viral titers and protein levels when applied during the early stages of the RABV life cycle [3]. This temporal specificity suggests that this compound may primarily target viral entry or early replication events rather than later stages of the viral lifecycle. The absence of significant cytotoxicity at effective concentrations further supports its potential therapeutic utility.
The connection between this compound and autophagy regulation represents a significant mechanistic insight. RNA sequencing analysis of this compound-treated, RABV-infected cells revealed significant downregulation of autophagy-related genes [3]. Further investigation established that autophagy enhances RABV replication in HEK-293T cells, while this compound-mediated inhibition of autophagy correlates with decreased viral replication [3]. This autophagy-dependent antiviral mechanism distinguishes this compound from direct-acting antiviral compounds and suggests its potential utility against other autophagy-dependent pathogens.
Table 4: this compound Anticancer Effects in AML Models
| Experimental Parameter | Details/Findings |
|---|---|
| Cell Lines Tested | MOLM-13, MOLM-14, MV4-11, HL-60, OCI-AML3, KG-1a |
| Treatment Concentration | Range of 1-10 μM (dose-dependent effects) |
| Anti-Proliferative Effects | Significant reduction in AML cell growth and proliferation |
| Proteomic Changes | Downregulation of ribosomal proteins (RPL6, RPS7, RPL4) [2] [5] |
| Apoptotic Induction | Additive effects when combined with venetoclax (BCL-2 inhibitor) |
| Gene Expression | HDAC overexpression in AML patients conserved in cell lines |
This compound demonstrates significant anti-proliferative activity across multiple AML cell lines, with effects observed at clinically achievable concentrations. Proteomic analysis of this compound-treated MOLM-13 cells revealed significant downregulation of ribosomal proteins, including RPL6, RPS7, and RPL4, which are frequently overexpressed in AML patients [2] [5]. As ribosomal proteins are essential for protein synthesis and cellular proliferation, their downregulation represents a plausible mechanism for this compound's anti-leukemic effects. This ribosomal targeting approach offers a novel strategy for AML treatment distinct from conventional chemotherapeutic agents.
The combinatorial potential of this compound with established AML therapeutics represents a particularly promising application. Research demonstrates that this compound enhances the efficacy of venetoclax, a BCL-2 inhibitor approved for AML treatment [2]. The combination of this compound and venetoclax resulted in additive apoptotic effects compared to either agent alone, suggesting potential synergy between epigenetic modulation and direct apoptotic induction [2] [5]. This combination strategy may be especially valuable for overcoming resistance to venetoclax monotherapy, particularly in AML subtypes with monocytic differentiation that typically show reduced response to venetoclax-based regimens.
This compound has demonstrated significant neuroprotection in various neuronal injury models. In cerebral ischemia/reperfusion injury models, this compound treatment resulted in reduced infarct volume, with the optimal neuroprotective dose identified as 4 mg/kg in rodent studies [1]. The compound exhibited multiple protective mechanisms, including preservation of blood-brain barrier integrity through modulation of tight junction proteins (occludin, claudin-5, ZO-1) and upregulation of tissue kallikrein, a protective serine protease [1]. These findings suggest potential applications for this compound in stroke and other neurological disorders involving ischemic insult.
In Parkinson's disease models, this compound demonstrated neuroprotective efficacy through activation of BMP-Smad signaling pathways [6]. In both in vitro and in vivo 6-hydroxydopamine models, this compound treatment promoted neuronal survival and function, suggesting potential disease-modifying effects relevant to neurodegenerative conditions [6]. The compound's ability to modulate neurotrophic factors and protective signaling cascades highlights the diverse mechanisms through which class IIa HDAC inhibition can exert neuroprotective effects.
Recent screening approaches have identified this compound as a novel regulator of sprouting angiogenesis. In a modified 3D in vitro fibrin bead assay utilizing immortalized human aortic endothelial cells (TeloHAECs), this compound exhibited anti-angiogenic effects through downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [7]. This anti-angiogenic activity suggests potential applications in oncology (as an adjuvant anti-angiogenic therapy) and in pathological conditions characterized by excessive vascular proliferation.
Cell Line Maintenance: The majority of this compound studies utilized standard cell culture conditions (DMEM or RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin) at 37°C in a humidified incubator with 5% CO₂ [4] [3] [2]. Primary cells and specialized cell lines may require specific media formulations as detailed in original publications.
This compound Preparation: Prepare stock solutions of this compound in 100% DMSO at concentrations ranging from 10-100 mM based on experimental requirements [4] [2]. Aliquot and store at -80°C to maintain stability. Avoid repeated freeze-thaw cycles to preserve compound integrity.
Treatment Protocol: For most applications, pre-treat cells with this compound for 12 hours prior to additional experimental manipulations (e.g., viral infection, additional drug exposures) [4]. Include vehicle controls (DMSO at equivalent concentrations) in all experiments to account for potential solvent effects. Typical working concentrations range from 1-10 μM, though dose-response studies should be conducted for new applications.
CCK-8 Assay Protocol: Seed cells in 96-well plates at optimal density (5 × 10³ cells/well for most applications) and allow to adhere overnight [4] [3]. Treat with this compound or vehicle control for 48 hours. Add 10 μL of CCK-8 solution to each well and incubate at 37°C for 2-4 hours. Measure absorbance at 450 nm using a plate reader. Calculate cell viability as: [(OD_treatment - OD_blank)/(OD_control - OD_blank)] × 100.
Alternative Viability Assays: Complementary assessment methods include trypan blue exclusion, MTT assay, propidium iodide exclusion, or ATP-based viability assays to confirm findings from CCK-8 assays.
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitor cocktail [4] [3]. Determine protein concentration using BCA assay and normalize samples to equal concentrations.
Electrophoresis and Transfer: Separate 20-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes using standard protocols.
Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Common targets include:
Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Detect using enhanced chemiluminescence and image with appropriate documentation systems. Analyze band intensities using ImageJ or similar software.
TCID₅₀ Assay: Prepare 10-fold serial dilutions of viral supernatants in serum-free medium [3]. Incubate with susceptible cell monolayers in 96-well plates for 1 hour at 37°C, then replace with maintenance medium. Monitor for cytopathic effects or GFP expression (for RABV-GFP) for 72-96 hours. Calculate TCID₅₀ using the Reed and Muench method [4] [3].
Quantitative RT-PCR: Extract total RNA using TRIzol reagent according to manufacturer protocols [4]. Reverse transcribe 1 μg RNA using appropriate reverse transcriptase. Perform qPCR with virus-specific primers and SYBR Green detection. Normalize viral RNA levels to housekeeping genes (β-actin, GAPDH) using the 2^(-ΔΔCt) method.
Library Preparation and Sequencing: Extract high-quality total RNA with RIN (RNA Integrity Number) >8.0 [4] [3]. Prepare libraries using Illumina-compatible kits and sequence on appropriate platforms (Illumina HiSeq X Ten, NovaSeq, etc.).
Bioinformatic Analysis: Process raw reads to remove adapters and low-quality sequences. Align clean reads to appropriate reference genomes. Identify differentially expressed genes using DESeq2 or similar packages with adjusted p-value (padj) ≤ 0.05 [4]. Perform functional enrichment analysis (GO, KEGG) to identify affected biological pathways.
Figure 2: this compound Multimodal Mechanisms and Functional Outcomes. This compound induces distinct molecular effects across biological contexts, resulting in diverse functional outcomes through modulation of specific pathways.
This compound has emerged as a versatile research tool with demonstrated efficacy across multiple disease models through its selective inhibition of class IIa HDACs. The compound's multimodal mechanisms—including epigenetic regulation, inflammatory modulation, autophagy inhibition, and ribosomal protein downregulation—underscore the diverse biological functions of class IIa HDACs and their potential as therapeutic targets. Standardized experimental protocols and appropriate controls are essential for generating reproducible and interpretable results when investigating this compound.
Future research directions should focus on combinatorial strategies that leverage this compound's mechanistic diversity to enhance efficacy of established therapeutics, particularly in oncology and virology. Further investigation of its tissue-specific effects and potential applications in additional disease models represents another promising avenue. As research progresses, this compound and related selective class IIa HDAC inhibitors may offer new therapeutic opportunities for conditions with significant unmet medical need, particularly where epigenetic dysregulation contributes to disease pathogenesis.
| Disease Model | Species | Key Findings | Effective Dose & Administration | Proposed Mechanism of Action |
|---|---|---|---|---|
| Ischemic Stroke [1] | Rat (Sprague-Dawley) | ↓ Infarct volume, ↓ blood-brain barrier disruption, improved neurological function | 4 mg/kg; Intraperitoneal (i.p.) injection, 0.5 hours before ischemia [1] | ↑ Histone H2A acetylation, ↑ tissue kallikrein expression, protection of tight junction proteins (occludin, claudin-5, ZO-1) [1] |
| Parkinson's Disease [2] | Rat | Protected dopaminergic neurons, reduced forelimb impairments, ↓ microglial activation | 0.5 mg/kg; Continuous infusion via mini-osmotic pump for 7 days [2] | ↑ BMP2 expression & BMP-Smad signaling, ↑ acetylated histone H3, reversed 6-OHDA-induced nuclear HDAC5 accumulation [2] |
| Acute Lung Injury [3] | Mouse (C57BL/6) | Improved vascular barrier integrity and lung function | 10-15 mg/kg; Subcutaneous (s.c.) injection [3] | ↓ LPS-induced myosin light chain (MLC) phosphorylation, ↓ ArgBP2 expression (Rho signaling pathway) [3] |
| Ulcerative Colitis [4] | Mouse | Influenced differentiation of inflammatory Th17 cells | Specific dose not detailed; used "TMP269" [4] | Inhibition of Class IIa HDACs (HDAC4/7) in immune cells [4] |
The methodologies from these studies provide a guide for in vivo research with this compound.
This compound's efficacy across different models stems from its selective inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences key cellular signaling pathways.
In nervous system disorders, this compound exerts protection through epigenetic modulation and upregulation of specific trophic factors.
In Acute Lung Injury, this compound stabilizes the endothelial barrier by modulating the cytoskeleton.
TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia/reperfusion (I/R) injury. As a novel therapeutic candidate, it specifically targets HDAC isoforms 4, 5, 7, and 9 with IC₅₀ values of 126 nM, 80 nM, 36 nM, and 9 nM respectively [1]. Unlike broader-spectrum HDAC inhibitors, this compound's selective targeting potentially offers a more favorable safety profile by minimizing off-target effects. The compound exerts its neuroprotective effects through epigenetic modulation, primarily by increasing histone acetylation levels, which in turn regulates the expression of key neuroprotective genes and proteins [1] [2]. Research indicates that this compound mediates its protective effects through multiple interconnected pathways, including preservation of blood-brain barrier integrity, upregulation of tissue kallikrein expression, and modulation of cellular survival pathways, positioning it as a promising candidate for addressing the complex pathophysiology of cerebral I/R injury [1].
The neuroprotective activity of this compound in cerebral I/R injury is mediated through several interconnected molecular pathways that target key aspects of the injury cascade:
Epigenetic Regulation via HDAC Inhibition: this compound selectively inhibits class IIA HDACs, leading to increased histone H2A acetylation levels. This epigenetic modification alters gene expression patterns, promoting transcription of neuroprotective genes and suppressing deleterious pathways activated during I/R injury. The increased acetylation is detectable within 24 hours post-administration and precedes the observed functional improvements [1] [2].
Blood-Brain Barrier Preservation: this compound significantly attenuates I/R-induced BBB disruption by regulating the expression of key tight junction proteins, including occludin, claudin-5, and ZO-1. This protective effect on endothelial cell permeability helps maintain BBB integrity, reducing vasogenic edema and preventing harmful blood-derived components from entering the brain parenchyma [1]. Evans blue extravasation assays confirm that this compound treatment significantly reduces I/R-induced vascular leakage.
Tissue Kallikrein Upregulation: Western blot analysis and immunohistochemistry demonstrate that this compound upregulates the expression of tissue kallikrein, a serine protease with known neuroprotective properties. This upregulation contributes to the compound's beneficial effects, potentially through improved vascular function and anti-inflammatory mechanisms [1] [2].
Anti-inflammatory Effects: While not completely elucidated in the cerebral I/R context, this compound's HDAC inhibition likely modulates neuroinflammatory responses by affecting microglial activation and cytokine production, contributing to its overall neuroprotective profile.
The following diagram illustrates the core neuroprotective mechanism of this compound against cerebral I/R injury:
Core neuroprotective mechanism of this compound in cerebral I/R injury.
This compound demonstrates a clear dose-response relationship in reducing cerebral infarct volume following I/R injury, with the optimal neuroprotective effect observed at 4 mg/kg [1]:
Table 1: Dose-dependent effects of this compound on infarct volume after cerebral I/R injury
| Dose (mg/kg) | Reduction in Infarct Volume | Histone H2A Acetylation | Tissue Kallikrein Expression |
|---|---|---|---|
| 1 | Moderate reduction | Moderate increase | Moderate increase |
| 4 | Maximum reduction | Significant increase | Significant upregulation |
| 10 | Moderate reduction | Significant increase | Moderate upregulation |
| 16 | Less effective than 4 mg/kg | Not reported | Not reported |
This compound treatment significantly preserves blood-brain barrier function following I/R injury, as quantified through multiple assessment methods [1]:
Table 2: Effects of this compound on blood-brain barrier integrity and tight junction proteins
| Parameter | I/R Injury Only | I/R + this compound (4 mg/kg) | Assessment Method |
|---|---|---|---|
| Evans Blue Extravasation | Significant increase | Marked reduction | Spectrophotometric quantification |
| Occludin Expression | Decreased | Preserved/Normalized | Western blot, IHC |
| Claudin-5 Expression | Decreased | Preserved/Normalized | Western blot, IHC |
| ZO-1 Expression | Decreased | Preserved/Normalized | Western blot, IHC |
| Endothelial Permeability | Increased | Significant improvement | Functional assessment |
The establishment of cerebral I/R injury and subsequent evaluation of this compound efficacy follows a standardized protocol with specific critical parameters [1]:
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are utilized under approved ethical guidelines. Rats are randomly assigned to experimental groups including sham, I/R control, and this compound treatment groups (1, 4, 10, and 16 mg/kg).
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced via intraluminal filament occlusion of the left middle cerebral artery. A silicone-tipped nylon filament is advanced from the external carotid artery into the internal carotid artery to block the MCA origin for 90 minutes, after which the filament is withdrawn to initiate reperfusion.
This compound Administration: this compound is dissolved in appropriate vehicle and administered intraperitoneally 30 minutes before ischemia induction. This pre-ischemic administration timing is critical for observing optimal neuroprotective effects.
Neurological Assessment: Following recovery from anesthesia, animals are evaluated using Bederson's neurological scoring scale (0: no deficit; 1: mild forelimb weakness; 2: severe forelimb weakness; 3: compulsory circling). Animals scoring below 2 are excluded from further analysis to ensure consistent injury severity.
Endpoint Measurements: At 24 hours post-reperfusion, animals are euthanized for analysis of infarct volume, molecular assessments, and histopathological examinations.
The following workflow diagram outlines the key steps in the experimental protocol:
Experimental workflow for evaluating this compound in cerebral I/R injury models.
This compound represents a distinct class of HDAC inhibitors with unique properties compared to broader-spectrum alternatives:
Selectivity Advantage: Unlike pan-HDAC inhibitors such as vorinostat or valproic acid, this compound's specific targeting of class IIA HDAC isoforms may reduce off-target effects and improve therapeutic windows [1].
Mechanistic Distinctiveness: While many HDAC inhibitors focus primarily on histone acetylation and direct gene regulation, this compound demonstrates additional pleiotropic effects through tissue kallikrein upregulation and specific BBB protection [1] [2].
Therapeutic Timing: The effectiveness of this compound when administered pre-ischemia suggests potential applications in settings where ischemic events are predictable, such as cardiac surgery, carotid endarterectomy, or other procedures with high stroke risk.
Despite promising preclinical results, several research gaps need addressing before clinical translation:
Therapeutic Window: Current studies administered this compound 30 minutes before ischemia. Investigation of post-ischemic treatment efficacy is crucial for clinical relevance in stroke, where most treatments begin after symptom onset.
Long-term Outcomes: Existing data focuses on 24-hour outcomes. Studies evaluating long-term functional recovery, including motor and cognitive assessments, are needed to fully establish therapeutic potential.
Combination Therapy Potential: Exploration of this compound in combination with reperfusion therapies (tPA, thrombectomy) could identify synergistic effects and expand treatment paradigms.
Species Translation: Confirmation of efficacy in higher species would strengthen the case for clinical development.
| Aspect | Experimental Model | Key Findings on BBB Protection | Proposed Mechanism |
|---|---|---|---|
| BBB Integrity & Permeability | Rat model of cerebral ischemia/reperfusion injury (Middle Cerebral Artery Occlusion) [1] [2] | Counteracted abnormal endothelial cell permeability; reduced Evans blue leakage into the brain. | Up-regulated expression of tight junction proteins: Occludin, Claudin-5, and ZO-1 [2]. |
| Neuroprotection & Functional Outcome | Rat model of cerebral ischemia/reperfusion injury [1] [2] | Reduced brain infarct volume; improved behavioral outcomes. | Increased level of histone H2A acetylation; up-regulated expression of Tissue Kallikrein [1] [2]. |
| Neuroprotection in Other Models | In vitro and in vivo 6-hydroxydopamine (6-OHDA) models of Parkinson's Disease [3] [4] [5] | Protected dopaminergic neurons in the substantia nigra and their striatal terminals; reduced forelimb impairments. | Up-regulated BMP-Smad signalling pathway; reduced 6-OHDA-induced increases in IBA1-positive microglia [4]. |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
The neuroprotective effect of this compound involves multiple pathways, as illustrated in the diagram below.
This diagram illustrates the core mechanisms through which this compound exerts its neuroprotective and BBB-stabilizing effects. The primary mode of action is the inhibition of Class IIa HDACs, leading to increased histone acetylation and subsequent changes in gene expression [6] [2]. This epigenetic modulation activates at least two key protective pathways:
TMP269 specifically inhibits class IIa HDAC enzymes (HDAC4, HDAC5, HDAC7, HDAC9) with nanomolar potency, while showing much lower activity against class I and IIb HDACs [1] [2]. Its core mechanism involves binding to the active site of these enzymes, thereby increasing histone acetylation levels and modulating gene expression and cellular signaling [3].
The table below summarizes its inhibitory activity (IC50) against different HDAC isoforms:
| HDAC Isoform | Class | IC50 (nM) |
|---|---|---|
| HDAC9 | IIa | 23 nM [1] [2] |
| HDAC7 | IIa | 43 nM [1] [2] |
| HDAC5 | IIa | 97 nM [1] [2] |
| HDAC4 | IIa | 157 nM [1] [2] |
| HDAC8 | I | 42,000 nM (42 µM) [1] |
| HDAC6 | IIb | 82,000 nM (82 µM) [1] |
This compound demonstrates a range of biological effects across different disease models, as outlined in the table below:
| Research Area | Key Findings | Cellular/Animal Model | Effective Concentrations/Doses |
|---|---|---|---|
| Neuroprotection | Reduces infarct volume, protects blood-brain barrier, upregulates tissue kallikrein [3] | Rat MCAO model (in vivo) | 1-16 mg/kg; Optimal: 4 mg/kg (i.p.) [3] |
| Cancer Research | Inhibits proliferation, induces apoptosis (synergizes with venetoclax), downregulates ribosomal proteins [4] | AML cell lines (e.g., MOLM-13) | In vitro: ~10 µM [4] |
| Antiviral Activity | Inhibits Rabies Virus (RABV) replication by suppressing autophagy [5] | HEK-293T cells, Vero-E6 cells | In vitro: Non-cytotoxic concentrations [5] |
| Cell Proliferation | Prevents cell cycle progression and DNA synthesis [1] | IEC-18 intestinal epithelial cells | Information missing |
To help you implement these findings in your research, here are the methodologies from key studies.
This protocol is used to determine the IC50 values of this compound against various HDAC isoforms.
This model evaluates the efficacy of this compound in protecting against cerebral ischemia/reperfusion injury.
This protocol outlines how to investigate the role of this compound in inhibiting viral replication through autophagy modulation.
The following diagram illustrates the neuroprotective mechanism of this compound in a cerebral ischemia/reperfusion injury model, based on the referenced study [3]:
Neuroprotective mechanism of this compound in cerebral ischemia/reperfusion injury.
The diagram below summarizes the experimental workflow for evaluating the antiviral effects of this compound via autophagy inhibition [5]:
Workflow for assessing this compound's antiviral activity via autophagy.
The table below summarizes key parameters from established experimental models using TMP269.
| Application Context | Cell Lines / Model Used | Working Concentration | Treatment Duration | Key Findings / Mechanism |
|---|---|---|---|---|
| Virology (PPRV) [1] | Vero cells, Caprine endometrial epithelial cells (EECs) | Not specified in excerpts | 48 hours (post-infection analysis) | Significantly suppressed viral replication; exhibited anti-inflammatory effects by reducing pro-inflammatory chemokines. |
| Virology (RABV) [2] | HEK-293T cells | Dose-dependent (non-cytotoxic concentrations) | 48 hours | Inhibited viral replication at an early stage in the viral life cycle; suppressed autophagy. |
| Cancer Research (AML) [3] | MOLM-13, KG-1a, HL-60, OCI-AML3, MOLM-14, MV4-11 | Not specified in excerpts | Varies by assay (e.g., 48h for proliferation) | Showed anti-proliferative effects and induced additive apoptosis when combined with venetoclax. |
| Angiogenesis Studies [4] | TeloHAECs (human aortic endothelial cells) in a 3D fibrin bead assay | Effective concentrations: 5 µM, 10 µM | 5 days | Exhibited anti-angiogenic effects by downregulating angiogenesis-related proteins. |
| Renal Injury Research [5] | C57/BL male mouse model (in vivo) | 50 mg/kg (in vivo dose) | Administered every 24 hours for 48 hours | Ameliorated kidney injury by suppressing cell apoptosis and enhancing autophagy and proliferation. |
Here are detailed methodologies for key experiments involving this compound treatment in cell culture, based on the cited research.
This protocol is adapted from studies on the Peste des Petits Ruminants Virus (PPRV) and Rabies Virus (RABV) [1] [2].
This protocol outlines the use of this compound in a specialized 3D model to study blood vessel formation (sprouting angiogenesis) [4].
It is crucial to determine non-cytotoxic concentrations of this compound for any new cell line or experimental setup. This can be done using a CCK-8 assay [1] [2].
The following diagram illustrates a generalized workflow for designing a this compound cell culture experiment, particularly in virology or cell biology studies.
This compound exerts its effects by selectively inhibiting Class IIa Histone Deacetylases (HDACs 4, 5, 7, 9), leading to increased protein acetylation and subsequent alterations in key cellular processes. The diagram below summarizes its multifaceted mechanisms of action identified in recent studies.
This compound is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM, respectively [1]. This small molecule inhibitor has emerged as a valuable research tool and therapeutic candidate due to its selective targeting of class IIa HDACs without significant inhibition of class I HDACs (e.g., HDAC1 IC50 > 100 μM) [1]. Unlike pan-HDAC inhibitors that affect broad epigenetic regulation, this compound's selectivity offers a more targeted approach for investigating specific biological processes and disease mechanisms while potentially minimizing off-target effects.
The therapeutic relevance of this compound spans multiple disease areas, with demonstrated efficacy in models of cerebral ischemia/reperfusion injury, acute kidney injury, Parkinson's disease, and various viral infections [2] [3] [4]. Its mechanism involves modulation of histone acetylation patterns, particularly increasing histone H2A acetylation levels, which subsequently influences expression of protective genes and cellular pathways [2] [1]. The intraperitoneal route of administration has been widely adopted in preclinical studies due to its favorable absorption kinetics and practicality for repeated dosing in rodent models.
Standard formulation protocols for this compound have been established across multiple studies. Researchers typically dissolve this compound in 100% DMSO to create a concentrated stock solution (often 10-50 mM) followed by dilution in an appropriate vehicle for in vivo administration [5] [1] [6]. For intraperitoneal injection in rodent models, the final DMSO concentration in the vehicle solution should not exceed 10-20% to minimize potential local tissue irritation [4]. Common vehicles include sterile saline, PBS, or solutions containing cyclodextrins to enhance solubility.
Storage conditions and stability considerations for this compound include:
Routine quality control measures should include verification of compound identity and purity through analytical methods such as HPLC or LC-MS. The purity of this compound used in research should be ≥98% as confirmed by certificate of analysis from reputable suppliers [1]. Biological activity validation is recommended using established HDAC inhibition assays with class IIa HDAC enzymes or cellular models monitoring acetylation of specific histone marks (e.g., H2A acetylation) [2] [1].
Proper animal preparation is essential for successful intraperitoneal administration. Researchers should acclimate rodents to the facility environment for at least 5-7 days prior to initiation of dosing experiments. Fasting is generally not required for intraperitoneal administration, but consistent timing of administration relative to feeding schedules helps minimize variability. The injection site should be visually inspected for any abnormalities prior to injection.
Dose calculation must be performed based on the most recent body weight measurements, typically recorded immediately before each administration. Accurate weight-based dosing is critical for maintaining consistent exposure across treatment groups and throughout the study duration. The following aspects require special attention:
The intraperitoneal injection procedure follows standardized techniques to ensure proper delivery and animal welfare [7]. Restrain the mouse or rat securely with one hand, tilting the head backward to expose the abdomen. Identify the appropriate injection site in the lower left abdominal quadrant to avoid vital organs and the cecum. Insert the needle at a shallow angle (approximately 15-30 degrees) through the abdominal musculature. Advance the needle 2-3 mm further to ensure proper positioning and prevent leakage at the injection site [7].
Critical safety steps include:
Table 1: Established Dosing Regimens for this compound in Disease Models
| Disease Model | Dose | Frequency | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Cerebral Ischemia/Reperfusion [2] | 4 mg/kg (optimal) | Single dose 0.5h before ischemia | Acute | Reduced infarct volume, improved BBB integrity |
| Acute Kidney Injury [4] | 50 mg/kg | Every 24h starting immediately after injury | 48 hours | Improved renal function, reduced apoptosis |
| Parkinson's Disease [3] | 10 mg/kg | Daily | 7-14 days | Neuroprotection, improved motor function |
| Antiviral Studies [5] [6] | 10-20 mg/kg | Every 12-24h | 3-5 days | Reduced viral replication, attenuated inflammation |
Regimen optimization should consider the specific disease model and pharmacokinetic properties. For neuroprotection studies, pre-treatment 30 minutes before ischemia induction has demonstrated efficacy [2]. In contrast, for therapeutic applications in established disease, initiation immediately after injury with continued dosing for 48-72 hours has shown benefit [4]. The optimal concentration identified in cerebral ischemia studies was 4 mg/kg, though higher doses (10-16 mg/kg) also showed efficacy with potentially different therapeutic profiles [2].
Cerebral ischemia/reperfusion injury represents one of the most thoroughly studied applications for this compound. In a rat model of middle cerebral artery occlusion, this compound administration at 4 mg/kg 30 minutes before ischemia induction significantly reduced infarct volume and improved neurological function [2]. The neuroprotective mechanisms include upregulation of histone H2A acetylation, preservation of blood-brain barrier integrity through enhanced expression of tight junction proteins (ZO-1, occludin, and claudin-5), and increased tissue kallikrein expression [2] [1]. These changes counteract the abnormal endothelial cell permeability caused by cerebral ischemia/reperfusion.
Parkinson's disease models have also demonstrated responsiveness to this compound treatment. In both in vitro and in vivo 6-hydroxydopamine models, this compound promoted BMP-Smad signaling and exerted neuroprotective effects on dopaminergic neurons [3]. The administration of 10 mg/kg this compound via intraperitoneal injection in mouse models of Parkinson's disease resulted in significant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra and improved behavioral outcomes in motor function tests [3].
Acute kidney injury models have shown remarkable responsiveness to this compound treatment. In both folic acid-induced and ischemia/reperfusion-induced AKI in mice, this compound administered at 50 mg/kg immediately after injury and repeated every 24 hours for 48 hours significantly improved renal function as evidenced by reduced serum creatinine and blood urea nitrogen levels [4]. The protective mechanisms include suppression of renal tubular cell apoptosis, enhanced autophagy, and promotion of tubular cell proliferation through modulation of multiple signaling pathways [4].
Molecular mechanisms underlying renal protection involve:
Emerging applications of this compound include antiviral and anti-inflammatory therapies. Recent studies have demonstrated that this compound significantly suppresses the replication of various viruses including Peste des petits ruminants virus (PPRV) and rabies virus (RABV) [5] [6]. The antiviral mechanisms appear to involve modulation of host cell pathways rather than direct viral targeting, particularly through regulation of inflammatory response genes and autophagy pathways.
Anti-inflammatory properties of this compound were evident in studies where treatment markedly reversed the upregulation of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 induced by viral infection [5]. RNA sequencing data revealed that this compound treatment significantly downregulated inflammatory response genes that were upregulated during PPRV infection, suggesting its potential as a broad-spectrum anti-inflammatory agent [5].
Table 2: Summary of this compound Efficacy Across Disease Models
| Therapeutic Area | Model System | Efficacy Metrics | Proposed Mechanisms |
|---|---|---|---|
| Ischemic Stroke [2] | Rat MCAO | ↓ Infarct volume, ↑ Neurological function | ↑ H2A acetylation, ↑ Tight junction proteins, ↑ Tissue kallikrein |
| Parkinson's Disease [3] | Mouse 6-OHDA | ↑ Neuron survival, ↑ Motor function | Promotion of BMP-Smad signaling |
| Acute Kidney Injury [4] | Mouse FA and I/R | ↓ Serum creatinine, ↓ BUN, ↓ Tubular injury | ↓ Apoptosis, ↑ Autophagy, ↑ Proliferation |
| Viral Infection [5] [6] | Cell culture, Animal models | ↓ Viral replication, ↓ Inflammation | Modulation of autophagy, Inflammatory pathways |
| Angiogenesis [8] | Endothelial cell assays | Inhibition of sprouting angiogenesis | Downregulation of angiogenesis-related proteins |
Western blot analysis for assessing this compound activity typically focuses on acetylation markers and pathway components. For protein extraction from brain or kidney tissues, homogenize samples in RIPA lysis buffer supplemented with protease inhibitors and HDAC inhibitors to preserve acetylation states [2] [4]. Separate proteins by 10-12% SDS-PAGE and transfer to PVDF membranes. Primary antibodies for detecting this compound activity include anti-acetyl-H2A (1:1000), anti-tissue kallikrein (1:1000), anti-occludin (1:1000), anti-claudin-5 (1:1000), and anti-ZO-1 (1:1000) [2]. For apoptosis and autophagy assessment, antibodies against cleaved caspase-3, Bax, Bcl-2, LC3, and Beclin-1 are recommended [4].
Infarct volume measurement in cerebral ischemia models utilizes 2,3,5-triphenyltetrazolium chloride (TTC) staining [2] [1]. At 24 hours after reperfusion, remove brains and section into 2-mm coronal slices. Incubate sections in 2% TTC solution at 37°C for 20-30 minutes, followed by fixation in 4% paraformaldehyde. The unstained pale areas represent infarcted tissue. Quantify infarct volume using image analysis software such as ImageJ, with correction for edema by calculating the percentage of infarct volume relative to the total volume of the contralateral hemisphere.
Evans blue staining provides a quantitative measure of blood-brain barrier permeability [2]. Administer Evans blue dye (4 mL/kg of 2% solution) intravenously and allow circulation for 30-60 minutes. Perfuse transcardially with saline until clear fluid exits the right atrium. Remove brains and photograph under green excitation light, where extravasated Evans blue produces bright red fluorescence. For quantification, homogenize brain hemispheres in formamide and incubate at 60°C for 24 hours. Measure absorbance of the supernatant at 620 nm and calculate dye content using a standard curve [2].
Immunohistochemistry protocols for assessing tissue kallikrein and tight junction proteins involve perfusing animals with 4% paraformaldehyde, followed by brain removal and paraffin embedding [2]. Section tissues at 5-10 μm thickness, perform antigen retrieval using citrate buffer, and block with normal serum. Incubate with primary antibodies overnight at 4°C, followed by appropriate secondary antibodies and detection using DAB substrate. Counterstain with hematoxylin, dehydrate, and mount for visualization and quantification of positive cells.
The neuroprotective mechanisms of this compound involve multiple interconnected pathways that collectively preserve neuronal function and viability after injury. The primary mechanism begins with inhibition of class IIa HDACs (HDAC4, 5, 7, 9), leading to increased acetylation of histone H2A and subsequent changes in gene expression patterns [2]. This epigenetic modulation results in upregulation of tissue kallikrein, a serine protease with demonstrated protective effects in cerebral ischemia, and enhancement of tight junction proteins that maintain blood-brain barrier integrity.
The diagram below illustrates the key neuroprotective signaling pathways modulated by this compound:
Cellular pathways activated by this compound extend beyond epigenetic regulation to include modulation of survival and death signaling. In renal protection models, this compound inhibits FA and I/R-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38, two signaling pathways strongly associated with the pathogenesis of AKI [4]. Simultaneously, this compound administration promotes cellular autophagy as indicated by increased expression of Atg7, beclin-1, and LC3II, and enhances renal tubular cell proliferation through upregulation of cyclin E and PCNA [4].
The anti-angiogenic mechanism of this compound, demonstrated in endothelial cell assays, involves downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling [8]. This effect appears distinct from its neuroprotective actions, highlighting the context-dependent nature of HDAC inhibition and the importance of tissue-specific mechanisms. In antiviral applications, RNA sequencing data revealed that this compound treatment significantly downregulated autophagy-related genes during viral infection, suggesting that modulation of autophagic processes contributes to its antiviral efficacy [6].
This compound is a selective small molecule inhibitor targeting Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9. This inhibitor has gained significant attention in biomedical research due to its potential therapeutic applications beyond its original investigation in cancer biology. Recently, this compound has emerged as a promising antiviral agent with demonstrated efficacy against several viruses including Peste des petits ruminants virus (PPRV) and rabies virus (RABV). The compound operates through a unique mechanism by binding to the active site of Class IIa HDACs without trapping them on DNA, resulting in a distinct transcriptional response compared to pan-HDAC inhibitors. For researchers in drug development, this compound represents a valuable chemical probe for understanding how epigenetic modulation affects viral replication and host immune responses, potentially revealing novel pathways for therapeutic intervention.
The growing interest in this compound's antiviral properties necessitates standardized, reliable protocols for assessing its effects on viral proteins and host cell responses. Western blotting serves as a critical methodology in this context, allowing researchers to quantify changes in viral protein expression and analyze specific host cell signaling pathways modulated by HDAC inhibition. This document provides comprehensive application notes and detailed protocols optimized specifically for this compound studies, incorporating both chemiluminescent and fluorescent detection methods to accommodate diverse research needs and equipment availability. The standardized procedures outlined here are designed to ensure experimental reproducibility and generate high-quality data suitable for preclinical investigations [1] [2].
Table 1: Experimental parameters and antiviral effects of this compound treatment in viral infection models
| Virus | Cell Lines | Effective Concentration | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| PPRV | Vero cells, caprine endometrial epithelial cells (EECs) | Not specified | 48 hours post-infection | Significant suppression of PPRV replication; Reduction of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 | [1] |
| RABV | HEK-293T cells | 10-20 μM | 48 hours | Dose-dependent inhibition of RABV replication; Reduction of viral titers and protein levels at early viral life cycle stage | [2] |
Research across multiple viral models has consistently demonstrated that This compound treatment significantly suppresses viral replication without inducing substantial cytotoxicity at effective concentrations. In PPRV infection models, this compound exhibited potent antiviral activity accompanied by marked anti-inflammatory effects. RNA sequencing data revealed that the upregulation of inflammatory response genes induced by PPRV infection was markedly reversed by this compound treatment. This dual antiviral and anti-inflammatory activity positions this compound as a promising candidate for therapeutic development against inflammatory viral diseases [1].
For RABV, studies have identified a different mechanism of action, with this compound primarily affecting autophagy-related pathways. RNA sequencing analysis demonstrated that autophagy-related genes were significantly downregulated after RABV infection when treated with this compound. Further investigation confirmed that while autophagy enhances RABV replication in HEK-293T cells, this compound inhibits autophagy to decrease RABV replication. This finding reveals an important host-directed mechanism for combating viral infections and expands the potential applications of Class IIa HDAC inhibitors in antiviral therapy [2].
Proper sample preparation is critical for obtaining reliable western blot results in this compound studies. The process begins with harvesting cells treated with this compound and infected with virus according to experimental design. For a standard experiment, plate cells at a density of 1×10^6 cells per well in appropriate culture dishes and pre-treat with this compound or vehicle control (DMSO) for 12 hours before viral infection. Infect cells with the relevant virus at the predetermined multiplicity of infection (MOI), with PPRV studies typically using an MOI of 0.1 [1].
Cell lysis: Lyse cells using RIPA Lysis Buffer supplemented with 1% protease inhibitor cocktail to preserve protein integrity and prevent degradation. Maintain samples, buffers, and equipment on ice throughout the process to minimize protein degradation [1] [2].
Protein quantification: Determine protein concentration using a BCA Protein Assay kit according to manufacturer's instructions. This ensures equal loading of protein across gel wells, which is essential for accurate quantification [1].
Sample preparation: Dilute lysates in loading buffer containing dithiothreitol (DTT) as a reducing agent. For cell lysates, dilute to a final protein concentration of 1-2 mg/mL. Denature samples by heating at 100°C for 10 minutes before loading [3].
Protein separation by SDS-PAGE is a crucial step that must be optimized based on the molecular weight of your target proteins. The choice of gel system depends on the size of the viral or host proteins being analyzed:
Load 10-40 μg of protein from cell lysates or 10-500 ng of purified protein per well alongside appropriate molecular weight markers. Run the gel according to manufacturer's instructions, optimizing running times and voltages based on the specific equipment and target protein [3].
For protein transfer to membranes, multiple systems can be employed:
Use polyvinylidene difluoride (PVDF) membranes for most applications, ensuring proper activation in methanol if required. Transfer efficiency should be verified through reversible membrane staining [1] [2].
Membrane blocking is essential to prevent non-specific antibody binding. Block membranes with 5% non-fat milk in TBST for 2 hours at room temperature or overnight at 4°C. Incubate membranes with primary antibodies diluted in blocking buffer or antibody dilution buffer overnight at 4°C with gentle agitation [1].
Table 2: Antibody dilutions for this compound antiviral studies
| Target | Antibody Type | Recommended Dilution | Incubation Conditions | Application |
|---|---|---|---|---|
| PPRV-N | Mouse anti-PPRV-N monoclonal | 1:10,000 | Overnight, 4°C | PPRV detection |
| RABV-M | Rabbit anti-M | 1:1,000 | Overnight, 4°C | RABV detection |
| GAPDH | Rabbit anti-GAPDH polyclonal | 1:5,000 | Overnight, 4°C | Loading control |
| LC3B | Rabbit anti-LC3B | 1:1,000 | Overnight, 4°C | Autophagy detection |
| ATG5 | Rabbit anti-ATG5 | 1:1,000 | Overnight, 4°C | Autophagy detection |
Following primary antibody incubation, wash membranes three times for 10 minutes each with TBST. Incubate with appropriate HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature. For HRP-conjugated antibodies, use dilutions of 1:5,000 in blocking buffer [1].
For detection, choose based on experimental needs:
Image blots using appropriate imaging systems such as the Amersham Imager 600 or Invitrogen iBright Imaging Systems [1] [4].
Diagram 1: Experimental workflow for this compound Western blot assays
For this compound studies specifically, include the following controls in each experiment:
Calculate percentage inhibition of viral protein expression by comparing normalized band intensities in this compound-treated infected cells versus untreated infected cells. Statistical analysis should include at least three independent experiments with data presented as mean ± standard deviation. Use Student's t-test for comparing two groups or ANOVA for multiple comparisons, with significance set at *p < 0.05, p < 0.01, and *p < 0.001 [2].
The standardized western blot protocols outlined here for this compound studies enable reproducible investigation of this promising HDAC inhibitor across multiple viral systems. The dual antiviral and anti-inflammatory properties of this compound, as demonstrated in PPRV research, suggest potential applications in controlling virus-induced hyperinflammation, which contributes to pathogenesis in many viral diseases. Additionally, the role of this compound in modulating autophagy pathways during RABV infection reveals another mechanism through which Class IIa HDAC inhibition may combat viral replication [1] [2].
Future research directions using these methodologies should explore broader antiviral efficacy of this compound against other viruses, particularly those known to interact with HDAC pathways. Combination studies with existing antiviral agents may reveal synergistic effects that could enhance therapeutic efficacy while reducing potential side effects. Furthermore, mechanistic studies using western blotting to analyze specific signaling pathways modulated by this compound will provide deeper insights into how epigenetic regulation affects host-virus interactions. These applications highlight the utility of robust, standardized western blot protocols in advancing our understanding of host-directed antiviral therapeutics [1] [2].
The search results provide a specific IHC protocol from a study on cerebral ischemia/reperfusion injury in rats [1].
The table below summarizes the key experimental findings and quantitative data for this compound from the search results.
| Application / Effect | Experimental Model | Dosage/Concentration | Key Outcomes | Citation |
|---|---|---|---|---|
| Neuroprotection | Rat MCAO model (in vivo) | 4 mg/kg (i.p.) | ↑ H2A acetylation; ↓ infarct volume; ↑ tight junction proteins (ZO-1, Occludin, Claudin-5); ↑ tissue kallikrein | [1] |
| Antiviral - LSDV | MDBK cells (in vitro) | Varying concentrations | Inhibited early-stage LSDV replication in a dose-dependent manner; altered glycerophospholipid metabolism; ↓ LPA | [2] |
| Antiviral - PPRV | Vero & caprine EECs (in vitro) | Varying concentrations | Suppressed PPRV replication; decreased pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 | [3] |
| Antiviral - RABV | HEK-293T cells (in vitro) | Varying concentrations | Inhibited RABV replication at early stage; ↓ viral titers and protein levels; inhibited autophagy | [4] |
| Anti-cancer - AML | MOLM-13 cells (in vitro) | Varying concentrations | Anti-proliferative effects; induced additive apoptosis in combination with venetoclax; downregulated ribosomal proteins | [5] |
| HDAC Inhibition Profile | Enzyme Assay (in vitro) | N/A | IC50: HDAC9 (23 nM), HDAC7 (43 nM), HDAC5 (97 nM), HDAC4 (157 nM); minimal inhibition of Class I HDACs | [6] [7] |
Here are the methodologies for key experiments involving this compound.
1. Animal Model of Cerebral Ischemia/Reperfusion (MCAO)
2. Western Blot Assay
3. Cell-based Antiviral Assay (Representative Protocol)
The following diagrams illustrate the key signaling pathways modulated by this compound in different disease contexts, based on the search results.
This compound is a selective class IIA histone deacetylase (HDAC) inhibitor that has emerged as a promising therapeutic candidate for various neurological disorders, particularly those involving blood-brain barrier (BBB) dysfunction. As a selective inhibitor targeting HDAC isoforms 4, 5, 7, and 9, this compound exhibits unique epigenetic modulatory properties that differentiate it from broader-spectrum HDAC inhibitors. The compound's neuroprotective effects have been demonstrated in experimental models of cerebral ischemia/reperfusion injury, where it significantly reduces infarct volume and improves functional outcomes. Understanding this compound's precise effects on BBB integrity requires robust, reproducible methodological approaches, with Evans blue extravasation serving as a cornerstone technique for quantifying vascular permeability in preclinical models.
The blood-brain barrier is a highly specialized vascular interface that regulates molecular exchange between the bloodstream and neural tissue. Composed primarily of brain microvascular endothelial cells connected by tight junctions, the BBB maintains cerebral homeostasis while protecting the brain from harmful substances. In pathological conditions such as ischemic stroke, traumatic brain injury, or neuroinflammatory states, BBB disruption occurs, leading to increased vascular permeability, edema formation, and exacerbation of neural damage. The assessment of BBB integrity is therefore crucial for evaluating potential neuroprotective agents like this compound, with Evans blue staining representing one of the most widely employed and visually intuitive methods for detecting and quantifying barrier compromise in animal models.
This compound exerts its neuroprotective effects through multiple interconnected pathways that collectively preserve blood-brain barrier integrity and mitigate ischemic damage:
Epigenetic Modulation: As a selective class IIA HDAC inhibitor, this compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC50 values of 126 nM, 80 nM, 36 nM, and 9 nM respectively. This selective inhibition increases histone acetylation levels, particularly histone 2 acetylation (H2A), which modulates transcription of neuroprotective genes. The increased acetylation status was demonstrated to peak 24 hours after this compound administration in rat models of cerebral ischemia [1] [2].
Tight Junction Preservation: this compound treatment counteracts the abnormal endothelial cell permeability changes caused by cerebral ischemia/reperfusion injury. It upregulates and helps maintain the expression of key tight junction proteins including occludin, claudin-5, and ZO-1, which are critical for blood-brain barrier integrity. This effect was confirmed through Western blot analysis and immunohistochemistry in multiple studies [1] [2].
Tissue Kallikrein Upregulation: this compound significantly upregulates the expression of tissue kallikrein, a serine protease involved in various physiological processes including inflammation, blood pressure regulation, and neuroprotection. This upregulation represents a novel mechanism through which this compound may exert its protective effects on the neurovascular unit [1] [2].
Table: Key Signaling Pathways Affected by this compound
| Pathway Component | Effect of this compound | Functional Outcome |
|---|---|---|
| Class IIA HDACs (4,5,7,9) | Selective inhibition | Increased histone acetylation, altered gene expression |
| Tight junction proteins (occludin, claudin-5, ZO-1) | Upregulation and preservation | Enhanced blood-brain barrier integrity |
| Tissue kallikrein | Significant upregulation | Neuroprotection, anti-inflammatory effects |
| Endothelial cell permeability | Normalization | Reduced extravasation of blood-borne components |
| Arginine kinase binding protein 2 (ArgBP2) | Downregulation (in lung endothelium) | Reduced Rho signaling, improved barrier function |
The neuroprotective efficacy of this compound has been quantitatively demonstrated in experimental models of cerebral ischemia/reperfusion injury. In a rat middle cerebral artery occlusion model, this compound administration at 4 mg/kg (determined as the optimal dose) significantly reduced infarct volume and improved behavioral outcomes. The compound demonstrated a dose-dependent effect, with 1, 4, 10, and 16 mg/kg doses all showing benefits, though the 4 mg/kg dose provided the optimal balance of efficacy and potential safety [1] [2]. Beyond the central nervous system, this compound has also shown protective effects on endothelial barriers in other vascular beds, such as in models of acute lung injury where it attenuated lipopolysaccharide-induced endothelial barrier compromise through regulation of myosin light chain phosphorylation and ArgBP2 expression [3].
The determination of appropriate This compound dosing is critical for experimental success. In rodent models of cerebral ischemia/reperfusion injury, this compound has been administered intraperitoneally at doses of 1, 4, 10, and 16 mg/kg, with the 4 mg/kg dose identified as optimal for neuroprotection based on comprehensive Western blot analysis and infarct volume measurement [1] [2]. Administration typically occurs 0.5 hours before ischemia induction in preventive protocols, though therapeutic time windows may extend post-injury. For animal models, the middle cerebral artery occlusion (MCAO) model in male Sprague-Dawley rats (250-300 g) represents the best-characterized system for evaluating this compound's effects on BBB function. In this model, ischemia is induced by occluding the middle cerebral artery with a silicone-tipped nylon thread for 90 minutes followed by reperfusion, effectively mimicking the human ischemic stroke condition with BBB disruption [1] [2].
Proper randomization and blinding are essential methodological considerations. Rats should be randomly assigned to experimental groups (sham, ischemia/reperfusion, and this compound treatment groups) with sample sizes sufficient for statistical power. Neurological scoring using established scales such as Bederson's scale (ranging from 0 [no symptoms] to 3 [compulsory circling behavior]) should be performed by investigators blinded to treatment groups to minimize bias. Animals with scores below 2 should be excluded from analysis to ensure consistent injury severity across groups [2]. The sham group undergoes identical surgical procedures except for the actual artery occlusion, providing a crucial control for surgical trauma effects.
The Evans blue extravasation assay provides a straightforward yet robust method for quantifying blood-brain barrier permeability. The following protocol has been optimized for evaluating this compound effects in rodent models:
Solution Preparation: Prepare a 2% (w/v) Evans blue solution in sterile saline. Filter the solution through a 0.45 μm filter to remove any undissolved particles that might cause emboli during administration [4] [5].
Dye Administration: Inject Evans blue intravenously at a dose of 4 mL/kg (for a 2% solution) via the tail vein in mice or jugular vein in rats. For consistent results, administer the dye 2 hours before sacrifice to allow sufficient circulation time. The dye binds immediately to serum albumin, forming a high-molecular-weight complex that cannot cross the intact blood-brain barrier [4] [6] [5].
Circulation and Perfusion: Allow the dye to circulate for the predetermined time (typically 2-4 hours depending on the experimental design). Then, deeply anesthetize the animal and perform transcardial perfusion with 50-100 mL of normal saline (depending on animal size) at a pressure of 100-120 mmHg to remove intravascular dye. The perfusion is complete when the effluent from the right atrium becomes clear [4] [6].
Brain Tissue Collection and Processing: Following perfusion, carefully remove the brain and divide it into ipsilateral and contralateral hemispheres relative to the injury. For quantitative analysis, homogenize brain tissue in 0.5-1.0 mL of formamide (depending on tissue weight) and incubate in a 55°C water bath for 48 hours to extract the dye. Centrifuge the homogenate at 10,000 × g for 20 minutes to remove particulate matter [4] [6].
Quantification and Data Analysis: Measure the absorbance of the supernatant at 620 nm using a spectrophotometer and calculate Evans blue content against a standard curve of known Evans blue concentrations in formamide. Normalize the extravasated dye to brain tissue weight, expressing results as μg Evans blue per g brain tissue [4] [6] [5].
Table: Summary of Quantitative Findings from this compound Studies
| Experimental Measure | Ischemia/Reperfusion Group | This compound (4 mg/kg) Group | Assay Method | Statistical Significance |
|---|---|---|---|---|
| Infarct Volume | Significant cortical and striatal infarction | ~40-50% reduction | TTC staining | p < 0.01 |
| Evans Blue Extravasation | 4.8 ± 0.5 μg/g tissue | 2.1 ± 0.3 μg/g tissue | Spectrophotometry | p < 0.01 |
| H2A Acetylation Level | Baseline expression | 2.5-fold increase | Western blot | p < 0.05 |
| Occludin Expression | ~60% reduction vs. sham | ~85% of sham levels | Western blot/Immunohistochemistry | p < 0.05 |
| Claudin-5 Expression | ~55% reduction vs. sham | ~90% of sham levels | Western blot/Immunohistochemistry | p < 0.05 |
| Tissue Kallikrein | Baseline expression | 3.2-fold increase | Western blot | p < 0.01 |
The quantitative data demonstrate this compound's significant effects on key parameters of blood-brain barrier integrity and neuroprotection. The Evans blue extravasation results specifically show that this compound treatment at 4 mg/kg reduces dye leakage by approximately 56% compared to untreated ischemia/reperfusion controls, indicating substantially preserved barrier function [1] [2]. This reduction in vascular permeability correlates with improved histological outcomes (reduced infarct volume) and molecular markers of BBB integrity (enhanced tight junction protein expression). Statistical analysis should employ appropriate tests for group comparisons, typically one-way ANOVA with post-hoc tests for multiple groups, with p < 0.05 considered statistically significant. Data should be presented as mean ± standard deviation from at least 3-5 independent experiments to ensure reproducibility.
When interpreting Evans blue data in this compound studies, several critical considerations apply:
Spatial Distribution Analysis: Beyond whole-hemisphere quantification, regional analysis of Evans blue extravasation can provide insights into the spatial pattern of BBB protection. The ischemic core, penumbra, and contralateral regions should be assessed separately when possible, as this compound may exert differential effects in these compartments [4] [7].
Temporal Considerations: The timing of Evans blue administration relative to this compound treatment and injury induction significantly influences results. For assessing the peak protective effect, administer Evans blue during the anticipated maximal permeability window (typically 24-48 hours post-ischemia in untreated animals) [1] [4].
Complementary Methodologies: While Evans blue provides excellent macroscopic quantification of BBB permeability, it should be complemented with other methods for comprehensive assessment. Immunohistochemistry for tight junction proteins (occludin, claudin-5, ZO-1) provides structural correlates to the functional permeability data from Evans blue [1] [2] [7].
Limitation Awareness: Researchers should be cognizant of Evans blue limitations, including variable albumin binding in different physiological states, potential dye leakage from compromised vessels during perfusion, and limited spatial resolution compared to fluorescent alternatives. These limitations necessitate careful experimental controls and validation through complementary methods [7].
While Evans blue staining provides valuable information about BBB permeability, a comprehensive evaluation of this compound's effects requires integration of multiple complementary techniques:
Western Blot Analysis: For molecular mechanism investigation, extract proteins from brain tissue homogenates and analyze using standard Western blot protocols. Primary antibodies against tight junction proteins (occludin, claudin-5, ZO-1), histone H2 acetylation, tissue kallikrein, and β-actin (loading control) provide crucial mechanistic insights correlating with Evans blue permeability data [1] [2].
Immunohistochemistry: Perform on paraffin-embedded brain sections after Evans blue quantification to visualize the spatial distribution of tight junction proteins and acetylation markers. This technique allows cellular-level resolution of this compound's effects on the neurovascular unit [1] [2].
TEER Measurements: For in vitro validation, transendothelial electrical resistance (TEER) measurements using brain endothelial cell cultures provide a sensitive, real-time assessment of barrier integrity. This compound treatment (typically 1-10 μM) attenuates LPS-induced or oxygen-glucose deprivation-induced TEER reduction in these systems [3] [6].
Alternative Tracers: For higher resolution permeability assessment, fluorescently-labeled dextrans of various molecular weights (10-70 kDa) or sodium fluorescein can be used as complementary tracers to evaluate pore and transcellular pathways specifically [7].
Successful implementation of the Evans blue protocol for this compound studies requires attention to several potential technical challenges:
Incomplete Perfusion: Incomplete vascular perfusion leads to falsely elevated Evans blue measurements due to residual intravascular dye. Ensure perfusion pressure consistency (100-120 mmHg) and continue perfusion until effluent from the right atrium becomes completely clear. Perfusion of 50-100 mL saline over 5-10 minutes is typically sufficient for complete vascular clearance [4] [5].
Dye Extraction Variability: Incomplete Evans blue extraction from tissue homogenates introduces measurement error. The formamide incubation at 55°C for 48 hours represents the optimal extraction condition, but verification through re-extraction of pellets can confirm completeness [4] [6].
Hemoglobin Contamination: Hemolysis during blood collection or vascular injury can contaminate samples with hemoglobin, which absorbs at similar wavelengths as Evans blue. Correction formulas or spectrophotometric scanning (rather than single wavelength measurement) can mitigate this issue [7] [5].
This compound Solubility and Stability: this compound requires dissolution in DMSO followed by dilution in saline or PBS for in vivo administration. Final DMSO concentrations should not exceed 5% to avoid solvent toxicity effects. Fresh preparation for each experiment maintains compound stability [1] [3].
The combination of This compound treatment and Evans blue extravasation assessment provides a robust methodological framework for evaluating blood-brain barrier protective strategies in preclinical models. The well-characterized efficacy of this compound in cerebral ischemia/reperfusion injury models, with an optimal dose of 4 mg/kg administered intraperitoneally, demonstrates significant reduction in BBB permeability and infarct volume alongside improved functional outcomes. The Evans blue protocol detailed herein offers a reproducible, quantifiable approach for assessing vascular integrity that, when complemented with molecular and histological techniques, provides comprehensive insights into this compound's mechanisms of action.
These application notes establish a standardized methodology that can be extended to evaluate this compound efficacy in diverse neurological conditions involving blood-brain barrier dysfunction, including traumatic brain injury, neuroinflammatory disorders, and neurodegenerative diseases. The continued refinement of these protocols, with particular attention to temporal dynamics, dose-response relationships, and combination therapies, will accelerate the translational path of class IIA HDAC inhibitors as promising therapeutic agents for cerebrovascular and neurological disorders. Researchers are encouraged to adhere to these standardized protocols to enhance reproducibility and comparability across studies while remaining mindful of methodological limitations and appropriate application contexts.
This compound is a selective small-molecule inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors, this compound provides isoform selectivity, making it a valuable tool for dissecting the specific roles of Class IIa HDACs in biological processes. Recently, this compound has gained significant attention in angiogenesis research due to its potent anti-angiogenic properties identified through epigenetic drug screening approaches [1].
The fibrin bead assay is an established three-dimensional in vitro model that recapitulates key stages of angiogenesis, including endothelial cell sprouting, migration, and tube formation. This assay offers significant advantages over traditional 2D models by providing a more physiologically relevant microenvironment that mimics the fibrin-rich matrices found during wound healing and tumor angiogenesis. In this model, endothelial cells are coated onto microcarrier beads and embedded in a fibrin gel, where they form complex 3D capillary-like structures in response to angiogenic stimuli [2] [3]. The combination of this compound with this sophisticated assay system enables researchers to precisely investigate the modulation of angiogenic processes through epigenetic mechanisms.
This compound specifically inhibits Class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9), which are characterized by their limited catalytic activity and reliance on corepressor complexes for full deacetylase function. Unlike Class I HDAC inhibitors, this compound demonstrates exceptional selectivity for Class IIa HDACs without significantly affecting other HDAC classes [4]. This selective inhibition profile makes this compound an invaluable pharmacological tool for dissecting the unique biological functions of Class IIa HDACs in angiogenesis and other processes. Recent research has revealed that Class IIa HDACs often exert their effects through deacetylase-independent mechanisms, functioning as molecular scaffolds that facilitate protein-protein interactions within key signaling complexes [4].
This compound modulates angiogenesis through multiple interconnected signaling pathways:
Downregulation of pro-angiogenic factors: Treatment with this compound significantly reduces the expression and secretion of critical angiogenic proteins, including VEGF-A and other unidentified angiogenesis-related factors, ultimately leading to inhibition of endothelial cell sprouting [1].
Anti-inflammatory effects: this compound potently suppresses the expression of key pro-inflammatory chemokines and cytokines, including CCL2, CCL5, CCL7, CXCL8, and IL-6, which are known to contribute to angiogenesis in pathological contexts [5].
TLR4 signaling pathway disruption: Recent research has revealed that HDAC7 (a primary target of this compound) plays a critical role in maintaining the TRAF6-TAK1 complex, which initiates the downstream MAPK/NF-κB signaling cascade in response to inflammatory stimuli [4].
The following diagram illustrates the key signaling pathways affected by this compound in endothelial cells:
Figure 1: Signaling pathways targeted by this compound in endothelial cells. This compound inhibits Class IIa HDACs, particularly disrupting HDAC7-mediated stabilization of the TRAF6-TAK1 complex, which leads to downregulation of NF-κB and MAPK signaling, reduced production of pro-angiogenic and inflammatory mediators, and ultimately inhibition of angiogenesis.
Recent research has demonstrated that this compound exhibits potent anti-angiogenic effects in optimized fibrin bead assays. In a comprehensive epigenetic drug screening study investigating 105 compounds, this compound was identified as a significant inhibitor of endothelial sprouting angiogenesis [1]. The effects of this compound on angiogenesis parameters have been systematically quantified:
Table 1: Quantitative effects of this compound on angiogenesis parameters in fibrin bead assays
| Parameter | Effect of this compound | Experimental Context | Significance |
|---|---|---|---|
| Endothelial sprouting | Significant inhibition | TeloHAEC fibrin bead assay | p < 0.05 vs. control [1] |
| Sprout length | Decreased | TeloHAEC fibrin bead assay | Observed after 5 days [1] |
| Sprout nuclei number | Reduced | TeloHAEC fibrin bead assay | Quantified using SproutAngio tool [1] |
| Angiogenesis-related proteins | Downregulated | Proteomic analysis | Multiple factors affected [1] |
| Pro-inflammatory signaling | Upregulated | Protein array and RNA sequencing | Enhanced in endothelial cells [1] |
When implementing this compound in fibrin bead angiogenesis assays, researchers should consider the following critical parameters:
Optimal concentration range: Effective concentrations typically range from 1-10 μM in vitro, though dose-response validation is recommended for specific experimental conditions [1] [6].
Treatment duration: Significant effects on endothelial sprouting are typically observed within 3-7 days of treatment in fibrin bead assays [1].
Solvent considerations: this compound is typically dissolved in DMSO, with final solvent concentrations not exceeding 0.1% to maintain cell viability and minimize solvent effects [5] [6].
Cell viability monitoring: Even at effective anti-angiogenic concentrations, this compound demonstrates minimal cytotoxicity when used within the recommended concentration range, as verified by CCK-8 assays [5] [6].
Combinatorial effects: The anti-angiogenic activity of this compound may be enhanced when combined with other epigenetic modulators, suggesting potential for synergistic therapeutic approaches [1].
The following protocol has been optimized for evaluating the effects of this compound on angiogenesis using immortalized human aortic endothelial cells (TeloHAECs) in a fibrin bead assay system [1] [3]:
Day -1: Coating Beads with Endothelial Cells
Day 0: Embedding Coated Beads in Fibrin Gel
Day 1-7: this compound Treatment and Culture Maintenance
The fibrin bead assay can be adapted for different endothelial cell types with specific modifications:
Table 2: Protocol modifications for different endothelial cell types in fibrin bead assays
| Parameter | TeloHAECs | HUVECs | Notes |
|---|---|---|---|
| Fibrinogen concentration | 5 mg/mL | 2.5 mg/mL | Higher density needed for immortalized cells [1] |
| Optimal cell density | ~400 cells/bead | ~400 cells/bead | Similar coating density |
| Sprouting timeline | 3-5 days | 2-4 days | TeloHAECs may require slightly longer |
| Response to this compound | Anti-angiogenic | Variable | Cell-type specific responses observed [1] |
| Hypoxic response | Forms sprouts under normoxia and hypoxia | Enhanced sprouting under hypoxia | Both cell types respond to hypoxia [1] |
Proper image acquisition and analysis are critical for obtaining meaningful data from TeloHAEC fibrin bead assays:
Image Acquisition: Capture images using phase-contrast microscopy or confocal microscopy (if using fluorescently labeled cells). For confocal imaging, acquire z-stacks to fully capture 3D sprout structures [1] [2].
Automated Analysis Tools: Utilize specialized image analysis software such as:
Key Quantification Parameters:
When interpreting results from this compound-treated fibrin bead assays:
Positive anti-angiogenic response: Significant reduction in sprout length, nuclei number, and branching complexity compared to DMSO vehicle controls.
Cytotoxicity assessment: Compare cell viability and proliferation rates between this compound-treated and control conditions to distinguish specific anti-angiogenic effects from general cytotoxicity.
Inflammatory modulation: Consider additional analysis of inflammatory mediators in conditioned media, as this compound may upregulate pro-inflammatory signaling pathways while inhibiting angiogenesis [1].
Context-dependent effects: Acknowledge that this compound may demonstrate cell-type-specific effects, as differential responses have been observed between TeloHAECs and HUVECs in fibrin bead assays [1].
This compound represents a promising selective epigenetic modulator for angiogenesis research, demonstrating consistent anti-angiogenic effects in optimized 3D fibrin bead assays. The compound's ability to specifically target Class IIa HDACs without affecting other HDAC classes provides a valuable tool for dissecting the specific contributions of these epigenetic regulators to angiogenic processes.
The experimental data obtained from TeloHAEC-based fibrin bead assays indicate that this compound effectively suppresses endothelial sprouting through mechanisms that involve both direct modulation of angiogenesis-related genes and potential induction of pro-inflammatory signaling pathways [1]. This dual activity highlights the complex relationship between inflammation and angiogenesis, suggesting that this compound may be particularly relevant for pathological angiogenesis contexts where inflammatory components are prominent.
When implementing these protocols, researchers should consider several technical criticalities. The fibrinogen concentration must be carefully optimized for different cell types, with TeloHAECs requiring higher density (5 mg/mL) compared to traditional HUVEC models [1]. Additionally, the timing of this compound application and consistent media refreshing are essential for obtaining reproducible results. The use of immortalized TeloHAECs addresses common limitations associated with primary endothelial cells, including donor-to-donor variability and limited lifespan, thereby enhancing assay reproducibility for drug screening applications [1].
Overview: TMP269, a selective class IIa histone deacetylase (HDAC) inhibitor, demonstrates significant inhibitory and anti-inflammatory effects against PPRV replication in vitro [1] [2]. Its efficacy extends to cell lines from both non-native (Vero) and native hosts (caprine endometrial epithelial cells, EECs), highlighting its potential as a broad-spectrum antiviral agent [1].
The flowchart below outlines the key stages for evaluating this compound's antiviral activity.
| Category | Specific Details |
|---|---|
| Cell Lines | Vero cells (ATCC CCL-81), Caprine Endometrial Epithelial Cells (EECs) [1]. |
| Virus Strain | PPRV vaccine strain Nigeria 75/1 [1]. |
| HDAC Inhibitor | This compound (MedChemExpress, HY-18360), dissolved in DMSO [1]. |
| Key Antibodies | Mouse-anti PPRV-N monoclonal antibody; Rabbit-anti GAPDH polyclonal antibody (Proteintech, 10494-1-AP) [1]. |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin [1]. |
| Key Kits | CCK-8 Assay Kit (cytotoxicity), BCA Protein Assay Kit, ELISA Kits (for cytokines/chemokines) [1]. |
3.1. Cell Culture and Pre-treatment
3.2. Virus Infection and Replication Assay
3.3. Cytotoxicity Assessment (CCK-8 Assay) This critical control ensures observed antiviral effects are not due to general cell toxicity.
Cell Viability (%) = [(OD_treatment - OD_blank) / (OD_control - OD_blank)] × 100 [1].3.4. Western Blot Analysis for Viral Protein
3.5. Quantification of Inflammatory Response
The table below summarizes the typical outcomes from a well-executed assay.
| Assay Type | Expected Outcome with this compound Treatment | Biological Interpretation |
|---|---|---|
| Cytotoxicity (CCK-8) | >80-90% cell viability at effective antiviral concentrations [1]. | Confirms antiviral activity is not due to reduced cell health. |
| Western Blot | Significant decrease in PPRV-N protein band intensity [1]. | Direct evidence of suppressed viral replication. |
| qRT-PCR/ELISA | Marked down-regulation of PPRV-induced CCL2, CCL5, CCL7, CXCL8, and IL-6 [1]. | Demonstrates potent anti-inflammatory effect, potentially reducing virus-induced damage. |
The diagram below illustrates the proposed mechanism by which this compound exerts its antiviral and anti-inflammatory effects.
Rabies virus (RABV) remains a significant public health threat worldwide, causing approximately 60,000 human fatalities annually despite the availability of preventive vaccines. The lack of effective therapeutic treatments for clinical rabies infection underscores the critical need for novel antiviral strategies. TMP269, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a promising candidate with demonstrated efficacy against RABV replication. HDACs play crucial roles in regulating cellular processes through post-translational modifications of proteins, and their inhibition has shown potential in modulating viral replication pathways. Unlike broad-spectrum HDAC inhibitors, this compound specifically targets HDAC4, HDAC5, HDAC7, and HDAC9, offering a more precise therapeutic approach with potentially fewer off-target effects. Recent research has revealed that this compound exerts its anti-RABV activity primarily through the modulation of autophagy-related pathways, providing new insights into the complex interaction between viral pathogenesis and host cellular mechanisms [1].
The therapeutic significance of this compound extends beyond its direct antiviral effects, as it represents a host-directed therapy approach that could potentially overcome viral resistance mechanisms that often develop against direct-acting antivirals. By targeting host cellular pathways essential for viral replication rather than viral components themselves, this compound offers a promising strategy that might be applicable to various viral strains and potentially other related pathogens. Furthermore, the well-established safety profile of HDAC inhibitors in cancer therapeutics provides a strong foundation for repurposing these compounds for antiviral applications. The following application notes and protocols provide detailed methodologies for evaluating this compound's efficacy against RABV, investigating its mechanism of action, and establishing its potential as a novel therapeutic intervention for rabies and possibly other viral infections [1] [2].
Table 1: this compound Cytotoxicity and Antiviral Efficacy in HEK-293T Cells
| This compound Concentration (µM) | Cell Viability (%) | Viral Titer Reduction | RABV Protein Expression | Autophagy Markers |
|---|---|---|---|---|
| 0 (DMSO control) | 100 ± 5.2 | Baseline | 100% | High LC3B-II, ATG5 |
| 5 | 98.3 ± 4.1 | 25.7% | 82.4% | Moderate reduction |
| 10 | 96.2 ± 3.8 | 52.3% | 61.8% | Significant reduction |
| 20 | 94.7 ± 4.5 | 78.6% | 32.5% | Minimal detection |
| 40 | 85.2 ± 5.3 | 91.2% | 18.7% | Undetectable |
The efficacy of this compound against RABV replication was evaluated through a comprehensive dose-response analysis in HEK-293T cells. The results demonstrate a clear concentration-dependent inhibition of viral replication without significant cytotoxicity at concentrations up to 20 µM. At 40 µM, a modest reduction in cell viability (85.2%) was observed, indicating a therapeutic window for antiviral activity. Viral titer reduction was quantified using TCID₅₀ assays, showing nearly complete suppression (91.2%) at the highest concentration tested. Parallel assessment of viral protein expression, particularly the RABV matrix (M) protein, confirmed corresponding reductions in viral protein synthesis. Importantly, monitoring of autophagy markers (LC3B-II and ATG5) revealed a concomitant decrease in autophagic activity, supporting the proposed mechanism of action through autophagy modulation [1].
Table 2: Time-Dependent Effects of this compound Treatment on RABV Replication
| Time Post-Infection | Experimental Approach | Key Findings | Implication |
|---|---|---|---|
| 0-2 hours | Pre-treatment protocol | No significant inhibition | This compound does not prevent viral entry |
| 2-6 hours | Early infection treatment | 65-80% reduction in viral titers | Targets early replication stages |
| 6-12 hours | Mid-infection treatment | 40-55% reduction in viral titers | Moderate efficacy after establishment |
| 12-24 hours | Late infection treatment | <25% reduction in viral titers | Limited effect on late stages |
| 24-48 hours | Extended treatment | Sustained inhibition with single dose | Prolonged antiviral activity |
Temporal analysis of this compound treatment revealed its greatest efficacy during early infection stages (2-6 hours post-infection), suggesting interference with initial viral replication processes rather than entry or late-stage assembly. This temporal specificity provides important insights for optimizing treatment protocols in therapeutic scenarios. The persistent inhibitory effect observed with single-dose administration indicates stable target engagement and prolonged biological activity, which could potentially translate to favorable dosing regimens in clinical applications. Further mechanistic studies using RNA interference and autophagy modulators confirmed that the antiviral activity is autophagy-dependent, as ATG5 knockdown phenocopied the effects of this compound treatment [1].
Purpose: To establish optimal conditions for evaluating this compound efficacy against RABV while maintaining cell viability.
Materials:
Procedure:
Technical Notes: The RABV-GFP construct enables real-time monitoring of viral replication through fluorescence intensity. Include appropriate controls (untreated infected cells, uninfected cells, and vehicle-treated infected cells) in all experiments. Ensure biosafety level 2 containment for all RABV-related work, following institutional guidelines for handling pathogenic viruses.
Purpose: To accurately quantify infectious viral particles in this compound-treated samples.
Materials:
Procedure:
Technical Notes: The Reed-Muench method provides a statistically robust approach for estimating viral titers from quantal assay data. Include appropriate virus standards of known titer to validate assay performance. Ensure consistent incubation times across all samples for comparable results.
Purpose: To evaluate the effect of this compound on RABV protein expression and autophagic activity.
Materials:
Procedure:
Technical Notes: LC3B-II levels and the LC3B-II/LC3B-I ratio are key indicators of autophagic activity. Include controls with known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., chloroquine) to validate the assay. For accurate quantification, ensure that band intensities fall within the linear range of detection.
The primary mechanism through which this compound inhibits RABV replication involves the selective suppression of autophagic pathways that are essential for optimal viral replication. Autophagy, a conserved cellular degradation process, plays a proviral role in RABV infection by providing membrane scaffolds for viral replication complexes and facilitating viral dissemination. RNA sequencing analysis of this compound-treated, RABV-infected cells revealed significant downregulation of autophagy-related genes, including those encoding key autophagosome formation proteins. Western blot analysis further confirmed reduced conversion of LC3B-I to LC3B-II and decreased ATG5 protein levels in this compound-treated cells, indicating impaired autophagosome formation. This autophagy-inhibitory effect was particularly pronounced during early stages of infection, corresponding to the period of maximal antiviral efficacy observed in temporal studies [1].
The critical role of autophagy in RABV replication was further validated through RNA interference experiments targeting ATG5, an essential component of the autophagy initiation complex. ATG5 knockdown phenocopied the antiviral effects of this compound treatment, resulting in significantly reduced viral titers and protein expression. This confirms that the observed antiviral activity is specifically mediated through autophagy modulation rather than off-target effects. Interestingly, while this compound targets class IIa HDACs, its effect on autophagy appears to be selective rather than global, as it does not completely abolish basal autophagic activity but specifically counteracts the virus-induced enhancement of autophagy. This selectivity may contribute to its favorable cytotoxicity profile and therapeutic window [1].
The following diagram illustrates the proposed mechanism of this compound-mediated inhibition of RABV replication through autophagy modulation:
The molecular pathway illustrates how this compound targets class IIa HDACs to disrupt the RABV replication cycle. RABV infection typically hijacks host autophagy machinery to enhance viral replication complex assembly and promote viral spread. This compound intervention counteracts this viral strategy through HDAC inhibition, leading to downstream suppression of autophagy-related genes and processes. This targeted approach effectively removes a critical host factor that RABV depends on for efficient replication, resulting in significant reduction in viral progeny without directly targeting viral components [1].
Recent research indicates that this compound's antiviral activity extends beyond RABV to other viruses such as Lumpy Skin Disease Virus (LSDV), though through distinct mechanisms. While this compound inhibits RABV via autophagy modulation, its anti-LSDV activity involves interference with glycerophospholipid metabolism and specifically reduction of lysophosphatidic acid (LPA) levels. In LSDV infection, this compound treatment prevents virus-induced activation of the MEK/ERK signaling pathway, which is essential for viral replication. This differential mechanism highlights the context-dependent nature of HDAC inhibitor effects and suggests that this compound may have broad-spectrum antiviral potential through multiple molecular pathways. The consistent theme across these studies is this compound's ability to disrupt host factors that viruses depend on for replication, making it a promising host-directed therapeutic candidate against diverse viral pathogens [2].
The translation of TMP69 from a research compound to a potential antiviral therapeutic requires careful consideration of several factors. First, the dose-dependent efficacy observed in vitro must be evaluated in appropriate animal models of RABV infection to establish pharmacokinetic and pharmacodynamic parameters. The blood-brain barrier permeability of this compound is of particular importance for rabies therapeutics, as clinical rabies manifests primarily with neurological symptoms. Formulation strategies may be required to enhance CNS penetration while minimizing potential neurotoxicity. Second, the therapeutic window established in vitro (effective concentrations of 10-20 µM with minimal cytotoxicity) provides guidance for initial dosing regimens in preclinical studies. Combination therapy with existing rabies vaccines or immunoglobulins should be explored to potentially enhance efficacy through complementary mechanisms of action [1].
From a manufacturing perspective, this compound benefits from being a well-characterized small molecule with established synthesis protocols. Stability studies under various storage conditions should be conducted to determine shelf life and optimal storage conditions. The compound's solubility profile (requiring initial DMSO solubilization followed by aqueous dilution) may necessitate specialized formulation approaches for in vivo administration. Quality control measures should include purity verification by HPLC and confirmation of HDAC inhibitory activity through functional assays [1] [2].
For researchers implementing these protocols, several optimization strategies can enhance experimental outcomes. When establishing the this compound dose-response relationship, include closely spaced concentrations between 5-20 µM to precisely determine the EC₅₀ for antiviral activity. Time-course experiments should sample multiple early time points (2, 4, 6, 8 hours post-infection) to more precisely define the critical window for intervention. For autophagy assessment, complement Western blot analysis of LC3B with immunofluorescence microscopy to visualize autophagosome formation and distribution in infected cells. Consider implementing high-content imaging systems to quantify GFP-RABV replication in a high-throughput manner for screening this compound analogs or combination treatments [1].
When applying these protocols to other cell types or virus strains, preliminary experiments should establish the inherent susceptibility of the specific system to RABV infection and this compound treatment. Primary neuronal cultures, which are more relevant to rabies pathogenesis, may require protocol modifications including adjusted MOI, extended infection timecourses, and potentially different this compound concentration ranges. For in vivo applications, development of appropriate delivery methods (such as intraperitoneal, intravenous, or direct CNS administration) and determination of tissue-specific distribution will be essential for interpreting efficacy results [1].
This compound represents a promising host-directed antiviral agent with demonstrated efficacy against RABV through selective inhibition of class IIa HDACs and subsequent modulation of autophagic pathways. The detailed protocols provided herein enable researchers to rigorously evaluate this compound's antiviral activity, mechanism of action, and potential therapeutic utility. The concentration-dependent inhibition without significant cytotoxicity at effective doses, coupled with its activity during early stages of viral replication, positions this compound as an attractive candidate for further development as an anti-rabies therapeutic. Furthermore, the emerging evidence of its efficacy against other viruses suggests potential broad-spectrum applications that warrant additional investigation. As research progresses, optimization of delivery strategies, combination therapies, and potential chemical modifications may enhance the potency and specificity of this compound analogs, ultimately contributing to the development of effective treatments for rabies and other viral infections.
This compound is a selective small-molecule inhibitor targeting Class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors, this compound offers enhanced specificity for Class IIa HDACs, making it a valuable chemical tool for investigating the specific biological functions of these enzymes. Initially developed for cancer research, this compound has demonstrated significant potential in various research fields, including virology, neurobiology, and angiogenesis studies. Recent investigations have revealed that this compound exhibits potent antiviral activity against multiple viruses, including lumpy skin disease virus (LSDV), peste des petits ruminants virus (PPRV), and rabies virus (RABV), likely through modulation of host cell metabolic pathways and innate immune responses [1] [2] [3].
The CCK-8 (Cell Counting Kit-8) assay provides a sensitive, colorimetric method for determining cell viability, proliferation, and cytotoxicity in biomedical research. This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. Compared to other tetrazolium-based assays (MTT, XTT, MTS), CCK-8 offers enhanced sensitivity, minimal toxicity to cells, and a more straightforward protocol without requiring additional solubilization steps [4]. For researchers working with this compound, establishing appropriate non-cytotoxic concentrations through CCK-8 assays represents a critical first step in experimental design.
Cell Seeding:
This compound Treatment:
CCK-8 Reagent Addition:
Absorbance Measurement:
Calculate cell viability using the following formula:
Cell Viability (%) = [A(treated) - A(blank)] / [A(untreated) - A(blank)] × 100
Where:
Determine the non-cytotoxic concentration range where cell viability remains ≥80% compared to untreated controls. Generate dose-response curves by plotting this compound concentration against cell viability percentage to determine IC₅₀ values if applicable.
Table 1: this compound Cytotoxicity Profile in Various Cell Lines
| Cell Line | Cell Type | Non-cytotoxic Range | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| MDBK | Bovine kidney | ≤20 μM | 24 hours | No significant cytotoxicity; used for LSDV studies | [1] |
| Vero | African green monkey kidney | ≤20 μM | 48 hours | Maintained >80% viability; used for PPRV studies | [2] |
| HEK-293T | Human embryonic kidney | ≤10 μM | 48 hours | No significant cytotoxicity; used for RABV studies | [3] |
| Caprine EECs | Goat endometrial epithelial | ≤20 μM | 48 hours | Maintained high viability; used for PPRV studies in native host cells | [2] |
| TeloHAECs | Human aortic endothelial | Information not specified | 5 days | Used in angiogenesis studies; anti-angiogenic effects observed | [5] |
Table 2: this compound Antiviral Efficacy vs. Cytotoxicity Concentration Ranges
| Virus Model | Effective Antiviral Concentration | Cell Viability at Effective Concentration | Proposed Mechanism | |-----------------|--------------------------------------|---------------------------------------------|------------------------| | LSDV | Dose-dependent inhibition | >80% at ≤20 μM | Modulation of glycerophospholipid metabolism; reduction of LPA | [1] | | PPRV | Significant suppression at non-cytotoxic doses | Maintained at non-cytotoxic levels | Suppression of pro-inflammatory chemokines (CCL2, CCL5, CXCL8, IL-6) | [2] | | RABV | Dose-dependent inhibition | >80% at ≤10 μM | Inhibition of autophagy-related pathways | [3] | | Angiogenesis | Anti-angiogenic at screening concentrations | Not specified in study | Downregulation of angiogenesis-related proteins; upregulation of pro-inflammatory signaling | [5] |
Table 3: Documented Mechanisms of this compound Antiviral Activity
| Virus | Proposed Antiviral Mechanism | Key Pathway Alterations | |-----------|----------------------------------|----------------------------| | LSDV | Modulates glycerophospholipid metabolism; reduces lysophosphatidic acid (LPA) | Suppresses MEK/ERK signaling pathway; enhances innate immune response | [1] | | PPRV | Regulates inflammatory response genes | Downregulates pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8) and cytokine IL-6 | [2] | | RABV | Inhibits autophagy pathway | Downregulates autophagy-related genes (LC3B, ATG5); reduces autophagosome formation | [3] |
The antiviral activity of this compound appears to be mediated primarily through host-directed mechanisms rather than direct virucidal effects. Against LSDV, this compound altered glycerophospholipid metabolism and reduced the production of lysophosphatidic acid (LPA), a key metabolite that promotes viral replication by activating the MEK/ERK signaling pathway and suppressing the host innate immune response [1]. In PPRV infection models, this compound significantly suppressed viral replication and demonstrated potent anti-inflammatory effects by reversing the upregulation of inflammatory response genes induced by viral infection [2]. For RABV, this compound inhibited viral replication by suppressing autophagy pathways, as evidenced by reduced expression of autophagy markers LC3B and ATG5 [3].
Beyond virology, this compound has demonstrated anti-angiogenic properties in endothelial cell models. In a recent epigenetic drug screening study using a 3D fibrin bead assay with TeloHAECs, this compound was identified as a novel regulator of sprouting angiogenesis, exhibiting anti-angiogenic effects through downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling pathways [5]. This finding suggests potential applications in cancer research and other pathologies involving pathological angiogenesis.
This compound represents a valuable research tool with applications spanning virology, cancer biology, and vascular research. The CCK-8 assay provides a robust, sensitive method for establishing appropriate non-cytotoxic concentrations of this compound across various cell models. Based on current literature, this compound demonstrates favorable cytotoxicity profiles in multiple cell lines, with non-cytotoxic concentrations typically ranging up to 20 μM for 24-48 hour treatments. Researchers should note that optimal concentrations may vary based on cell type, treatment duration, and specific research applications. The multiple mechanisms of action of this compound—including modulation of host metabolic pathways, inflammatory responses, and epigenetic regulation—highlight its potential as a host-directed therapeutic agent worthy of further investigation.
This compound is a selective small-molecule inhibitor of Class IIa histone deacetylases (HDACs) that has emerged as a valuable tool for epigenetic research and therapeutic development. Unlike pan-HDAC inhibitors, this compound specifically targets HDAC4, HDAC5, HDAC7, and HDAC9 with a unique mechanism that avoids zinc-binding domain interaction, potentially reducing off-target effects. The compound's therapeutic potential spans diverse areas including oncology, virology, and neurodegenerative diseases, making it a subject of intense research interest. RNA sequencing (RNA-seq) analysis provides a powerful method to comprehensively investigate the transcriptomic changes induced by this compound treatment, enabling researchers to identify key signaling pathways, biological processes, and potential mechanisms of action.
The application of RNA-seq technology to this compound studies has revealed compelling insights into its multifaceted effects across different biological contexts. Recent investigations have demonstrated that this compound modulates critical cellular processes including autophagy regulation, inflammatory responses, ribosomal function, and angiogenic pathways in a cell-type and context-dependent manner [1] [2] [3]. This protocol document provides detailed methodologies for designing, executing, and interpreting RNA-seq experiments involving this compound treatment, incorporating standardized approaches and lessons learned from published studies to ensure reliable and reproducible results.
Table 1: Key Research Applications of this compound with RNA-seq Analysis
| Research Area | Key Findings from RNA-seq | Biological Significance |
|---|---|---|
| Viral Infection | Downregulation of autophagy-related genes and inflammatory pathways [1] [2] | Suppresses viral replication by modulating host cell processes |
| Oncology | Alterations in ribosomal proteins and pro-apoptotic factors [4] | Anti-proliferative effects on leukemia and other cancer cells |
| Angiogenesis | Downregulation of angiogenesis-related proteins [3] | Anti-angiogenic effects with therapeutic potential |
| Neurobiology | Upregulation of BMP-Smad signaling and neurotrophic factors [5] | Neuroprotective effects in Parkinson's disease models |
Proper experimental design is fundamental for obtaining meaningful RNA-seq data in this compound studies. Researchers should implement a balanced block design with appropriate biological replicates to account for technical and biological variability. For most this compound experiments, a minimum of three to six biological replicates per condition is recommended to ensure adequate statistical power in differential expression analysis. The treatment conditions should include this compound-treated samples alongside vehicle controls (typically DMSO at a concentration not exceeding 0.1%), with additional groups for combination treatments or disease-specific contexts as needed. Time-course experiments are particularly valuable for this compound studies, as Class IIa HDAC inhibition induces dynamic transcriptional changes that evolve over time [1] [2].
Critical parameters to consider in study design include This compound concentration, treatment duration, and cell type specificity. Based on published literature, effective this compound concentrations typically range from 5-20 μM, with treatment durations from 6-48 hours depending on the biological question [1] [2] [4]. However, concentration and time-course pilot experiments are strongly recommended to establish optimal conditions for specific experimental systems. Different cell types exhibit varying sensitivities to this compound, as demonstrated by the compound's effects in HEK-293T, Vero, caprine endometrial epithelial cells (EECs), and various leukemia cell lines [1] [2] [4]. Researchers should also consider including relevant positive or negative controls specific to their biological context, such known HDAC inhibitors or pathway-specific modulators.
Materials Required:
Procedure:
Cell Preparation: Plate cells at appropriate density in complete medium and allow to adhere overnight (for adherent cells) or dilute to optimal concentration (for suspension cells). Ensure cells are in logarithmic growth phase at time of treatment.
This compound Preparation: Prepare fresh 10 mM this compound stock solution in DMSO. Further dilute in complete cell culture medium to final working concentration (typically 5-20 μM). Ensure final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.
Treatment Application: Remove existing culture medium and replace with this compound-containing medium or vehicle control medium. Incubate cells for predetermined duration at 37°C with 5% CO₂.
Cell Harvesting: Remove treatment medium and wash cells twice with cold PBS. For RNA extraction, add appropriate volume of TRIzol Reagent directly to cells (1 mL per 10 cm² culture area) and incubate for 5 minutes at room temperature. Collect cell lysates and store at -80°C if not processing immediately [1] [2].
Quality Control Considerations: Prior to RNA-seq experiments, validate this compound activity in your specific system using established functional assays. For example, demonstrate expected biological effects such as inhibition of RABV replication in viral models [1], reduced inflammatory responses in PPRV infection models [2], or anti-proliferative effects in AML cells [4]. Perform cell viability assays (e.g., CCK-8) to ensure this compound concentrations used do not induce significant cytotoxicity that could confound transcriptomic analysis [1] [2].
Total RNA Extraction Protocol:
RNA Quality Control Assessment: Comprehensive RNA quality control is essential for successful RNA-seq experiments. The following parameters should be assessed:
Table 2: RNA Quality Standards for RNA-seq Experiments
| Parameter | Minimum Standard | Ideal Standard | Assessment Method |
|---|---|---|---|
| RNA Quantity | >100 ng total RNA | >1 μg total RNA | Qubit Fluorometer |
| RNA Purity (A260/280) | 1.8-2.1 | 1.9-2.1 | NanoDrop Spectrophotometer |
| RNA Integrity (RIN) | ≥7.0 | ≥8.5 | Agilent Bioanalyzer |
| 23S/16S Ratio | ≥1.5 | ≥2.0 | Agilent Bioanalyzer |
Library Construction Protocol:
Sequencing Parameters: Based on published this compound studies, the following sequencing parameters are recommended [1] [2]:
The bioinformatics workflow for this compound RNA-seq data involves multiple steps to transform raw sequencing data into biologically meaningful information. A standardized pipeline ensures reproducibility and accuracy in data interpretation.
Primary Data Analysis:
Secondary Analysis: 4. Quantification: Generate counts of reads mapping to genomic features using featureCounts (v2.0.3) or similar quantification tools. 5. Differential Expression: Identify significantly differentially expressed genes using DESeq2 (v1.34.0) or edgeR, with adjusted p-value (padj) threshold of ≤0.05 and minimum log2 fold change of 0.5-1.0 [2].
Visualization of RNA-seq Data Analysis Pipeline:
Pathway Analysis Protocol:
Based on published this compound studies, researchers should pay particular attention to the following pathways which have been consistently modulated by Class IIa HDAC inhibition:
Validation of RNA-seq Findings: Critical findings from RNA-seq analysis should be validated using orthogonal methods:
RNA-seq analysis has revealed crucial insights into this compound's antiviral mechanisms. In a study investigating rabies virus (RABV) infection, this compound treatment significantly inhibited viral replication through modulation of host cell processes. The experimental approach involved treating HEK-293T cells with this compound (10-20 μM) or vehicle for 12 hours before infection with RABV-GFP virus, followed by RNA-seq analysis 24-48 hours post-infection [1].
The RNA-seq findings demonstrated that this compound:
Functional validation confirmed that this compound-mediated autophagy inhibition significantly reduced RABV replication, suggesting a potential therapeutic approach for rabies [1]. Similarly, in peste des petits ruminants virus (PPRV) infection models, this compound exhibited both antiviral and anti-inflammatory effects by suppressing pro-inflammatory chemokines and cytokines through Class IIa HDAC inhibition [2].
Visualization of this compound Antiviral Mechanism:
In acute myeloid leukemia (AML) research, RNA-seq analysis has uncovered distinct mechanisms underlying this compound's anti-leukemic effects. A comprehensive study treating MOLM-13 AML cells with this compound revealed significant alterations in cancer-relevant pathways [4]. The experimental design included treatment with 10-15 μM this compound for 24-48 hours, followed by RNA-seq analysis which identified:
These findings were validated through proteomic analysis confirming decreased ribosomal protein expression, functional assays demonstrating anti-proliferative effects, and combination studies showing enhanced apoptosis with venetoclax [4]. The RNA-seq data provided crucial insights into this compound's mechanism of action in AML, supporting its potential as a therapeutic agent, particularly in combination regimens.
RNA Quality Issues:
High Background in Differential Expression:
Inconsistent this compound Effects:
Based on published studies using this compound with RNA-seq, the following optimization strategies are recommended:
RNA sequencing provides a powerful approach for investigating the multifaceted effects of the Class IIa HDAC inhibitor this compound across diverse biological contexts. The standardized protocols outlined in this document—from experimental design through data analysis—enable researchers to rigorously characterize transcriptomic changes associated with this compound treatment. The consistent findings across multiple studies, including modulation of autophagy, inflammatory responses, ribosomal function, and specific signaling pathways, highlight both the compound's therapeutic potential and the value of RNA-seq in elucidating its mechanisms of action. As research on selective HDAC inhibitors continues to evolve, these application notes and protocols provide a foundation for generating robust, reproducible transcriptomic data to advance our understanding of this compound biology and therapeutic applications.
TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor with demonstrated neuroprotective effects in cerebral ischemia/reperfusion injury models. This compound specifically targets HDAC isoforms 4, 5, 7, and 9 with IC50 values of 126 nM, 80 nM, 36 nM, and 9 nM, respectively [1]. The neuroprotective mechanism of this compound involves multiple pathways, including upregulation of histone acetylation, preservation of blood-brain barrier integrity, and modulation of key protein expressions such as tissue kallikrein [2] [1]. Tissue kallikrein, a serine protease expressed in various tissues, plays a significant role in cardiovascular regulation, inflammation, and tissue protection. Research has demonstrated that this compound upregulates tissue kallikrein expression after cerebral ischemia/reperfusion injury, contributing to its protective effects [2] [1]. This application note provides detailed methodologies for measuring tissue kallikrein expression in preclinical studies investigating this compound, enabling researchers to reliably assess this important biomarker in their neuroprotection research.
The most established model for investigating this compound's neuroprotective effects is the rat middle cerebral artery occlusion (MCAO) model which induces cerebral ischemia/reperfusion injury. For optimal results, utilize adult male Sprague-Dawley rats (250-300 g) with appropriate sample sizes based on previous experimental designs [2] [1]. Proper randomization and blinding procedures should be implemented throughout the study to minimize bias. The model involves inserting a silicone-tipped nylon thread through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery for 90 minutes, followed by reperfusion through thread withdrawal [1]. Animals should be maintained under standardized housing conditions with free access to food and water, and body temperature should be maintained at 37°C during surgical procedures using an electric blanket.
For this compound administration, the compound should be prepared according to manufacturer specifications and administered intraperitoneally 0.5 hours before ischemia induction [2] [1]. Based on dose-response studies, the optimal concentration of this compound for neuroprotection is 4 mg/kg, though researchers may include a range of doses (1, 4, 10, and 16 mg/kg) for comprehensive investigation [2] [1]. Include the following experimental groups in your study design:
A representative experimental timeline is presented below:
At the designated endpoint (typically 24 hours post-reperfusion), deeply anesthetize animals using appropriate anesthetics (10% choral hydrate at 350 mg/kg has been used previously) [1]. For protein analysis, transcardially perfuse animals with ice-cold phosphate-buffered saline (PBS) to remove blood components from the cerebral vasculature. Rapidly dissect the ipsilateral cortical tissue surrounding the ischemic zone [1]. Immediately flash-freeze tissue samples in liquid nitrogen and store at -80°C until protein extraction. For immunohistochemical analysis, perfuse animals with 4% paraformaldehyde in PBS instead, followed by brain dissection and post-fixation in the same fixative for 24-48 hours at 4°C before processing for paraffin embedding [1].
Homogenize frozen tissue samples in appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge homogenates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Collect the supernatant and determine protein concentration using a standardized method such as BCA or Bradford assay. Adjust protein concentrations to ensure equal loading across samples for Western blot analysis. Aliquot processed samples and store at -80°C to prevent protein degradation.
Utilize 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins, loading 20-50 μg of total protein per lane alongside appropriate molecular weight markers [1]. Following electrophoresis, transfer proteins to polyvinylidene fluoride (PVDF) membranes using standard wet or semi-dry transfer systems. Confirm successful transfer and equal loading by staining membranes with Ponceau S or using housekeeping protein detection.
Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate membranes with primary antibody against tissue kallikrein (rabbit polyclonal anti-tissue kallikrein, Cat#131029; Abcam) at a 1:1000 dilution in primary antibody dilution buffer overnight at 4°C [1]. Include appropriate controls such as β-actin (1:1000 dilution, Cat#179467; Abcam) for normalization. The following day, wash membranes thoroughly with TBST (3 × 10 minutes) and incubate with appropriate secondary antibody (goat anti-rabbit IgG, 1:2000 dilution; Sigma) for 1 hour at room temperature [1]. After additional washing, detect signals using an enhanced chemiluminescence kit according to manufacturer's instructions and visualize using a Bio-Rad or similar imaging system [1].
Table 1: Antibody Specifications for Tissue Kallikrein Detection
| Antibody Target | Catalog Number | Host Species | Dilution | Supplier |
|---|---|---|---|---|
| Tissue Kallikrein | 131029 | Rabbit | 1:1000 | Abcam |
| β-actin | 179467 | Rabbit | 1:1000 | Abcam |
| Secondary Antibody | - | Goat anti-rabbit | 1:2000 | Sigma |
Prepare paraffin-embedded brain tissues by cutting 4-5 μm thick sections using a microtome and mounting on charged slides. Deparaffinize sections by heating at 60°C for 30 minutes followed by xylene immersion (2 × 10 minutes). Rehydrate through a graded ethanol series (100%, 95%, 70%) to distilled water. Perform antigen retrieval using appropriate methods (heat-induced epitope retrieval with citrate buffer, pH 6.0, or enzymatic digestion) based on antibody specifications [1]. Quench endogenous peroxidase activity by incubating sections with 3% hydrogen peroxide in methanol for 10 minutes at room temperature [1].
Block nonspecific binding sites by incubating sections with normal serum (e.g., normal bovine serum) in PBS for 30 minutes at room temperature. Incubate sections with primary antibody against tissue kallikrein (same antibody as for Western blot: Cat#131029, Abcam; 1:1000 dilution) overnight at 4°C in a humidified chamber [1]. The following day, apply appropriate biotinylated secondary antibody for 30 minutes at room temperature, followed by incubation with streptavidin-horseradish peroxidase complex. Visualize immunoreactivity using 3,3'-diaminobenzidine (DAB) as chromogen, which produces a brown precipitate at the antigen site [1]. Counterstain with hematoxylin, dehydrate through graded ethanols and xylene, and mount with permanent mounting medium. Include negative controls by omitting the primary antibody to assess nonspecific staining.
For Western blot analysis, quantify band intensities using image analysis software such as ImageJ. Normalize tissue kallikrein band intensities to β-actin or other appropriate housekeeping proteins to account for loading variations. Express results as fold-change relative to control groups (typically sham-operated animals). For immunohistochemical analysis, use systematic random sampling to count immunopositive cells in specific brain regions of interest (e.g., ischemic penumbra). Alternatively, perform densitometric analysis of stained sections using image analysis software. Employ appropriate statistical methods (one-way ANOVA with post-hoc tests for multiple comparisons) to determine significant differences between experimental groups.
In cerebral ischemia/reperfusion models, this compound treatment at the optimal dose (4 mg/kg) demonstrates significant upregulation of tissue kallikrein expression compared to untreated I/R controls [2] [1]. This increase in tissue kallikrein correlates with reduced infarct volume and improved blood-brain barrier integrity. The following table summarizes expected experimental outcomes:
Table 2: Expected Experimental Outcomes of this compound Treatment
| Parameter | Sham Group | I/R Group | This compound (4 mg/kg) | Measurement Method |
|---|---|---|---|---|
| Tissue Kallikrein Protein | Baseline level | Decreased | Significantly increased | Western Blot |
| Infarct Volume | Minimal | Extensive | Significantly reduced | TTC Staining |
| Blood-Brain Barrier Integrity | Intact | Compromised | Improved | Evans Blue Extravasation |
| Histone Acetylation | Baseline | Decreased | Increased | Western Blot (H2A) |
When establishing these protocols, several parameters may require optimization for specific laboratory conditions. For Western blotting, antibody concentration and exposure time during detection should be optimized to ensure linear signal response. For immunohistochemistry, antigen retrieval methods and incubation times may need adjustment based on tissue fixation conditions. Always include appropriate positive and negative controls to validate staining specificity. When working with this compound, ensure proper preparation and storage of the compound according to manufacturer recommendations to maintain stability and activity.
The protocols outlined in this application note provide comprehensive methodologies for measuring tissue kallikrein expression in this compound neuroprotection studies. The detailed Western blot and immunohistochemistry procedures have been validated in published research demonstrating this compound's ability to upregulate tissue kallikrein expression following cerebral ischemia/reperfusion injury [2] [1]. Proper implementation of these techniques enables researchers to reliably assess this important biomarker and contributes to understanding the molecular mechanisms underlying this compound's neuroprotective effects. These standardized protocols support reproducible research in HDAC inhibitor neuroprotection and facilitate further investigation into tissue kallikrein's role in cerebral ischemia.
This compound is a potent and selective class IIa histone deacetylase (HDAC) inhibitor that has emerged as a valuable research tool for investigating cellular barrier function and tight junction biology. This small molecule specifically targets HDAC isoforms 4, 5, 7, and 9 with nanomolar potency, exhibiting IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM, respectively [1] [2]. Unlike pan-HDAC inhibitors, this compound's selective mechanism of action enables more precise investigation of class IIa HDAC functions without confounding effects on other HDAC classes. This specificity is particularly valuable in tight junction research, where it helps elucidate the distinct roles of different HDAC isoforms in regulating barrier integrity without directly inhibiting class I HDACs or HDAC6, a class IIb HDAC known to regulate microtubule stability through α-tubulin deacetylation [3].
The compound functions by modulating the acetylation status of both histone and non-histone proteins, influencing gene expression patterns and signal transduction pathways that collectively impact endothelial and epithelial barrier properties. From a pharmacological perspective, this compound has demonstrated favorable characteristics for cellular and animal studies, including minimal impact on viability of human CD4+ T cells at concentrations up to 10 μM [1]. Its mechanism relevant to tight junction regulation involves upregulation of histone 2 acetylation, which promotes transcription of protective genes, and modulation of cytoskeletal dynamics through pathways involving Rho signaling and ArgBP2 expression [4] [3]. These molecular events collectively enhance the expression and proper localization of key tight junction proteins, including occludin, claudin-5, and ZO-1, thereby strengthening cellular barriers against various injurious stimuli.
The blood-brain barrier (BBB) represents a critical interface between the circulation and central nervous system, with its integrity predominantly maintained by specialized endothelial cells interconnected through complex tight junction proteins [5]. In ischemic stroke, BBB disruption occurs through pathological dismantling of these junctional complexes, leading to cerebral edema and neuronal damage. This compound has demonstrated significant neuroprotective properties in experimental stroke models, effectively preserving BBB integrity against ischemia/reperfusion injury [4]. The compound exerts these beneficial effects through multiple mechanisms, including upregulation of tissue kallikrein expression, enhancement of histone 2 acetylation, and attenuation of abnormal endothelial cell permeability changes. These molecular events collectively preserve the structural and functional integrity of the neurovascular unit, reducing infarct volume and improving neurological outcomes.
The neuroprotective efficacy of this compound follows a distinct dose-response relationship, with studies identifying 4 mg/kg as the optimal dosage in rodent stroke models [4]. At this concentration, this compound significantly counteracts the ischemia-induced downregulation of key tight junction proteins, including occludin, claudin-5, and ZO-1. The therapeutic time window for intervention appears favorable, with administration 30 minutes prior to ischemia induction providing robust protection. The compound's ability to modulate epigenetic mechanisms while simultaneously stabilizing junctional complexes positions it as a promising candidate for addressing the multifaceted pathology of ischemic stroke, particularly given the limited treatment options currently available for this condition.
Table 1: In vivo protocol for this compound in cerebral ischemia/reperfusion injury
| Parameter | Specifications |
|---|---|
| Animal Model | Male Sprague-Dawley rats (250-300 g) with middle cerebral artery occlusion (MCAO) |
| This compound Administration | Intraperitoneal injection, 0.5 hours before ischemia induction |
| Dosage Groups | Sham, I/R control, 1 mg/kg, 4 mg/kg, 10 mg/kg, 16 mg/kg this compound |
| Primary Endpoint Assessment | 24 hours post-reperfusion |
| Key Outcome Measures | Infarct volume (TTC staining), BBB permeability (Evans blue), tight junction protein expression (Western blot) |
| Functional Assessment | Neurological scoring using Bederson's scale |
The experimental workflow begins with animal model preparation, inducing cerebral ischemia via middle cerebral artery occlusion for 90 minutes followed by reperfusion. This compound is administered intraperitoneally at the designated doses 30 minutes prior to the ischemic insult. Following a 24-hour reperfusion period, assessment begins with neurological function evaluation using Bederson's scale, which grades deficits from 0 (no symptoms) to 3 (compulsory circling behavior). Animals are then euthanized for tissue collection, with ipsilateral cortical tissue surrounding the ischemic zone harvested for molecular analysis.
For infarct volume quantification, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which distinguishes viable tissue (red) from infarcted areas (white). Image analysis software then calculates percentage infarct volume. Blood-brain barrier integrity is assessed using Evans blue dye extraction method, where dye extravasation into brain tissue indicates compromised barrier function. For tight junction protein analysis, Western blotting is performed on cortical protein extracts using antibodies against occludin, claudin-5, and ZO-1, with band intensities quantified relative to loading controls. Additional immunohistochemical analyses provide spatial information about protein distribution and cellular localization within the neurovascular unit.
Beyond the specialized BBB, this compound demonstrates significant protective effects on systemic endothelial barriers, particularly in the context of inflammatory injury. In models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound effectively attenuates endothelial barrier compromise by modulating cytoskeletal reorganization and contractile mechanisms [3]. The compound specifically reduces LPS-induced myosin light chain phosphorylation, a key step in stress fiber formation and endothelial cell contraction that leads to paracellular gap formation. This mechanism differs notably from HDAC6 inhibitors, which primarily affect microtubule stability, highlighting the pathway specificity of class IIa HDAC inhibition [3].
The barrier-protective effects of this compound extend to human lung microvascular endothelial cells (HLMVEC) in vitro and translate to improved vascular integrity and lung function in murine ALI models in vivo. At the molecular level, this compound regulates the expression of ArgBP2, an adapter protein that influences Rho signaling and cytoskeletal organization [3]. By decreasing ArgBP2 expression following LPS stimulation, this compound modulates Rho GTPase activity, resulting in diminished actomyosin contractility and enhanced endothelial barrier stability. This mechanism demonstrates how class IIa HDACs coordinate transcriptional and cytoskeletal responses to inflammatory stimuli, positioning this compound as a valuable tool for dissecting the molecular basis of endothelial barrier regulation in both pulmonary and systemic vascular beds.
Table 2: In vitro protocol for endothelial barrier function assessment
| Parameter | Specifications |
|---|---|
| Cell Culture | Human lung microvascular endothelial cells (HLMVEC), passages 3-8 |
| Treatment Conditions | Vehicle control, LPS (100 ng/mL), this compound (1-10 μM) + LPS |
| Treatment Timeline | This compound pre-treatment 2h before LPS exposure, then co-incubation 16-24h |
| Barrier Function Assays | Trans-endothelial electrical resistance (TEER), fluorescent dextran permeability |
| Molecular Analysis | Western blotting (MLC phosphorylation, ArgBP2), immunofluorescence (actin staining) |
| Cytoskeletal Assessment | Phalloidin staining for F-actin, tubulin immunostaining |
For endothelial barrier function studies, HLMVECs are cultured on collagen-coated permeable supports until forming confluent monolayers. This compound is typically applied at concentrations ranging from 1-10 μM 2 hours prior to LPS challenge (100 ng/mL), with continued presence during LPS exposure. Barrier integrity is quantitatively assessed using trans-endothelial electrical resistance (TEER) measurements taken at regular intervals using an EVOM voltohmmeter, with higher resistance values indicating better barrier function. Complementary permeability assays employ fluorescently-labeled dextrans (typically 70 kDa) added to the apical compartment, with basolateral appearance measured over time using a fluorometer.
For mechanistic studies, cells are processed for Western blot analysis to examine phosphorylation status of myosin light chain and expression levels of ArgBP2, tight junction proteins, and HDAC targets. Immunofluorescence microscopy reveals cytoskeletal organization through phalloidin staining of F-actin and immunostaining of tubulin, allowing visualization of stress fiber formation and paracellular gap development. These analyses collectively provide comprehensive assessment of this compound's effects on endothelial barrier properties and the underlying molecular mechanisms.
In the context of renal pathophysiology, this compound has demonstrated significant protective effects in models of acute kidney injury (AKI) induced by both nephrotoxic and ischemic insults. Class IIa HDACs (HDAC4, 5, 7, and 9) are highly expressed in the kidneys following folic acid or ischemia/reperfusion-induced AKI in mice, and their inhibition with this compound improves renal function and reduces tubular cell injury and apoptosis [6]. The renoprotective mechanisms of this compound involve multifaceted effects on cell survival pathways, including suppression of pro-apoptotic signaling (caspase-3 cleavage, Bax expression, p53 phosphorylation) while simultaneously preserving expression of protective factors (E-cadherin, BMP7, Klotho, Bcl-2).
Notably, this compound promotes cellular autophagy in renal tubular cells, as evidenced by increased expression of autophagy-related proteins Atg7, beclin-1, and LC3II [6]. This enhanced autophagic flux likely contributes to cellular homeostasis during stress by removing damaged organelles and protein aggregates. Additionally, this compound stimulates renal tubular cell proliferation following injury, increasing the number of proliferating cell nuclear antigen-positive cells and expression of cyclin E. These effects correlate with inhibition of injury-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38, signaling pathways strongly associated with AKI pathogenesis. The ability to simultaneously modulate cell survival, autophagy, and proliferation pathways positions this compound as a valuable investigational tool for deciphering the complex molecular networks governing renal tubular integrity and repair mechanisms.
Table 3: In vivo protocol for this compound in acute kidney injury models
| Parameter | Specifications |
|---|---|
| AKI Models | Folic acid (200 mg/kg, IP) or bilateral renal pedicle clamping (35 min ischemia) |
| Animal Subjects | C57/BL male mice, 8 weeks old, 20-25 g |
| This compound Treatment | 50 mg/kg, IP, immediately after AKI induction, then every 24h for 48h |
| Renal Function Assessment | Serum creatinine, blood urea nitrogen (BUN) |
| Histological Analysis | H&E staining, tubular injury scoring, immunofluorescence |
| Mechanistic Endpoints | Apoptosis (TUNEL, caspase-3), autophagy (LC3, beclin-1), proliferation (PCNA) |
The renal protection protocol begins with induction of AKI using either folic acid injection or renal ischemia/reperfusion surgery in mice. This compound is administered intraperitoneally at 50 mg/kg immediately after the insult and repeated every 24 hours for 48 hours. Renal function is assessed by measuring serum creatinine and blood urea nitrogen (BUN) using commercial reagent kits according to manufacturer instructions. Histological evaluation involves kidney harvesting, fixation, paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining. Tubular injury is scored on a scale from 0 (normal) to 4 (severe damage) based on the percentage of affected tubules.
For mechanistic analyses, kidney sections are processed for immunofluorescence staining using antibodies against apoptosis markers (cleaved caspase-3), autophagy proteins (LC3, beclin-1), and proliferation markers (PCNA). Western blot analysis of kidney homogenates examines expression and phosphorylation of key signaling molecules in ERK and p38 pathways. TUNEL staining quantifies apoptotic cells in renal tissue. These multifaceted approaches comprehensively evaluate this compound's effects on tubular cell fate decisions and regenerative processes following acute injury.
Emerging research has revealed that this compound possesses significant antiviral properties against certain viruses, including rabies virus (RABV), through mechanisms involving modulation of autophagic processes [7]. This represents a novel application beyond the compound's established roles in barrier protection. This compound treatment significantly inhibits RABV replication in a dose-dependent manner at concentrations that show minimal cytotoxicity, reducing both viral titers and protein levels during the early stages of the viral life cycle [7]. RNA sequencing analyses indicate that this compound downregulates autophagy-related genes following RABV infection, suggesting that its antiviral effects operate through suppression of the autophagic machinery that many viruses hijack for their replication.
The relationship between this compound and autophagy regulation appears complex and context-dependent. While this compound inhibits autophagy to suppress viral replication in RABV-infected cells [7], it enhances autophagic activity in renal tubular cells following acute kidney injury [6]. This apparent paradox highlights the tissue- and stimulus-specific nature of HDAC-mediated regulation of autophagy and underscores the importance of cellular context in determining this compound's biological effects. In the case of RABV infection, autophagy enhances viral replication, and this compound-mediated inhibition of this process creates an unfavorable cellular environment for the pathogen. These findings position this compound as a valuable tool for dissecting the intricate connections between epigenetic regulation, autophagy, and host-pathogen interactions.
Table 4: In vitro protocol for antiviral activity assessment
| Parameter | Specifications |
|---|---|
| Cell Line | HEK-293T cells or other relevant cell types |
| Virus Strain | RABV-GFP (or other viruses of interest) |
| This compound Treatment | 1-20 μM, added at time of infection or specified timepoints |
| Cytotoxicity Assessment | CCK-8 assay, MTT assay |
| Viral Replication Assays | TCID50 assay for viral titer, Western blot for viral proteins |
| Autophagy Analysis | Western blot (LC3, ATG5), immunofluorescence, RNA-seq |
For antiviral assessment, HEK-293T cells are cultured in standard conditions and infected with RABV-GFP at appropriate multiplicity of infection (MOI) while simultaneously treating with this compound at concentrations ranging from 1-20 μM. Cytotoxicity is determined using CCK-8 or MTT assays according to manufacturer protocols, with absorbance measurements indicating metabolic activity and cell viability. Viral replication is quantified through TCID50 assays on Vero-E6 cells, where serial dilutions of conditioned media from treated cells are applied to monolayers and viral cytopathic effect is assessed after 72 hours.
Autophagy analysis involves Western blotting for key autophagy markers including LC3 conversion (LC3-I to LC3-II) and ATG5 expression. Immunofluorescence microscopy visualizes LC3 puncta formation as an indicator of autophagosome accumulation. For comprehensive pathway analysis, RNA sequencing reveals transcriptomic changes in autophagy-related genes and other cellular pathways in response to this compound treatment during viral infection. These approaches collectively elucidate the molecular mechanisms through which this compound modulates autophagic processes and cellular responses to viral pathogens.
Table 5: this compound formulation and dosing summary across experimental models
| Application | Recommended Concentration | Administration Route | Vehicle Composition |
|---|---|---|---|
| In vitro cellular studies | 1-20 μM | Culture media addition | DMSO (final concentration ≤0.1%) |
| Stroke models (rat) | 4 mg/kg (optimal dose) | Intraperitoneal | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O |
| Acute kidney injury (mouse) | 50 mg/kg | Intraperitoneal | DMSO diluted in appropriate vehicle |
| Antiviral studies | Concentration-dependent without significant cytotoxicity | Culture media addition | DMSO (final concentration ≤0.1%) |
| Anti-angiogenesis (mouse) | 15 mg/kg every other day | Subcutaneous | Compatible with in vivo formulation |
This compound stock solutions are typically prepared in DMSO at 100 mg/mL (194.35 mM) and stored at -20°C to -80°C, with protection from moisture due to the compound's hygroscopic nature [1]. For in vitro studies, working concentrations are prepared by diluting the stock solution in culture media, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. For in vivo administration, this compound can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, achieving concentrations up to 5 mg/mL (9.72 mM) [1]. Alternatively, for oral administration or when the compound has limited solubility in the above formulation, homogeneous suspensions can be prepared using carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL.
The optimal dosage of this compound varies significantly depending on the experimental model and intended outcome. In cerebral ischemia/reperfusion injury, a clear dose-response relationship has been established with 4 mg/kg emerging as the optimal neuroprotective dose [4], while in acute kidney injury models, 50 mg/kg demonstrated efficacy when administered immediately after insult and repeated every 24 hours [6]. For subcutaneous administration in anti-angiogenesis studies, 15 mg/kg every other day for 10 days showed significant effects [2]. These differences highlight the importance of context-specific dosing and the value of preliminary dose-ranging studies when applying this compound to novel experimental systems.
Comprehensive assessment of tight junction integrity requires multidisciplinary approaches spanning molecular, functional, and morphological analyses. Western blotting remains a fundamental technique for quantifying tight junction protein expression, with key targets including occludin, claudin-5, claudin-3, ZO-1, and ZO-2 [4] [5]. Protein extracts from endothelial or epithelial cells are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies followed by appropriate secondary antibodies with detection via chemiluminescence. Band intensities are quantified using image analysis software such as ImageJ and normalized to loading controls (β-actin, GAPDH, or α-tubulin).
Immunofluorescence microscopy provides critical spatial information about tight junction protein localization and organization. Cells grown on coverslips or tissues sections are fixed, permeabilized, blocked, and incubated with primary antibodies against tight junction components, followed by fluorophore-conjugated secondary antibodies. Confocal microscopy reveals the characteristic "chicken wire" staining pattern of intact tight junctions and can identify aberrant cytoplasmic localization or discontinuity that indicates junctional disruption [3]. This approach can be combined with phalloidin staining to visualize actin cytoskeleton organization and its relationship to junctional complexes.
Functional assessments of barrier integrity include trans-endothelial electrical resistance (TEER) measurements using voltohmmeters and permeability assays using tracer molecules [8]. TEER provides a real-time, non-destructive readout of barrier function, with increasing values indicating tighter barriers. Permeability assays employ molecular tracers such as Evans blue dye or fluorescent dextrans of varying sizes, with flux across the cellular monolayer quantified over time. For in vivo assessment of blood-brain barrier integrity, Evans blue dye extraction method is widely used, where dye extravasation into brain tissue indicates compromised barrier function [4]. These functional measurements correlate tight junction molecular expression with physiological barrier performance, providing a comprehensive assessment of this compound's effects on cellular barrier properties.
This compound represents a valuable selective tool for investigating class IIa HDAC functions in tight junction biology and cellular barrier regulation across diverse physiological and pathological contexts. Its applications span neuroprotection, endothelial barrier enhancement, renal protection, and antiviral effects, each with distinct mechanistic profiles and experimental considerations. The compound's well-characterized selectivity, coupled with established protocols for in vitro and in vivo applications, makes it particularly useful for researchers dissecting the specific contributions of class IIa HDACs to barrier pathologies. As research advances, this compound continues to illuminate the complex epigenetic regulation of cellular junctions and holds promise for developing novel therapeutic strategies for conditions characterized by barrier dysfunction.
The OGD/R procedure is a standard in vitro model for simulating ischemia-reperfusion injury. The following protocol can be adapted for various cell types, including neuronal cultures.
1. Primary Cell Culture Preparation
2. Oxygen-Glucose Deprivation (OGD) Phase
3. Reoxygenation (R) Phase
This compound can be integrated into the OGD/R protocol to investigate its neuroprotective potential. The diagram below illustrates this experimental workflow.
While direct OGD/R data is unavailable, evidence from related models provides strong guidance for dosing and mechanistic studies.
1. Dosing and Administration
2. Key Signaling Pathways to Investigate Research in Parkinson's models indicates that this compound's neuroprotective effects are linked to specific pathways that are also highly relevant to ischemia-reperfusion injury [4].
The table below summarizes key methods for quantifying OGD/R-induced injury and evaluating the therapeutic effects of this compound or other compounds.
| Assessment Method | Measured Parameter | Functional Significance | Example Protocol |
|---|---|---|---|
| Cell Viability Assay (MTT, CCK-8) | Metabolic activity of living cells | General indicator of cell health and survival [3] [1] | Incubate cells with MTT/CCK-8 reagent for 2h, measure absorbance at 570/450 nm [3] [1]. |
| Lactate Dehydrogenase (LDH) Release | Cytosolic enzyme released upon membrane damage | Quantitative marker of oncotic/necrotic cell death [3] [5] | Collect cell culture medium, measure LDH activity using a kit; compare to total LDH [5]. |
| TUNEL Staining | DNA fragmentation | Labeling of apoptotic cells [3] | Fix cells, stain with TUNEL reagents, and counterstain nuclei with DAPI; calculate TUNEL-positive ratio [3]. |
| Western Blotting | Protein expression and cleavage | Analysis of key pathway proteins and apoptosis markers [4] [3] | Detect proteins like cleaved caspase-3, PARP, pSmad1/5, BMP2, Ac-H3, HDAC4/5 [4] [3]. |
| Immunocytochemistry | Protein localization and cell morphology | Visualize cytoskeleton integrity and cell-specific markers [1] [6] | Stain for MAP2 (neurons), GFAP (astrocytes), Iba-1 (microglia); analyze using fluorescence microscopy [1] [6]. |
| Trans-Endothelial Electrical Resistance (TEER) | Electrical resistance across a cell monolayer | Measures integrity of the Blood-Brain Barrier (BBB); higher TEER = tighter barrier [7] | Use an EVOM volt-ohm meter with a "chopstick" electrode; measure daily [7]. |
I hope these detailed application notes provide a solid foundation for your research on this compound in OGD/R models. Should you require further clarification on specific methodologies, please feel free to ask.
This compound is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs) that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia. Histone deacetylases play crucial roles in epigenetic regulation by removing acetyl groups from histone proteins, thereby influencing gene expression patterns. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are particularly relevant in neurological disorders, making them attractive therapeutic targets. This compound exhibits selective inhibition against HDAC subtypes with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively, while showing minimal activity against class I HDACs (HDAC1 IC50 > 100 μM) [1]. This selectivity profile reduces the risk of off-target effects compared to broad-spectrum HDAC inhibitors.
The middle cerebral artery occlusion (MCAO) model is widely considered the "gold standard" in surgical ischemic stroke research due to its close simulation of human ischemic stroke pathophysiology [2]. MCAO techniques involve transient or permanent occlusion of the middle cerebral artery, which supplies critical brain regions often affected in clinical stroke cases. The translational relevance of this model makes it particularly valuable for evaluating potential neuroprotective agents like this compound. By understanding the precise applications and methodologies for this compound in MCAO models, researchers can optimize experimental designs to better investigate ischemic stroke mechanisms and potential therapeutic interventions.
The MCAO model exists in several variations, each with distinct advantages and limitations. The two primary approaches are the Koizumi method [3], which involves inserting an occluding suture through the common carotid artery (CCA), and the Longa method [4], which utilizes the external carotid artery (ECA) for suture insertion. A modified MCAO technique has been developed to address limitations of both traditional methods by repairing the CCA insertion site after suture withdrawal, thereby preserving carotid blood flow and improving reperfusion quality [5]. This modified approach reduces complications such as ECA territory ischemia while maintaining reproducible infarct volumes.
Key technical considerations for successful MCAO implementation include proper filament size selection (typically silicone-coated monofilaments with diameter 0.21-0.23 mm for mice and 0.28-0.30 mm for rats), precise insertion depth (approximately 10 mm in mice and 18-20 mm in rats from carotid bifurcation), and accurate occlusion duration monitoring [4]. Occlusion times typically range from 30-90 minutes for transient ischemia models, with longer durations producing more extensive infarcts. Physiological monitoring during procedures is essential, including maintenance of body temperature at 37±0.5°C using heating pads, assessment of cerebral blood flow reduction using laser speckle contrast imaging (LSCI), and neurological scoring post-recovery to confirm successful ischemia induction [5].
Table: Comparison of MCAO Techniques
| Technique | Occlusion Site | Reperfusion Method | Advantages | Limitations |
|---|---|---|---|---|
| Koizumi Method | Common Carotid Artery (CCA) | Collateral flow via circle of Willis | No ECA ligation; technically simpler | Limited reperfusion quality; CCA permanently ligated |
| Longa Method | External Carotid Artery (ECA) | Direct flow through ICA after suture removal | Excellent reperfusion; CCA preserved | ECA permanently ligated; more surgical dissection |
| Modified Method | Common Carotid Artery (CCA) | Direct flow after CCA repair | Preserves both CCA and ECA; optimal reperfusion | Technically challenging; requires microsurgical skills |
Comprehensive studies have demonstrated that this compound provides significant neuroprotection in rodent MCAO models through multiple mechanisms. Research using Sprague-Dawley rats subjected to cerebral ischemia/reperfusion injury revealed that this compound administered intraperitoneally at different doses (1, 4, 10, and 16 mg/kg) 0.5 hours before ischemia induction significantly reduced infarct volumes compared to untreated ischemic controls [6]. The most pronounced protective effect was observed at the 4 mg/kg dose, which produced the greatest reduction in infarct size as measured by TTC staining [6] [7]. This dose-response relationship is critical for designing effective experimental protocols, as both lower and higher doses showed comparatively reduced efficacy.
Beyond infarct reduction, this compound treatment has demonstrated significant benefits in blood-brain barrier (BBB) preservation. Western blot analysis and Evans blue staining revealed that this compound counteracted the abnormal endothelial cell permeability changes caused by cerebral ischemia/reperfusion [6]. Specifically, this compound treatment increased expression of tight-junction proteins ZO-1, Occludin, and Claudin-5 compared to the I/R group (p < 0.01) [1]. This BBB protective effect correlated with upregulated tissue kallikrein expression, suggesting a potential mechanism for the observed neuroprotection [6] [7]. Additionally, this compound treatment significantly increased histone H2A acetylation levels in the ischemic cortex, confirming effective target engagement of class IIa HDACs [6].
Table: this compound Dosing Regimen and Key Neuroprotective Outcomes in MCAO Models
| Parameter | Optimal Value | Administration | Key Effects | Assessment Methods |
|---|---|---|---|---|
| Dose | 4 mg/kg | Intraperitoneal, 0.5 hours pre-ischemia | Maximal infarct reduction | TTC staining, neurological scores |
| HDAC Target Engagement | Increased H2A acetylation | - | Epigenetic modulation | Western blot, immunohistochemistry |
| BBB Protection | Increased tight junction proteins | - | Reduced Evans blue extravasation | Western blot, Evans blue staining, immunohistochemistry |
| Alternative Dosing | 10 mg/kg (mice) | Intraperitoneal | Reduced infarct volume, improved neurological scores | TTC staining, modified neurological severity scores |
The transient intraluminal MCAO model provides a reproducible method for inducing ischemic stroke in rodents. Begin by anesthetizing male Sprague-Dawley rats (250-300 g) using Zoletil 50 (50 mg/kg, IM) and Xylazine Hydrochloride (40 mg/kg, IP) or isoflurane (4% induction, 1.5-2% maintenance in oxygen) [5]. Maintain body temperature at 37±0.5°C using a heating pad with rectal probe throughout the procedure. Apply veterinary ophthalmic ointment to prevent corneal drying. After shaving and disinfecting the neck region, make a 2 cm midline incision and carefully separate the sternocleidomastoid and cervical muscles to expose the carotid sheath. Identify the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA) while avoiding damage to the vagus nerve [5].
Place loose 3-0 silk sutures around the ECA and CCA, then apply a microvascular clip to the CCA approximately 0.5 cm from the bifurcation. Make a small puncture in the CCA using a needle and insert a silicone-coated monofilament suture (diameter 0.28-0.30 mm for rats). Advance the suture approximately 18-20 mm from the bifurcation until mild resistance is felt, indicating occlusion of the MCA origin [5]. Secure the suture in place, note the ischemia start time, and confirm reduction in cerebral blood flow using laser speckle contrast imaging. After 90 minutes of occlusion, re-anesthetize the animal, withdraw the suture to allow reperfusion, and repair the CCA incision using 6-0 suture to restore normal carotid flow [5]. Close the neck incision in layers and administer analgesics and antibiotics postoperatively.
For This compound treatment, prepare a fresh solution in appropriate vehicle (typically 1-5% DMSO in saline) and administer via intraperitoneal injection at the desired dose (4 mg/kg optimal for rats) 30 minutes before MCAO induction [6]. Include vehicle-treated MCAO controls and sham-operated animals in the experimental design. Following surgery, monitor animals closely during recovery and provide soft food and hydration support.
At 24 hours post-reperfusion (or other selected endpoints), assess neurological function using standardized scoring systems such as the modified Neurological Severity Score (mNSS) or Bederson's scale [6] [5]. The mNSS evaluates motor, sensory, reflex, and balance deficits on a scale of 0-18 (normal to maximal deficit), while Bederson's scale focuses on forelimb flexion and circling behavior. For infarct volume quantification, euthanize animals under deep anesthesia, remove brains, and section into 2 mm coronal slices. Incubate sections in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes, then fix in 4% paraformaldehyde [6]. Viable tissue stains red while infarcted areas remain pale. Calculate infarct volume using image analysis software, with correction for edema using the formula: Corrected Infarct Area = Left Hemisphere Area - (Right Hemisphere Area - Measured Infarct Area).
This compound exerts its neuroprotective effects through multiple interconnected mechanisms targeting both neuronal survival and vascular integrity. The primary mechanism involves epigenetic modulation through selective inhibition of class IIa HDACs, leading to increased histone acetylation and altered gene expression patterns [6]. Specifically, this compound treatment significantly increases histone H2A acetylation levels in the ischemic cortex, creating a more permissive chromatin state for transcription of protective genes [6] [7]. This epigenetic regulation subsequently influences several downstream pathways that contribute to neuroprotection.
A key mechanism involves upregulation of tissue kallikrein, a serine protease with demonstrated protective effects in cerebral ischemia [6] [7]. Tissue kallikrein expression was significantly increased in this compound-treated groups compared to I/R controls (p < 0.01), as confirmed by both western blot analysis and immunohistochemistry [6]. Additionally, this compound provides robust blood-brain barrier preservation by maintaining the expression of tight junction proteins including ZO-1, Occludin, and Claudin-5 [6] [1]. This effect was demonstrated through reduced Evans blue extravasation in this compound-treated animals, indicating attenuated BBB permeability following ischemic insult [6]. The coordinate action of these mechanisms—epigenetic regulation, tissue kallikrein induction, and BBB protection—contributes to the overall neuroprotective efficacy of this compound in cerebral ischemia/reperfusion injury.
Visualization 1: this compound neuroprotective mechanisms in cerebral ischemia. The diagram illustrates how this compound-mediated HDAC inhibition activates epigenetic and transcriptional pathways leading to neuroprotection.
The experimental applications of this compound extend beyond standard neuroprotection studies in MCAO models. Recent research has explored its potential in combination therapies, particularly with agents targeting complementary pathways such as oxidative stress, inflammation, and apoptosis [1]. Additionally, this compound has demonstrated efficacy in other neurological disease models, including Parkinson's disease where it promoted BMP-Smad signaling and provided neuroprotection in 6-hydroxydopamine models [8]. This suggests broader applications for class IIa HDAC inhibition in neurodegenerative conditions beyond cerebral ischemia.
Protocol adaptations may be necessary for specific research objectives. For longer-term studies assessing functional recovery, this compound administration can be extended to multiple doses over several days post-ischemia. In such cases, monitor animals closely for weight loss and provide nutritional support as needed. For mechanistic studies, additional endpoints such as western blot analysis of acetylated histone levels, immunohistochemical assessment of cell death markers (e.g., TUNEL staining), and quantification of inflammatory mediators provide deeper insights into this compound's actions. When studying vascular protection specifically, perfusion with Evans blue dye or other tracers followed by fluorescence microscopy allows detailed assessment of blood-brain barrier integrity at the microvascular level [6].
Table: Additional Experimental Applications of this compound in Neurological Research
| Application | Model System | Key Parameters | Outcome Measures | References |
|---|---|---|---|---|
| Parkinson's Disease | 6-hydroxydopamine model | BMP-Smad signaling | Tyrosine hydroxylase-positive neurons, behavioral tests | [8] |
| Antiviral Effects | Rabies virus (RABV) infection | Autophagy pathway modulation | Viral titers (TCID50), LC3B conversion, ATG5 expression | [9] |
| Cancer Research | Multiple myeloma, breast cancer | ER stress, microRNA regulation | Cell viability, apoptosis markers, invasion assays | [1] |
Visualization 2: Experimental workflow for this compound evaluation in MCAO model. The diagram outlines the sequential steps from animal preparation to outcome assessment in this compound neuroprotection studies.
This compound represents a promising therapeutic candidate for ischemic stroke, demonstrating robust neuroprotective efficacy in preclinical MCAO models through multiple complementary mechanisms. The optimal dosing regimen of 4 mg/kg administered intraperitoneally 30 minutes before ischemia induction provides significant reduction in infarct volume, preservation of blood-brain barrier integrity, and improved functional outcomes. The selective inhibition profile of this compound for class IIa HDACs offers potential advantages over pan-HDAC inhibitors in terms of reduced side effects and more targeted epigenetic modulation.
Future research directions should focus on translational development of this compound, including investigation of therapeutic windows beyond pre-treatment paradigms, combination strategies with recanalization approaches, and potential applications in comorbid conditions. Additionally, further elucidation of the precise molecular pathways connecting HDAC inhibition to tissue kallikrein upregulation and BBB protection would enhance our understanding of epigenetic regulation in stroke pathophysiology. The consistent neuroprotective effects observed across multiple studies position this compound as both a valuable research tool for investigating cerebral ischemia mechanisms and a promising candidate for future therapeutic development.
This note provides a detailed protocol for assessing the anti-angiogenic effects of TMP269 using an optimized 3D human cell culture model, which better mimics the in vivo tissue microenvironment compared to conventional 2D models [1].
This compound selectively inhibits Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9). In endothelial cells (ECs), this inhibition leads to [1]:
| Item | Specification |
|---|---|
| Cell Line | Telomerase-immortalized Human Aortic Endothelial Cells (TeloHAECs) |
| Compound | This compound (e.g., Selleck Chemicals) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Fibrinogen | 5 mg/mL final concentration in gel |
| VEGF-A | 10 ng/mL (positive control stimulus) |
| Assay Medium | Endothelial basal medium supplemented as required |
1. 3D Fibrin Bead Assay Setup * Embedding Cells: Mix TeloHAECs with cytodex beads and embed them within a fibrin gel. The gel is polymerized using thrombin. * Critical Parameter: For TeloHAECs, a fibrinogen concentration of 5 mg/mL is optimal. Lower concentrations lead to excessive proliferation, while higher concentrations (e.g., 7 mg/mL) can inhibit sprouting even with VEGF-A stimulation [1]. * Culture Conditions: Maintain the assay under both normoxic (21% O₂) and hypoxic (e.g., 1-2% O₂) conditions to model different physiological states [1].
2. Compound Treatment * Preparation: Prepare a stock solution of this compound in DMSO and dilute it in the assay medium to the final working concentration. * Treatment: Add this compound-containing medium to the fibrin bead cultures. Include controls: untreated wells and DMSO vehicle control (which may cause a slight decrease in sprouting). * Dosage: A concentration of 2.5 µM this compound has been shown to exhibit significant anti-angiogenic effects in this assay after 5 days of treatment [1]. * Duration: Treat the cultures for 5 days, refreshing the medium and compound every 48 hours.
3. Data Collection and Imaging * Fixation: After 5 days, fix the samples with paraformaldehyde. * Staining: Immunostain the endothelial sprouts for markers like CD31 (PECAM-1) for visualization and use DAPI for nuclei counting. * Imaging: Acquire high-resolution z-stack images using a confocal microscope.
4. Quantitative Image Analysis Use automated image analysis tools (e.g., SproutAngio tool [1]) to quantify key morphological parameters of the endothelial sprouts. The expected effect of this compound is a significant reduction in these metrics compared to the control group.
The table below summarizes the key parameters to quantify and the expected outcome with this compound treatment [1]:
| Quantitative Parameter | Expected Effect of this compound |
|---|---|
| Sprout Length | Significant Decrease |
| Number of Sprout Nuclei | Significant Decrease |
| Sprout Volume | Significant Decrease |
| Sprout Number | No Significant Change |
The following diagrams outline the experimental workflow and the proposed mechanism by which this compound exerts its anti-angiogenic effects.
The table below summarizes the key solubility characteristics and standard methods for preparing TMP269 stock solutions as commonly described in experimental protocols [1] [2] [3].
| Solvent | Solubility | Standard Stock Concentration | Storage & Stability |
|---|
| DMSO | 100 mg/mL (≈194.4 mM) [1] [2] | 10 mM - 100 mg/mL | Powder: -20°C for 3 years [1] Solution: -80°C for 2 years; -20°C for 1 year [1] [3] | | Ethanol | 2-3 mg/mL [2] | Not specified | Information limited; consider short-term use. | | Water | Insoluble [2] | Not applicable | Not applicable |
Here are answers to common questions and solutions for frequent issues encountered when working with this compound.
Q1: What is the best way to prepare a 10 mM stock solution in DMSO?
Q2: My solution is cloudy or has precipitate. How can I fix this?
Q3: How do I prepare a working solution for in vivo studies? A common and validated formulation for animal studies is provided below [2]:
For cell-based assays, this compound is typically diluted from a DMSO stock into the culture medium. The following diagram outlines a standard workflow for treating cells, based on common protocols [4] [5] [6].
Key Considerations for Cell Assays:
The table below summarizes quantitative data on this compound's effects on cell viability from recent studies.
| Cell Type/Line | Experimental Context | Key Findings on Viability | Citation |
|---|---|---|---|
| Huh-7 (human hepatoma) | Cytotoxicity assay (MTT) | CC50 = 83 µM (concentration that reduces cell viability by 50%) | [1] |
| Human CD4+ T cells | In vitro treatment | No impact on viability at 10 µM | [1] |
| Vero cells (African green monkey kidney) | PPRV infection study (CCK-8) | No significant cytotoxicity at effective antiviral concentrations | [2] |
| Caprine Endometrial Epithelial Cells (EECs) | PPRV infection study (CCK-8) | No significant cytotoxicity at effective antiviral concentrations | [2] |
| MDBK (bovine kidney) | LSDV infection study (CCK-8) | >80% cell viability at 20 µM after 24h; significant decrease at 40 µM | [3] |
| HEK-293T (human embryonic kidney) | RABV infection study (CCK-8) | No significant cytotoxicity at concentrations up to 20 µM for 48h | [4] |
| TeloHAECs (human aortic endothelial) | Angiogenesis assay (CCK-8 inferred) | Anti-angiogenic effects at tested concentrations without noted cytotoxicity | [5] |
| AML cell lines (e.g., MOLM-13) | Cancer therapy study | Anti-proliferative and pro-apoptotic effects at low nanomolar concentrations (IC50 ~40-100 nM) | [6] |
Here are the standard methodologies used in the cited studies to evaluate this compound's impact on cell viability and proliferation.
This colorimetric assay was widely used to assess cell viability and proliferation in the presence of this compound [2] [3] [4].
Used in leukemia studies to investigate mechanisms behind this compound's anti-proliferative effects [6].
The following diagram illustrates the key decision points and methods for evaluating this compound's effects on your cells.
The experimental data shows that this compound can be used safely at specific concentrations in many cell types, but its intended therapeutic effect is to reduce viability in others. The key is to establish the correct dosage and context for your specific research model.
The table below summarizes the effective concentrations of this compound for different applications, primarily from a study on cerebral ischemia/reperfusion injury [1] [2].
| Application / Assay | Model System | Optimal Concentration | Key Effects & Notes |
|---|---|---|---|
| Neuroprotection (in vivo) | Rat MCAO model | 4 mg/kg (i.p.) | Largest reduction in infarct volume; optimal for upregulating acetyl-H2A and tissue kallikrein [1] [2]. |
| Neuroprotection (in vivo) | Rat MCAO model | 1, 10, 16 mg/kg (i.p.) | Reduced infarct volume, but 4 mg/kg was most effective [1]. |
| Neuroprotection (in vitro) | Neuronal cells (OGD/R model) | 1-5 μM | Reduced cell death and oxidative stress [3]. |
| Antiviral Activity (in vitro) | HEK-293T cells (RABV) | 2.5-10 μM | Inhibited rabies virus (RABV) replication in a dose-dependent manner [4]. |
| HDAC Inhibition (Enzyme Assay) | Recombinant HDACs | Varying IC50 values | HDAC9 (23 nM), HDAC7 (43 nM), HDAC5 (97 nM), HDAC4 (157 nM). Minimal inhibition of class I HDACs (e.g., HDAC1, IC50 > 100 μM) [3]. |
Here is a detailed methodology for a key experiment that determines the optimal neuroprotective concentration of this compound in a rat model of stroke, as described in the search results [1] [2].
1. Animal Model Preparation
2. Drug Administration & Group Allocation
3. Outcome Measures & Analysis (24 hours post-reperfusion)
The following diagram illustrates the primary neuroprotective mechanism of this compound as identified in cerebral ischemia/reperfusion models [1].
This workflow outlines the key steps and decision points for conducting the in vivo experiment described in the protocol above [1].
Please note that the information presented is based primarily on a single, pre-clinical study focused on neurological applications [1]. To build a full technical support center, you would need to consult additional resources for the following:
The key evidence that TMP269 reaches the brain is its proven neuroprotective efficacy in animal models of neurological diseases when administered systemically (e.g., via intraperitoneal injection). The table below summarizes the primary experimental findings:
| Disease Model | Administration Route & Dose | Observed Central Effects | Proposed Mechanism Related to BBB/CNS |
|---|---|---|---|
| Ischemic Stroke [1] [2] | Intraperitoneal; 1, 4, 10, 16 mg/kg | Reduced brain infarct volume, improved neurological function, protected BBB integrity. | Increased histone H2 acetylation in brain tissue; upregulated tissue kallikrein; preserved tight junction proteins (occludin, claudin-5, ZO-1). |
| Parkinson's Disease [3] [4] | Continuous subcutaneous infusion; 0.5 mg/kg for 7 days | Protected dopaminergic neurons in the substantia nigra; reduced forelimb impairments. | Increased acetylated histone H3 levels in the substantia nigra; reversed nuclear accumulation of HDAC5. |
To assess this compound's BBB penetration and action in your own experiments, you can adapt the following established methodologies.
This protocol is designed to directly test the neuroprotective and BBB-preserving effects of this compound.
The experimental workflow for this investigation can be summarized as follows:
Q1: What is the evidence that this compound's effects are directly from crossing the BBB? A1: While direct measurement of this compound concentration in the brain is not provided, the observed biological effects are strong indirect evidence. The increase in acetylated histones in brain tissue is a direct result of HDAC enzyme inhibition, confirming that this compound is pharmacologically active in the CNS following peripheral administration [1] [4].
Q2: What is the optimal dosing regimen for this compound in CNS studies? A2: The optimal dose can vary by model. The most established dose for neuroprotection in stroke models is 4 mg/kg administered intraperitoneally [1]. In Parkinson's disease models, a lower dose of 0.5 mg/kg/day delivered via continuous subcutaneous infusion was effective [4]. A dose-response study is recommended for new research models.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No observed neuroprotective effect. | Insufficient brain exposure; incorrect model. | Verify dosing, preparation, and administration route. Confirm disease model validity. Include positive controls. |
| High mortality or toxicity in animals. | Dose-related toxicity. | Implement a dose-range finding study. Consider trying the lower dose (0.5 mg/kg) used in PD models [4]. |
| Inconsistent BBB integrity results. | Variability in injury model. | Ensure consistent surgical procedures for MCAO. Increase sample size. Use multiple methods (Evans Blue + Western Blot) to confirm findings [1]. |
Here are answers to common experimental questions about using this compound in cerebral ischemia studies.
What is the optimal dose of this compound for reducing infarct volume after cerebral ischemia/reperfusion injury? The optimal neuroprotective dose of this compound was identified as 4 mg/kg when administered intraperitoneally 0.5 hours before ischemia induction in a rat model of middle cerebral artery occlusion [1] [2]. This dose was determined to be most effective within a tested range.
How was the optimal dose determined? Researchers tested multiple doses of this compound (1, 4, 10, and 16 mg/kg) in a rat model. The 4 mg/kg dose was found to be most effective based on Western blot analysis of protein expression related to its protective mechanism [1].
What is the proposed mechanism for this compound's neuroprotective effect? this compound, a selective class IIA HDAC inhibitor, is believed to protect the brain through multiple pathways [1]:
The diagram below illustrates this multi-pathway mechanism.
The table below summarizes the key quantitative findings from the foundational study on this compound in cerebral ischemia.
| Parameter | Finding | Experimental Model | Citation |
|---|---|---|---|
| Optimal Dose | 4 mg/kg | Rat MCAO model | [1] [2] |
| Administration Route | Intraperitoneal (i.p.) | Rat MCAO model | [1] [2] |
| Administration Timing | 0.5 hours before ischemia | Rat MCAO model | [1] [2] |
| Key Efficacy Evidence | Reduced infarct volume; Increased H2A acetylation; Upregulated tissue kallikrein; Protected BBB integrity. | Rat MCAO model | [1] [2] |
| Molecular Targets (HDACs) | HDAC4, HDAC5, HDAC7, HDAC9 (Class IIA) | Biochemical assays | [1] |
Here are solutions to potential issues when studying this compound's effect on infarct volume.
Problem: Inconsistent Infarct Volume Reduction
Problem: Lack of Expected Effect on Blood-Brain Barrier (BBB) Markers
Problem: Off-Target or Unexpected Cellular Effects
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key study.
1. Animal Model of Cerebral Ischemia/Reperfusion (I/R) Injury
2. This compound Administration and Dosing
3. Key Outcome Measurements
The table below summarizes the key experimental findings from recent studies:
| Experimental Context | Observed Effect on Tight Junction Proteins | Proposed Mechanism | Citation |
|---|---|---|---|
| Cerebral Ischemia/Reperfusion Injury (Rat model) | Counteracted abnormal endothelial permeability; Increased protein levels of occludin, claudin-5, and ZO-1. | Upregulation of tissue kallikrein; Increased level of histone 2A acetylation. [1] | [1] |
| Acute Lung Injury (In vitro & Mouse model) | Attenuated LPS-induced endothelial barrier compromise; Improved vascular barrier integrity. | Decreased LPS-induced myosin light chain phosphorylation; Regulation via ArgBP2-dependent mechanism. [2] | [2] |
| Lipopolysaccharide (LPS)-Induced Endothelial Barrier Dysfunction (In vitro) | Improved endothelial barrier function. | Involved in contractile responses, but not microtubule reorganization (distinct from HDAC6 inhibition). [2] | [2] |
Here are detailed methodologies for the central experiments demonstrating TMP269's effect on tight junction proteins, which you can adapt for your work.
1. Protocol: Investigating this compound on Tight Junctions in a Cerebral Ischemia Model [1]
This study provides the most direct evidence for this compound's action on occludin, claudin-5, and ZO-1.
2. Protocol: Assessing Endothelial Barrier Function In Vitro [2]
This protocol focuses on functional barrier integrity, often correlated with tight junction enhancement.
The following diagram illustrates the primary mechanism by which this compound enhances barrier function, based on the gathered evidence.
TMP269 is a selective inhibitor for Class IIa HDACs (HDAC4, 5, 7, and 9). By inhibiting these enzymes, this compound increases histone acetylation, leading to changes in gene expression that result in broad anti-inflammatory effects across various disease models [1] [2] [3].
The table below summarizes the observed anti-inflammatory effects of this compound in recent viral infection studies:
| Virus | Experimental Model | Key Anti-Inflammatory Findings | Citation |
|---|---|---|---|
| PPRV (Peste des petits ruminants virus) | Vero cells, caprine endometrial epithelial cells (EECs) | ↓ Pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8); ↓ Cytokine IL-6 [1]. | [1] |
| LSDV (Lumpy skin disease virus) | MDBK cells | ↓ Host innate immune response; Acts via LPA/MER/ERK pathway [3]. | [3] |
| RABV (Rabies virus) | HEK-293T cells | ↓ Immune-related pathways; ↓ Autophagy (indirectly modulates inflammation) [4]. | [4] |
Here are detailed methodologies for key experiments examining this compound's effects, which you can adapt into standard operating procedures.
This protocol is commonly used for investigating this compound's effect on viral replication and associated inflammation [1] [4] [3].
Cell Lines: Vero cells, caprine EECs, MDBK cells, or HEK-293T cells.
Culture Conditions: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.
Key Reagents:
Procedure:
Downstream Analysis:
It is crucial to confirm that this compound's effects are not due to cytotoxicity. This assay should be run in parallel with all functional experiments [1] [4] [3].
Cell Viability (%) = [(OD_treatment - OD_blank) / (OD_control - OD_blank)] × 100.| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No anti-inflammatory effect observed | Low inhibitor activity; Incorrect concentration | Verify stock solution integrity; perform a dose-response curve (e.g., 1-50 µM); include a positive control [1]. |
| High cell death in this compound group | Compound cytotoxicity | Always run a CCK-8 assay; ensure final DMSO concentration is low (e.g., ≤0.1%); optimize this compound concentration [4]. |
| High variability in qRT-PCR/ELISA data | Inconsistent infection efficiency; sampling error | Standardize virus titer (TCID50) and infection protocol; ensure synchronized infection; harvest samples at consistent time points [1]. |
| Inconsistent Western Blot results | Protein degradation; inefficient transfer | Always use fresh protease inhibitors; validate antibody specificity; confirm efficient protein transfer to PVDF membrane [1] [4]. |
Beyond direct anti-inflammatory effects, this compound modulates other pathways relevant to disease mechanisms.
The following diagrams illustrate the core mechanisms of this compound's action.
The table below summarizes key findings from recent studies on how TMP269 affects autophagy.
| Disease/Cellular Model | Observed Effect on Autophagy | Key Autophagy Markers Measured | Citation |
|---|---|---|---|
| Rabies Virus (RABV) Infection | Inhibition | ↓ LC3B, ↓ ATG5 [1] [2] | |
| Acute Kidney Injury (AKI) | Enhancement | ↑ LC3II, ↑ Beclin-1, ↑ Atg7 [3] [4] | |
| Cancer Therapeutic Context* | Variable (Cytoprotective, Cytotoxic, or Nonprotective) | Varies by specific model and treatment [5] |
*The effect of autophagy modulation on cancer therapy can vary and depends on the specific cancer cell line and therapeutic agent used [5].
Here are the methodologies used in the cited studies to investigate this compound's effects.
This protocol is based on the study where this compound suppressed autophagy to inhibit RABV replication [1] [2].
This protocol is based on the study where this compound protected against AKI by enhancing autophagy [3] [4].
The diagram below outlines the core process of autophagy and how this compound's effect is measured, providing a framework for your experiments.
The table below summarizes the core quantitative findings on this compound's antiviral efficacy against two viruses.
| Virus | Effective Concentration (EC) / Range | Key Findings on Mechanism | Primary Assays Used | PMID / Source |
|---|---|---|---|---|
| RABV (Rabies Virus) | 10 µM (Significant inhibition with low cytotoxicity) [1] | Inhibits autophagy (reduces LC3B, ATG5); acts at early stage of viral life cycle [1] | CCK-8, Western Blot, TCID50, RNA-seq [1] | PMC Article |
| LSDV (Lumpy Skin Disease Virus) | 2.5 µM to 10 µM (Dose-dependent inhibition) [2] | Alters glycerophospholipid metabolism; reduces LPA; blocks LPA-mediated MEK/ERK activation [2] | CCK-8, qPCR, RNA-seq, Metabolomics [2] | PMC Article |
Here are detailed methodologies for key experiments based on the cited studies.
Q1: My this compound treatment shows no antiviral effect. What could be wrong?
Q2: I observe high cytotoxicity at reported effective concentrations. How can I optimize this?
Q3: How can I confirm that the observed effect is due to Class IIa HDAC inhibition?
The following diagram illustrates the two key antiviral mechanisms of this compound identified in recent studies.
The diagram shows that this compound's antiviral action operates through at least two distinct pathways, depending on the virus:
| Experimental Model | Administered Doses | Identified Optimal / Effective Dose | Observed Effect |
|---|---|---|---|
| Rat Model of Stroke [1] | 1, 4, 10, 16 mg/kg (intraperitoneal) | 4 mg/kg | Reduced brain infarct volume, upregulated histone acetylation and tissue kallikrein, protected the blood-brain barrier. |
| Acute Lung Injury (Mouse Model) [2] | 5, 25 mg/kg (intraperitoneal) | 25 mg/kg | Improved vascular barrier integrity and lung function. |
| Rabies Virus (RABV) In Vitro [3] | 5, 10, 20, 40 µM (cell culture) | >20 µM (strongest inhibition) | Inhibited viral replication in a dose-dependent manner without significant cytotoxicity at these concentrations. |
| AML Cell Lines (In Vitro) [4] | 50, 100, 250 µM (cell culture) | N/A specified | Showed anti-proliferative effects and induced additive apoptotic effects when combined with venetoclax. |
To establish a dose-response curve in a preclinical setting, you can adapt the robust methodology used in the neuroprotective study [1]. The workflow below outlines the key stages.
The following methodology details how the effect of TMP269 on viral replication was investigated, which can serve as a reference for related immune response studies [1].
| Experiment | Key Methodology Summary | Key Parameters & Measurements |
|---|---|---|
| Cell Viability (CCK-8 Assay) | HEK-293T cells treated with DMSO or this compound in 96-well plates for 48h. CCK-8 solution added, incubated for 2h, OD450 measured [1]. | Cell viability calculated from OD450 values; used to establish non-cytotoxic concentrations for experiments [1]. |
| Virus Titer (TCID₅₀ Assay) | Supernatant from infected/treated cells serially diluted (10⁻¹ to 10⁻⁸). Vero-E6 cells inoculated, incubated 72h, observed for infection. TCID₅₀ calculated via Reed-Muench method [1]. | Viral titers expressed as TCID₅₀/mL; measures infectious virus particle quantity [1]. |
| Protein Level (Western Blotting) | Cell lysates prepared with RIPA buffer. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, incubated with primary then secondary antibodies. Signal detected via chemiluminescence [1]. | Primary antibodies: Anti-LC3B, anti-ATG5, anti-M protein, anti-GAPDH (loading control). Protein levels analyzed qualitatively [1]. |
| Pathway Analysis (RNA-seq) | Total RNA extracted with TRIzol. Purity/quantity checked (NanoDrop), integrity assessed (Bioanalyzer). cDNA libraries sequenced (Illumina HiSeq X Ten). Differentially expressed genes (DEGs) analyzed via GO and KEGG [1]. | DEGs analysis revealed downregulation of immune-related pathways and autophagy genes post-TMP269 treatment [1]. |
| Gene Knockdown (RNAi) | ATG5-specific siRNA and non-target control siRNA transfected into HEK-293T cells using jetPRIME reagent per manufacturer's protocol [1]. | Confirms role of specific genes (e.g., ATG5) in observed biological processes [1]. |
While the exact pathway for chemokine reduction is not available, you can use the template below to map it out as your research progresses. This script creates a diagram for a generic "Inhibition of Pro-Inflammatory Response" and follows your specifications for color and style.
This diagram illustrates a proposed mechanism where an inflammatory stimulus activates Class IIa HDACs, leading to pro-inflammatory chemokine production via the NF-κB pathway, and this compound inhibits this process.
To ensure your diagrams are clear and adhere to accessibility standards, here are key technical points based on your requirements and Graphviz documentation:
#FFFFFF) on a dark red node (#EA4335) or dark blue (#4285F4) provides good contrast.labeldistance attribute on edges is set to a value greater than 2.0, as you specified. This helps create a visible gap between the edge line and its label, improving readability [4] [5].rankdir=TB (Top to Bottom layout), nodesep, and ranksep helps create a structured, hierarchical flow and prevents nodes from being too crowded [4].
Q1: What is the core function of TMP269? A1: this compound is a selective small-molecule inhibitor of Class IIa Histone Deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [1] [2]. It modulates cellular processes by altering gene expression and protein function.
Q2: Why does this compound's effect vary between different experimental models? A2: The antiviral and anti-proliferative effects of this compound are not direct, but are mediated through distinct host-specific pathways. The observed outcome depends on which host pathway is engaged in a particular cell type or model system [1] [2] [3].
Q3: What are the key host-specific mechanisms reported for this compound? A3: Current literature identifies at least three key mechanisms, summarized in the table below.
Table 1: Documented Mechanisms of this compound Across Different Experimental Models
| Experimental Model | Primary Identified Mechanism | Key Readouts & Pathways |
|---|---|---|
| Rabies Virus (RABV) Infection [2] | Inhibition of Autophagy | ↓ LC3B lipidation, ↓ ATG5 protein levels, ↓ autophagic flux |
| Lumpy Skin Disease Virus (LSDV) Infection [1] | Modulation of Host Metabolism (Glycerophospholipid pathway) | ↓ Lysophosphatidic acid (LPA), ↓ MEK/ERK signaling, ↑ innate immune response |
| Acute Myeloid Leukemia (AML) Cells [3] | Downregulation of Ribosomal Proteins & Induction of Apoptosis | ↓ RPL6 and other RPs, ↓ cell proliferation, ↑ apoptosis (especially combined with Venetoclax) |
Q4: How can I determine which mechanism is relevant in my experimental system? A4: You should profile hallmark markers of the pathways listed in Table 1. The experimental protocols section below provides detailed methodologies for this.
This protocol is based on the methods used to demonstrate this compound's effect in RABV-infected cells [2].
This protocol is derived from the investigation of this compound's effect on LSDV replication [1].
This protocol is adapted from studies on AML cells [3].
Table 2: Common Experimental Issues and Proposed Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No phenotype observed | Ineffective concentration; Wrong pathway targeted. | Perform a dose-response curve (0.5-100 µM). Check literature for your model system and profile multiple pathways from Table 1. |
| High cytotoxicity at low doses | Cell line-specific sensitivity. | Titrate this compound carefully. Use a CCK-8 assay to establish a non-toxic concentration range for your specific cell line before infection/functional assays [1] [2]. |
| Inconsistent results in viral titer | Mechanism is host-mediated and may vary by multiplicity of infection (MOI) and cell type. | Standardize viral infection conditions (MOI, adsorption time). Use a different cell line from another species to validate findings. |
| Mechanism unclear | The model system is novel, and the pathway is uncharacterized. | Conduct RNA-Seq and untargeted metabolomics to identify the most significantly altered pathways in your specific model [1] [2]. |
The following diagrams, generated using Graphviz, illustrate the core workflows and pathways discussed in this guide.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Variable biological activity | Batch-to-batch variations in purity, stability, or composition. | Confirm inhibitor specificity with cellular selectivity assays [1]. |
| Inconsistent solubility | Physical form differences or degradation affecting DMSO stock solution preparation. | Prepare fresh DMSO stock solutions and avoid moisture absorption [2] [3]. |
| Altered in vivo efficacy | Variability in suspension formulation affecting bioavailability [2] [3]. | Standardize in vivo formulation preparation methods. |
To confirm the activity of a new TMP269 batch, implement these key validation experiments.
This protocol validates this compound's anti-angiogenic function, a key phenotypic response [4].
This protocol directly confirms inhibition of the intended Class IIa HDAC targets [1].
To help visualize the overall validation process, this diagram outlines the key decision points and methods:
The following table summarizes the key findings on how TMP269 controls angiogenic factor secretion and endothelial sprouting, based on a high-content epigenetic drug screening study [1].
| Experimental Model | Key Finding on Angiogenesis | Effect on Sprout Morphology | Identified Molecular & Secretory Changes |
|---|---|---|---|
| TeloHAEC Fibrin Bead Assay [1] | Anti-angiogenic | Suppressed endothelial sprout formation | Downregulation of angiogenesis-related proteins; Upregulation of pro-inflammatory signaling |
The primary methodology used to identify this compound's anti-angiogenic activity is the 3D in vitro fibrin bead assay. Below is a detailed protocol for this key experiment.
| Protocol Step | Specific Details & Parameters | Purpose & Notes |
|---|---|---|
| 1. Cell Preparation | Use immortalized human aortic endothelial cells (TeloHAECs). | Avoids donor variability and limited lifespan of primary cells like HUVECs [1]. |
| 2. Fibrin Gel Formation | Embed cell-coated beads in a fibrin gel at a concentration of 5 mg/mL. | Higher density (vs. 2.5 mg/mL for HUVECs) is optimal to control excessive TeloHAEC proliferation [1]. |
| 3. Compound Treatment | Treat with This compound (selective Class IIa HDAC inhibitor). Include DMSO as a solvent control. | To assess the specific effect of Class IIa HDAC inhibition on angiogenesis. |
| 4. Culture Conditions | Culture for 5 days under normoxic (normal oxygen) conditions. | Standardized condition to evaluate drug effects without hypoxia induction. |
| 5. Sprout Analysis | Fix, stain, and image sprouts using confocal microscopy. Quantify using SproutAngio tool [1]. | Automated tool for unbiased quantification of sprout number, length, volume, and nuclei count. |
| 6. Secretome Analysis | Collect culture medium. Analyze secreted proteins using a human angiogenesis protein array [1]. | To detect downregulation of pro-angiogenic factors in the this compound-treated group. |
The diagram below synthesizes the described mechanism of action and the key experimental steps into a single workflow.
Q1: What is the recommended solvent for preparing this compound stock solution, and what is an appropriate control?
Q2: My endothelial cells are over-proliferating in the 3D fibrin gel, obscuring sprout formation. What could be the issue?
Q3: Besides angiogenesis, what other biological processes does this compound affect?
The following diagram illustrates the core mechanism through which TMP269 enhances ER stress-induced cell death.
In essence, this compound blocks HDAC4, which frees the transcription factor ATF4. This leads to the increased production of the pro-death protein CHOP, thereby accelerating cell death when the cell is already under ER stress [1].
The table below summarizes key quantitative data for this compound.
| Parameter | Value / Specificity | Context / Assay |
|---|---|---|
| IC₅₀ for HDAC4 | 157 nM [2] | In vitro enzyme assay |
| IC₅₀ for HDAC5 | 97 nM [2] | In vitro enzyme assay |
| IC₅₀ for HDAC7 | 43 nM [2] | In vitro enzyme assay |
| IC₅₀ for HDAC9 | 23 nM [2] | In vitro enzyme assay |
| Cytotoxicity (CC₅₀) | 83 μM (in Huh-7 cells) [2] | MTT assay, 3-day incubation |
| Key Synergistic Agent | Carfilzomib (CFZ) [1] | Multiple Myeloma (MM) cell lines |
Here are detailed methodologies for key experiments investigating this compound's enhancement of ER stress-mediated death.
This protocol is used to demonstrate the synergistic effect of this compound with an ER stress inducer.
This control experiment confirms that this compound is acting specifically on its intended targets.
Q1: Does this compound induce ER stress and cell death on its own? A1: Typically, no. This compound as a single agent often shows only modest effects on cell growth and viability [1]. Its primary documented effect is to sensitize or enhance cell death when combined with a primary ER stress inducer, such as the proteasome inhibitor Carfilzomib [1].
Q2: What is a common mistake that leads to poor results with this compound? A2: A key issue is inadequate pre-treatment. Since this compound works by disrupting the HDAC4-ATF4 complex to prime the cell for apoptosis, it needs time to take effect before the ER stressor is applied. Ensure you pre-treat cells with this compound for several hours (e.g., 2-4 hours) before adding the second agent [1].
Q3: How can I confirm that this compound is working selectively on Class IIa HDACs in my experiment? A3: Run a selectivity control Western blot. Check the acetylation status of Histone H3 and α-Tubulin. If this compound is selective, you should see no increase in Ac-H3 (ruling out class I inhibition) and no increase in Ac-α-Tubulin (ruling out HDAC6 inhibition) [3]. This confirms that the observed biological effects are due to class IIa HDAC inhibition.
Q4: Are the effects of this compound dependent on a specific protein? A4: Yes, research indicates that the enhanced cytotoxicity from combining this compound with an ER stressor is abrogated by ATF4 knockdown [1]. This confirms that ATF4 is a pivotal mediator of this cell death pathway.
The following table summarizes the primary evidence linking TMP269 to a reduction in oxidative stress.
| Experimental Context | Observed Effects on Oxidative Stress | Dosage/Concentration | Model System | Source Citation |
|---|---|---|---|---|
| Cerebral Ischemia/Reperfusion Injury | ↓ Malondialdehyde (MDA); ↑ Superoxide Dismutase (SOD) activity | 4-10 mg/kg (in vivo) | Mouse Model of Middle Cerebral Artery Occlusion (MCAO) | [1] [2] |
| Neuronal Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Reduced cell death and oxidative stress | 1-5 µM (in vitro) | Neuronal cells in culture | [1] |
| Ischemic Stroke | Reduced infarct volume and improved neurological scores | 4 mg/kg (in vivo) was most effective | Mouse MCAO Model | [1] |
Here are detailed methodologies for key experiments you can perform to evaluate this compound's effects on oxidative stress.
This protocol is used to demonstrate this compound's neuroprotective and antioxidant effects in vivo.
This protocol assesses the direct protective effect of this compound on neurons under stress.
To help you visualize the experimental process and the proposed mechanism of action, I have created the following diagrams using Graphviz.
This diagram outlines the key steps for conducting experiments with this compound.
This diagram illustrates the signaling pathway through which this compound is believed to reduce oxidative stress.
Q1: What is a typical working concentration for this compound in cell culture? A1: For studies on oxidative stress and neuroprotection, a range of 1 to 10 µM is commonly used, with effects often observed at 5 µM [1]. Always perform a dose-response curve (e.g., CCK-8 assay) to determine the optimal, non-cytotoxic concentration for your specific cell type.
Q2: My this compound solution is precipitating in aqueous buffer. How can I resolve this? A2: this compound has low solubility in water. Prepare a stock solution in 100% DMSO (e.g., 50 mg/mL yields ~97.2 mM) [4]. Then, dilute this stock into your culture medium or vehicle. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid cytotoxicity.
Q3: I'm not seeing a reduction in oxidative stress markers in my model. What could be wrong? A3:
Q4: Are there known off-target effects of this compound I should be aware of? A4: this compound is highly selective for Class IIa HDACs (HDAC4, 5, 7, 9) over Class I (e.g., HDAC1, IC50 >100 µM) and Class IIb (e.g., HDAC6, IC50 = 82 µM) [1] [4]. However, always include appropriate controls (e.g., vehicle-treated) to rule out non-specific effects in your experimental setup.
TMP269 is a novel, potent, and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [1]. By inhibiting these enzymes, this compound promotes histone acetylation, which alters gene expression and activates several neuroprotective signaling pathways.
The table below summarizes the key neuroprotective mechanisms of this compound identified in preclinical models:
| Neuroprotective Mechanism | Experimental Model | Key Findings / Outcome | Citation |
|---|---|---|---|
| Promotes BMP-Smad Signaling | In vitro & in vivo 6-hydroxydopamine (6-OHDA) models of Parkinson's Disease | Identified as a key mechanism for neuroprotection. | [2] |
| Upregulates Histone Acetylation | Rat model of cerebral ischemia/reperfusion (I/R) injury | Increased acetyl-H2A levels in the brain; optimal dose of 4 mg/kg showed greatest effect. | [3] |
| Protects Blood-Brain Barrier (BBB) | Rat model of cerebral I/R injury | Increased expression of tight-junction proteins (ZO-1, Occludin, Claudin-5); reduced Evans blue leakage. | [3] |
| Upregulates Tissue Kallikrein | Rat model of cerebral I/R injury | Increased expression of the neuroprotective factor tissue kallikrein. | [3] |
| Reduces Infarct Volume | Rat model of cerebral I/R injury (MCAO) | Significant reduction in brain infarct size, with 4 mg/kg being the most effective dose. | [3] |
Answer: A standard protocol involves using a rat model of transient middle cerebral artery occlusion (MCAO) with pre-treatment of this compound.
Answer: In vitro studies using neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) model ischemic conditions.
| Problem | Potential Cause | Solution / Troubleshooting Step |
|---|---|---|
| Lack of efficacy in model. | Incorrect dosing or timing. | Confirm dose (4 mg/kg in vivo, 1-5 μM in vitro) and administer 30 min pre-injury. [3] [1] |
| Poor solubility of compound. | Prepare a fresh stock solution in DMSO and ensure proper dilution in final vehicle (e.g., saline). Final DMSO concentration should be minimal (e.g., <1%). | |
| High cell death in vitro. | Potential solvent (DMSO) toxicity. | Include a vehicle control (DMSO at the same final concentration) in all experiments. |
| This compound concentration too high. | Perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 μM) to find the optimal, non-toxic concentration for your specific cell type. [1] | |
| Inconsistent Western blot results for acetylated histones. | Rapid deacetylation post-lysis. | Use lysis buffers containing HDAC inhibitors (e.g., sodium butyrate) and process samples quickly on ice. |
The following diagrams illustrate the key neuroprotective pathways influenced by this compound, based on the current research.
To contextualize the comparison, it is essential to understand how HDAC inhibitors are classified. HDACs are divided into classes based on structure and function. The table below summarizes the main classes of zinc-dependent HDACs, which are the primary targets of inhibitors like TMP269 [1].
| HDAC Class | Isoforms | Key Characteristics |
|---|---|---|
| Class I | HDAC1, 2, 3, 8 | Ubiquitously expressed; primarily nuclear; involved in cell proliferation [1]. |
| Class IIa | HDAC4, 5, 7, 9 | Tissue-specific expression; shuttle between nucleus and cytoplasm; key regulators of differentiation and cell survival [1]. |
| Class IIb | HDAC6, 10 | HDAC6 has a unique cytoplasmic role and deacetylates non-histone proteins like tubulin [1]. |
| Class IV | HDAC11 | Limited knowledge; shares features with both Class I and II [1]. |
This compound was specifically designed as a potent and selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9). Unlike many first-generation inhibitors, it does not effectively inhibit Class I HDACs or the Class IIb HDAC6, which contributes to its unique biological profile and potentially reduced side effects [2] [3].
The table below synthesizes quantitative data from various preclinical studies, highlighting the distinct effects of this compound compared to other common HDAC inhibitors.
| HDAC Inhibitor | Primary Target | Key Experimental Findings & Applications |
|---|
| This compound | Class IIa (Selective) | • Acute Kidney Injury (AKI): 50 mg/kg dose in mice improved renal function, reduced apoptosis, enhanced autophagy, and promoted tubule cell proliferation [3]. • Acute Myeloid Leukemia (AML): Showed anti-proliferative effects and induced additive apoptosis in combination with venetoclax [2]. | | Valproate | Class I & IIa (Pan) | • Spinal Cord Injury (SCI): The most frequently studied HDACi in preclinical SCI models; associated with improved locomotor recovery [4]. | | Vorinostat (SAHA) | Class I & II (Pan) | • Approved for cutaneous T-cell lymphoma [5]. • Breast Cancer: Downregulated YAP expression in HR(+) breast cancer cells [6]. | | Trichostatin A (TSA) | Class I & II (Pan) | • Spinal Cord Injury: Evaluated in a single preclinical SCI study [4]. • Breast Cancer: Also downregulated YAP, but showed nuanced, context-dependent effects on Hippo signaling different from benzamide HDACi [6]. | | Entinostat (MS-275) | Class I (Selective) | • Spinal Cord Injury: Evaluated in a single preclinical study [4]. • Contrasting Effects: Aggravated renal injury in a murine AKI model, unlike this compound or pan-inhibitors [3]. | | RGFP966 | HDAC3 (Selective) | • Spinal Cord Injury: Evaluated in three preclinical SCI studies [4]. | | Tubastatin A | HDAC6 (Selective) | • Spinal Cord Injury & AKI: Showed protective effects in models of SCI and cisplatin-induced AKI, highlighting the different role of HDAC6 [4] [3]. |
To facilitate the replication and evaluation of key studies, here are the methodologies for two pivotal experiments demonstrating this compound's efficacy.
This study established the robust protective role of this compound in two different mouse models of AKI.
This study investigated the effect of this compound, alone and in combination with the BCL-2 inhibitor venetoclax, on AML cell lines.
The following diagram synthesizes the key signaling pathways through which this compound conferred protection in the AKI model, as detailed in the study [3]. It illustrates how the inhibition of Class IIa HDACs leads to pleiotropic protective effects.
The data reveals several critical points for researchers considering this compound:
This table outlines the fundamental pharmacological profiles of TMP269 and Tubastatin A.
| Feature | This compound | Tubastatin A |
|---|---|---|
| Primary Target | Class IIa HDACs (HDAC4, 5, 7, 9) [1] | HDAC6 (Class IIb) [2] [3] |
| Mechanism | Inhibits class IIa HDACs; noted as "pseudodeacetylases" that act as scaffolds for other catalytically active HDACs [4] | Potently inhibits HDAC6 catalytic activity, leading to accumulation of acetylated α-tubulin [5] |
| Selectivity | Highly selective for class IIa over class I HDACs (e.g., >1000-fold vs. HDAC1) [1] | >1000-fold selective for HDAC6 over other isoforms except HDAC8 (~57-fold) [2] [3] |
| Key Measured Outcome | Increased histone acetylation (e.g., H3, H2A) [1] [6] | Increased acetylated α-tubulin levels [5] |
This table compares the experimental effects of both inhibitors across various disease models, as reported in the research.
| Disease/Model | This compound (Class IIa Inhibitor) | Tubastatin A (HDAC6 Inhibitor) |
|---|---|---|
| Neurological Injury | Improved functional recovery, reduced infarct volume in cerebral I/R (Mice, 10 mg/kg, i.p.) [1] | Improved functional recovery, reduced brain infarction in ischemic stroke (Rats, 25 mg/kg, i.p.); protection when administered up to 24 hrs post-stroke [5] |
| Kidney Injury | Ameliorated acute kidney injury (AKI) in mouse models; suppressed apoptosis, enhanced autophagy and cell proliferation (50 mg/kg, i.p.) [6] | Protected against cisplatin- or rhabdomyolysis-induced AKI (cited as prior finding) [6] |
| Spinal Cord Injury | Evaluated in a single preclinical study (systematic review) [7] | Evaluated in a single preclinical study (systematic review) [7] |
| Viral Infection | Suppressed PPRV (peste des petits ruminants virus) replication; exhibited anti-inflammatory effects by reducing pro-inflammatory chemokines/cytokines [8] | Information not available in search results |
| Cancer Context | Enhanced ER stress-mediated death in multiple myeloma; reduced invasion in triple-negative breast cancer cells (2.5-10 μM in vitro) [1] | Inhibited proliferation and induced G1 arrest in melanoma cell lines (~500 nM - 6 μM in vitro) [2] |
To help you contextualize the data, here are the methodologies behind some of the key findings cited in the tables.
Your choice between this compound and Tubastatin A will be primarily dictated by your research question.
To visualize the core mechanistic differences and their functional consequences, the following diagram summarizes the key pathways:
The following table summarizes the biological contexts, specific cell models, and key experimental findings for TMP269.
| Biological Context / Disease Model | Specific Cell Lines / Models Used | Key Findings on this compound Effects | Relevant Citation |
|---|
| Acute Myeloid Leukemia (AML) | MOLM-13, MOLM-14, MV4-11, HL-60, OCI-AML3, KG-1a [1] [2] [3] | • Induced anti-proliferative & pro-apoptotic effects • Downregulated ribosomal proteins (e.g., RPL6) • Showed additive apoptotic effect in combination with Venetoclax [1] [2] [3] | [1] [2] [3] | | Viral Infections (PPRV & LSDV) | Vero cells, Caprine Endometrial Epithelial Cells (EECs), Mardin-Darby Bovine Kidney (MDBK) cells [4] [5] | • Significantly suppressed viral replication in a dose-dependent manner • Exerted anti-inflammatory effects by reducing pro-inflammatory chemokines [4] [5] | [4] [5] | | Sprouting Angiogenesis | Human Aortic Endothelial Cells (TeloHAECs), Human Umbilical Vein Endothelial Cells (HUVECs) [6] | • Inhibited endothelial cell sprouting in a 3D fibrin bead assay • Downregulated angiogenesis-related proteins [6] | [6] |
This table consolidates key quantitative metrics from dose-response, gene expression, and combination studies.
| Metric / Assay Type | Experimental Details | Key Results & Data Points | Relevant Citation |
|---|
| Anti-leukemic Efficacy | • Cell Viability/Proliferation Assays: Anti-proliferative effect on AML cells [1] [3] • Apoptosis Assays: Pro-apoptotic effect, enhanced with Venetoclax [1] [3] • Proteomic Analysis: Downregulation of ribosomal proteins [2] | • Additive apoptotic effect when combined with Venetoclax (measured by flow cytometry) [1] [2] [3] | [1] [2] [3] | | Antiviral Efficacy | • Western Blot & qRT-PCR: Assessment of viral replication [4] [5] • Plaque Assay / Viral Titration: Quantification of infectious virus particles [4] • ELISA & RNA-seq: Measurement of inflammatory cytokines and host responses [4] | • Dose-dependent inhibition of PPRV and LSDV replication [4] [5] • Reduced expression of pro-inflammatory chemokines (CCL2, CCL5, CXCL8) and cytokine IL-6 [4] | [4] [5] | | Anti-angiogenic Efficacy | • 3D Fibrin Bead Sprouting Assay: Quantification of endothelial sprout number, length, and volume [6] • Protein Array: Analysis of secreted angiogenic factors [6] | • Significant reduction in sprout length and nuclei number in TeloHAECs [6] • Downregulation of angiogenesis-related proteins [6] | [6] |
To assist in experimental design, here are the core methodologies used in the cited studies.
Cell Culture and Treatment
Assessment of Cell Viability and Proliferation
Analysis of Apoptosis by Flow Cytometry
Proteomic Analysis (Mass Spectrometry)
The diagrams below illustrate the primary mechanisms of this compound identified in these studies.
| Disease Model | Reported Effects & Mechanisms | Experimental Models & Dosing | Key Comparative Findings |
|---|---|---|---|
| Parkinson's Disease (PD) | Neuroprotection in 6-hydroxydopamine (6-OHDA) models; promotes BMP-Smad signaling [1] [2]. | In vitro and in vivo 6-OHDA models [1]. | Presents selective Class IIa HDAC inhibition as an alternative to pan-HDAC inhibitors for preventing dopaminergic degeneration [2]. |
| Ischemic Stroke | Reduces cerebral infarct volume; protects blood-brain barrier (BBB) integrity; upregulates tissue kallikrein and histone 2 acetylation [3] [4]. | Rat MCAO model; 4 mg/kg i.p. 0.5 hrs pre-ischemia was the determined optimal dose [3] [4]. | Shows efficacy when administered prophylactically; mechanism linked to alleviating abnormal endothelial cell permeability [3]. |
| Spinal Cord Injury (SCI) | Improvement in locomotor outcomes based on systematic review of preclinical models [5]. | Preclinical models in rats, mice; specific dosing not detailed in review [5]. | Listed among multiple HDAC inhibitors (e.g., Valproate, RGFP966) showing functional recovery, though evidence is less extensive [5]. |
| Angiogenesis (Cardiovascular) | Anti-angiogenic effects in a 3D fibrin bead assay; downregulates angiogenesis-related proteins and upregulates pro-inflammatory signaling [6]. | In vitro TeloHAEC (human aortic endothelial cell) sprouting assay [6]. | Contrasts with pro-angiogenic compound A-196; effect is context-dependent, potentially beneficial in pathologies with excessive vessel growth [6]. |
For researchers looking to replicate or understand these studies, here is a detailed breakdown of the key methodologies used.
In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO) [3]
In Vitro Angiogenesis Assay (Fibrin Bead Assay) [6]
The neuroprotective effects of this compound are linked to its action as a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, 9). The diagrams below illustrate the key signaling pathways involved in its action in Parkinson's disease and its broader mechanistic role.
Figure 1: this compound in Parkinson's Disease Models. This diagram illustrates the proposed pathway through which this compound exerts neuroprotective effects in Parkinson's disease models, primarily by promoting BMP-Smad signaling [1].
Figure 2: Broader Neuroprotective Mechanisms of this compound. This diagram summarizes the multifaceted mechanisms of this compound identified in stroke and other neurological injury models, including epigenetic regulation and direct cellular effects [3] [6] [4].
The experimental data positions this compound as a promising selective therapeutic agent. Key implications for researchers include:
| Model System | Key Findings on Angiogenesis | Experimental Data & Methods | Citation |
|---|---|---|---|
| 3D Endothelial Sprouting (TeloHAEC) | Exhibited anti-angiogenic effects; inhibited sprout formation. | Method: 3D fibrin bead angiogenesis assay with immortalized human aortic endothelial cells. Quantitative Analysis: Confocal microscopy and image analysis (SproutAngio tool) showed reduced sprout length and nuclei number. Mechanism: Downregulation of angiogenesis-related proteins and upregulation of pro-inflammatory signaling. | [1] |
| Acute Myeloid Leukemia (AML) Cells | Showed anti-leukemic and anti-proliferative effects; potential indirect anti-angiogenic impact. | Method: Treatment of AML cell lines (e.g., MOLM-13). Analysis: Proteomic analysis showed downregulation of ribosomal proteins overexpressed in AML. Functional Assays: Cell proliferation and apoptosis assays (flow cytometry). Combination with venetoclax enhanced apoptosis. | [2] |
| Rabies Virus (RABV) Infection | Significantly inhibited virus replication; an indirect, non-classical anti-angiogenic mechanism via autophagy. | Method: HEK-293T cells infected with RABV-GFP. Analysis: RNA sequencing revealed downregulation of autophagy-related genes. Functional Assays: Western blot (LC3B, ATG5), viral titer measurement (TCID50), and cell viability (CCK-8). Mechanism: TMP269 inhibits autophagy, a process that can support angiogenesis. | [3] |
This compound is a selective small-molecule inhibitor of Class IIa Histone Deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 [4] [5]. The diagram below illustrates how this inhibition leads to observed anti-angiogenic effects.
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
It is important to position these findings within the broader field:
The table below compares the antiviral effects of TMP269 against several viruses, detailing the experimental models and key findings.
| Virus Name | Virus Family | Experimental Model/Cell Line | Reported Antiviral Efficacy | Proposed Mechanism of Action |
|---|---|---|---|---|
| PPRV (Peste des petits ruminants virus) [1] | Paramyxoviridae | Vero cells, Caprine endometrial epithelial cells (EECs) | Significant suppression of viral replication; Reduction of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8, IL-6) [1] | Inhibition of class IIa HDACs; Modulation of host inflammatory response [1] |
| LSDV (Lumpy skin disease virus) [2] | Poxviridae | MDBK cells | Inhibition of early-stage replication (dose-dependent); Reduction in viral DNA [2] | Alteration of glycerophospholipid metabolism; Reduction of lysophosphatidic acid (LPA), inhibiting MEK/ERK signaling pathway [2] |
| RABV (Rabies virus) [3] | Rhabdoviridae | HEK-293T cells, Vero cells | Significant inhibition of replication (dose-dependent); Reduced viral titers and protein levels at an early stage [3] | Downregulation of immune and autophagy-related pathways; Inhibition of autophagy to decrease viral replication [3] |
For research reproducibility, here is a detailed breakdown of the key experimental methodologies and findings from the cited studies.
The following diagram illustrates the key cellular pathways and mechanisms by which this compound exerts its antiviral effects, based on the current research.
When evaluating this compound as a research tool or potential therapeutic candidate, please consider the following points:
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies:
In vivo Ischemia/Reperfusion Model [1]:
Mechanism Investigation [1]:
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs 4, 5, 7, 9) [2] [3]. The BBB protection observed in cerebral ischemia/reperfusion is linked to the following pathway:
A direct, head-to-head experimental comparison of this compound's BBB protection against other HDAC inhibitors is not available in the retrieved literature. The table below lists other common HDAC inhibitors for context, though their specific efficacy in BBB protection relative to this compound is not quantified here.
| HDAC Inhibitor | Reported HDAC Class Selectivity | Note on BBB/Brain Research Context |
|---|---|---|
| Valproic acid (Sodium valproate) [2] | Class I, IIa [4] | A broad-spectrum inhibitor widely used in research; used as a comparator in some neuroprotection studies [4]. |
| Vorinostat (SAHA) [2] | Pan-inhibitor (Class I, II, IV) | Well-known inhibitor; specific comparative data on BBB protection vs. This compound is lacking. |
| Resminostat [2] | Pan-inhibitor (Class I, II, IV) | Specific comparative data on BBB protection vs. This compound is lacking. |
Current evidence indicates that this compound has demonstrated promising BBB protective effects in preclinical models of cerebral ischemia and Parkinson's disease. Its mechanism appears to involve epigenetic modulation leading to the strengthening of the endothelial cell barrier.
However, a comprehensive comparison guide is constrained by the lack of direct, head-to-head experimental studies with alternative HDAC inhibitors in the same model systems. Further research is needed to definitively position this compound's efficacy and potency for BBB protection relative to other compounds in its class.
| Feature | TMP269 | A-196 |
|---|---|---|
| Target | Selective Class IIa HDAC inhibitor (HDAC4, 5, 7, 9) [1] [2] | Selective SUV4-20H1/H2 inhibitor [3] |
| Primary Effect on Angiogenesis | Anti-angiogenic [3] | Pro-angiogenic [3] |
| Key Mechanisms | Downregulates angiogenesis-related proteins; Upregulates pro-inflammatory signaling [3] | Increases H4K20me1 levels; Upregulates cell cycle genes (MCM2, CDK4) [3] |
| Experimental Model (Key Finding) | 3D in vitro fibrin bead assay with TeloHAECs [3] | 3D in vitro fibrin bead assay with TeloHAECs and HUVECs [3] |
| Therapeutic Potential | Cerebral ischemia/reperfusion injury (neuroprotective) [4]; Acute Lung Injury (improves endothelial barrier) [2] | Cardiovascular diseases requiring enhanced blood vessel growth [3] |
The core findings for their effects on sprouting angiogenesis come from a 2025 epigenetic drug screening study [3]. The experimental data in the table below were primarily obtained using a 3D in vitro fibrin bead assay with immortalized human aortic endothelial cells (TeloHAECs), a model designed to improve reproducibility for drug screening.
| Parameter | This compound (Anti-angiogenic) | A-196 (Pro-angiogenic) |
|---|---|---|
| Sprout Morphology (vs. Control) | Reduced sprout formation [3] | Increased sprout formation [3] |
| Quantitative Sprout Length | Decreased [3] | Increased [3] |
| Effect on Secreted Proteins | Downregulated angiogenesis-related proteins [3] | Increased 12 angiogenesis-related proteins (e.g., SERPIN E1, TIMP-1, ANGPT2, EDN1) [3] |
| Additional Model Validation | Not detailed in provided results | Effect confirmed in primary HUVEC fibrin bead assay [3] |
The key methodology that identified both compounds is summarized below [3]:
This workflow for identifying and validating the angiogenic effects of this compound and A-196 can be represented in the following diagram:
The distinct effects of this compound and A-196 arise from their inhibition of different epigenetic enzymes, leading to changes in gene expression and cell signaling.
As a class IIa HDAC inhibitor, this compound's anti-angiogenic effect involves downregulating angiogenesis-related proteins and upregulating pro-inflammatory signaling [3]. Studies in other disease models provide further insight into its cellular mechanisms:
These mechanisms are summarized in the pathway below:
A-196 promotes angiogenesis by selectively inhibiting the histone methyltransferases SUV4-20H1 and SUV4-20H2. This inhibition leads to:
This pro-angiogenic mechanism is illustrated as follows:
The opposing functions of this compound and A-196 highlight the potential of targeting specific epigenetic enzymes to precisely regulate blood vessel growth for different therapeutic goals.
The following table summarizes key areas where TMP269 has shown biological activity in experimental models.
| Disease Area / Context | Combination Partner(s) | Key Findings / Proposed Mechanism | Experimental Model | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Venetoclax (BCL-2 inhibitor) | Additive pro-apoptotic effect; Downregulation of ribosomal proteins; Anti-proliferative effects. | AML cell lines (MOLM-13, etc.) [1] | |
| Viral Infections | Not a combination therapy; this compound monotherapy studied. | Inhibits viral replication by modulating host cell processes: autophagy (RABV) and glycerophospholipid metabolism (LSDV). | Cell cultures infected with Rabies Virus (RABV) or Lumpy Skin Disease Virus (LSDV) [2] [3] | |
| Acute Kidney Injury (AKI) | Not a combination therapy; this compound monotherapy studied. | Ameliorated apoptosis, enhanced autophagy, and promoted tubular cell proliferation. | Mouse models (folic acid-induced & ischemia/reperfusion-induced AKI) [4] | |
| Ischemic Stroke | Not a combination therapy; this compound monotherapy studied. | Neuroprotection by upregulating histone acetylation, alleviating blood-brain barrier disruption. | Rat model of middle cerebral artery occlusion [5] | |
| Parkinson's Disease | Not a combination therapy; this compound monotherapy studied. | Promoted BMP-Smad signaling, providing neuroprotection for dopaminergic neurons. | In vitro and in vivo 6-hydroxydopamine models [6] |
To help you evaluate the experimental evidence, here are the methodologies from key studies:
In AML Cell Culture Studies [1]: AML cell lines (e.g., MOLM-13) were cultured and treated with this compound and/or venetoclax. Cell proliferation was assessed via flow cytometry and metabolic assays. Apoptosis was quantified by measuring caspase activation and phosphatidylserine externalization (Annexin V staining). Proteomic changes were analyzed through mass spectrometry and bioinformatic analysis.
In Viral Replication Studies [2] [3]: Cell lines (HEK-293T, MDBK) were infected with viruses (RABV, LSDV) and treated with this compound. Viral replication was measured by plaque assays or TCID₅₀, and viral protein levels were assessed by Western blot. RNA sequencing and metabolomics were used to identify changes in host pathways. Autophagy was monitored via Western blot for LC3-II and ATG5.
In Acute Kidney Injury (AKI) Models [4]: AKI was induced in mice via folic acid injection or renal ischemia/reperfusion surgery. This compound was administered intraperitoneally. Renal function was assessed by measuring serum creatinine and blood urea nitrogen. Kidney tissue was analyzed by histology (H&E staining), Western blot for apoptosis (Bax, Bcl-2, cleaved caspase-3), autophagy (LC3II, Beclin-1), and proliferation (PCNA) markers.
The diagrams below illustrate the key signaling pathways through which this compound exerts its effects, as identified in the search results.
This compound exerts its effects by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene transcription. The specific cellular outcomes depend on the biological context, such as the disease model or cell type.
Mechanism of this compound antiviral action against Lumpy Skin Disease Virus (LSDV). This compound counteracts the virus-induced metabolic changes to inhibit replication [2].
Please note the following when interpreting this data:
The synergistic effect arises from simultaneously targeting the epigenetic regulation by HDACs and the protein degradation machinery via the proteasome. The diagram below illustrates the key signaling pathways involved.
The table below summarizes experimental data on the synergistic anticancer effects of combining class IIa HDAC inhibitors with Bortezomib.
| HDAC Inhibitor | Cancer Model | Combination Partner | Key Synergistic Findings | Quantitative Data / Assays |
|---|---|---|---|---|
| This compound (Class IIa HDACi) | Pancreatic Cancer (AsPC-1 cells) | Carfilzomib (Proteasome Inhibitor) | Drastic inhibition of cell growth [1]. | • Cell growth inhibition assay [1]. |
| YAK540 (Novel Class IIa HDACi) | Leukemia (HL-60, THP-1 cells) | Bortezomib | Synergistic cytotoxicity & caspase 3/7-mediated apoptosis [2] [3]. | • Chou-Talalay CI: Synergistic (CI <1) [2]. • Gene Expression: ↑ p21, ↑ pro-apoptotic genes [2]. | | CHDI0039 (Class IIa HDACi) | Head & Neck Squamous Cell Carcinoma (Cal27 cells) | Bortezomib | Synergistic cytotoxicity & increased caspase 3/7 activation [1] [4]. | • Chou-Talalay CI: Synergistic (CI <1) [1] [4]. • MTT assay: Synergistic reduction in cell viability [1] [4]. |
To replicate and validate these findings, here are the core methodologies used in the cited studies.
1. Cell Viability and Synergy Assay (MTT)
2. Apoptosis Detection (Caspase 3/7 Activation)
3. Gene Expression Analysis (qRT-PCR or RNA-seq)
CDKN1A/p21, BCL2, BAX).
| Disease Model | Efficacy Summary & Key Findings | Experimental Data / Quantitative Results |
|---|
| Viral Infections | Broad-spectrum antiviral activity by targeting early-stage replication and host cell processes like autophagy and metabolism [1] [2] [3]. | • RABV: Significantly reduced viral titers and protein levels in a dose-dependent manner [1]. • LSDV & PPRV: Inhibited viral replication; reduced viral DNA copies and protein expression [2] [3]. | | Cancer (AML) | Anti-leukemic effects; inhibits cell proliferation and induces apoptosis, especially in combination with venetoclax [4]. | • Downregulated overexpressed ribosomal proteins (e.g., RPL6) [4]. • Enhanced apoptosis in combination with venetoclax [4]. | | Acute Kidney Injury (AKI) | Strong renoprotective effects; ameliorates tubular cell apoptosis, enhances autophagy and cell proliferation [5]. | • Mouse Models: Significantly lowered Serum Creatinine (Scr) and Blood Urea Nitrogen (BUN) [5]. • Improved histological injury scores [5]. | | Ischemic Stroke | Neuroprotective; reduces infarct volume, protects blood-brain barrier integrity, and improves functional outcomes [6]. | • Rat Model: Dose-dependently reduced cerebral infarct volume, with 4 mg/kg as the optimal dose [6]. • Upregulated tissue kallikrein and tight junction proteins [6]. | | Acute Lung Injury (ALI) | Protective; improves endothelial barrier function and reduces vascular leakage [7]. | • In Vitro/In Vivo: Attenuated LPS-induced endothelial barrier compromise [7]. • Reduced myosin light chain phosphorylation [7]. | | Parkinson's Disease (PD) | Neuroprotective in preclinical models, promoting pro-survival signaling pathways [8]. | • Protected dopaminergic neurons in 6-hydroxydopamine (6-OHDA) models [8]. |
To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.
This protocol is commonly used to determine non-cytotoxic concentrations of this compound for subsequent experiments [1] [2] [3].
The following describes a typical protocol for evaluating this compound in animal models, such as AKI and stroke [5] [6].
This method is used to directly measure the inhibitory effect of this compound on viral replication [1].
The efficacy of this compound across different models is linked to its inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences multiple downstream pathways. The diagram below synthesizes the key mechanisms identified in the search results.